molecular formula C6H12O6 B102514 L-Tagatose CAS No. 17598-82-2

L-Tagatose

Katalognummer: B102514
CAS-Nummer: 17598-82-2
Molekulargewicht: 180.16 g/mol
InChI-Schlüssel: BJHIKXHVCXFQLS-LFRDXLMFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Tagatose is the L-enantiomer of the rare sugar tagatose, a class of monosaccharides that are scarce in nature and recognized for their promising biological properties . While its D-counterpart has been extensively studied for applications as a low-calorie sweetener and a potential therapeutic agent for conditions like type 2 diabetes , this compound itself holds distinct value in specialized research domains. Its primary investigated application is as a chiral building block and intermediate for the synthesis of pharmaceutical compounds . For instance, it has been utilized in the synthesis of complex molecules like 1-deoxy-1-(indol-3-yl)-L-tagatose and its analogs, which are of interest in medicinal chemistry . As a rare sugar, this compound is of significant interest in microbiology and biochemistry for studying carbohydrate metabolism and microbial selectivity. Rare sugars like tagatose can exhibit selective anti-nutritional effects, inhibiting the growth of certain microorganisms while serving as a carbon source for others . This selective inhibition makes it a valuable tool for probing metabolic pathways and for potential applications in managing microbial growth in various contexts. Research into its mechanism of action in biological systems may parallel findings with D-tagatose, which has been shown in related species to interfere with mitochondrial processes, reducing ATP content and oxygen consumption, leading to the accumulation of reactive oxygen species . This compound is a high-purity reagent for research use only, enabling investigations in enzymology, drug discovery, and microbial ecology.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3R,4R,5S)-1,3,4,5,6-pentahydroxyhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHIKXHVCXFQLS-LFRDXLMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@H](C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318451
Record name L-Tagatose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17598-82-2, 551-68-8
Record name L-Tagatose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17598-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tagatose, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Tagatose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Psicose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.182
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TAGATOSE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41IX5VHE3I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of L-Tagatose and Its Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical, biological, and metabolic properties of L-Tagatose and its key stereoisomers, including D-Tagatose and the Fructose enantiomers. The content is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and pathway visualizations to support advanced research and application development.

Introduction to this compound and its Stereoisomers

Tagatose is a naturally occurring ketohexose, a simple sugar with the molecular formula C₆H₁₂O₆.[1] It exists as two stereoisomers, or enantiomers: this compound and D-Tagatose. D-Tagatose, a C-4 epimer of D-fructose, is the more extensively studied form and is found in small quantities in dairy products, fruits, and cacao.[2][3] Recognized for its sucrose-like taste and texture, D-Tagatose possesses approximately 92% of the sweetness of sucrose (B13894) but only 38% of the calories (1.5 kcal/g).[2][3] Its minimal impact on blood glucose and insulin (B600854) levels has led to its approval as a safe food additive by regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), which granted it Generally Recognized as Safe (GRAS) status in 2001.

This compound, the enantiomer of D-Tagatose, is less common but holds significant interest for its potential applications as a low-calorie sweetener and functional food ingredient, particularly in diabetic-friendly products due to its low glycemic index. This guide will compare the fundamental properties of this compound with its more common stereoisomers, D-Tagatose and the widely known D-Fructose and its enantiomer L-Fructose, to provide a clear technical perspective.

Comparative Physicochemical and Biological Properties

The fundamental properties of this compound and its selected stereoisomers are summarized below. Data for L-isomers are often less available in literature; however, enantiomers (like L- and D-Tagatose) share identical physical properties such as melting point and solubility, differing primarily in their optical rotation.

PropertyThis compoundD-TagatoseL-FructoseD-Fructose
Molecular Formula C₆H₁₂O₆C₆H₁₂O₆C₆H₁₂O₆C₆H₁₂O₆
Molecular Weight 180.16 g/mol 180.16 g/mol 180.16 g/mol 180.156 g/mol
Appearance White crystalline powderWhite crystalline powderWhite crystalline powderWhite crystalline solid
Melting Point 133–135 °C133–137 °CNot well-documented103 °C
Solubility in Water High58% (w/w) at 21°C; 160 g/100ml at 20°CSoluble in water~4000 g/L (25 °C)
Sweetness (vs. Sucrose) ~92% (inferred)90–92%Sweet~173%
Caloric Value ~1.5 kcal/g (inferred)1.5 kcal/gLower than sucrose~4 kcal/g
Glycemic Index (GI) Very Low (~3)3Not well-documented23
Specific Rotation [α]D > 0° (predicted)-4° to -5.6° (1% aq. sol.)> 0°-92° (levorotatory)

Stereoisomeric Relationships

The structural relationships between ketohexose stereoisomers are critical to understanding their distinct biological and chemical properties. This compound and D-Tagatose are enantiomers, meaning they are non-superimposable mirror images of each other. D-Tagatose is also the C-4 epimer of D-fructose, differing only in the stereochemical arrangement at the fourth carbon atom.

G cluster_L L-Sugars cluster_D D-Sugars L_Tagatose This compound L_Fructose L-Fructose L_Tagatose->L_Fructose C-4 Epimers D_Tagatose D-Tagatose L_Tagatose->D_Tagatose Enantiomers D_Fructose D-Fructose L_Fructose->D_Fructose Enantiomers D_Tagatose->D_Fructose C-4 Epimers

Caption: Stereoisomeric relationships between Tagatose and Fructose.

Metabolic Pathways and Biological Effects

Only about 20-25% of ingested D-Tagatose is absorbed in the small intestine. The absorbed portion is metabolized primarily in the liver through a pathway similar to that of fructose, but at a slower rate.

  • Phosphorylation: Fructokinase phosphorylates D-Tagatose to D-Tagatose-1-phosphate (T1P).

  • Cleavage: Aldolase then cleaves T1P into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde.

  • Glycolysis Entry: These two products are intermediates of the glycolytic pathway and can be used for energy production.

The accumulation of T1P has notable effects on glucose metabolism: it stimulates glucokinase activity, which increases glucose phosphorylation and subsequent storage as glycogen (B147801), and it inhibits glycogen phosphorylase, preventing the breakdown of glycogen. The unabsorbed D-Tagatose passes to the large intestine, where it is fermented by gut microbiota, acting as a prebiotic that promotes the growth of beneficial bacteria.

G cluster_liver Hepatic Metabolism Tag D-Tagatose T1P D-Tagatose-1-Phosphate Tag->T1P Fructokinase DHAP Dihydroxyacetone Phosphate T1P->DHAP Aldolase Gly Glyceraldehyde T1P->Gly Aldolase Glycogen Glycogen Synthesis (Stimulated) T1P->Glycogen Stimulates Glucokinase Glycogenolysis Glycogen Breakdown (Inhibited) T1P->Glycogenolysis Inhibits Glycogen Phosphorylase Glycolysis Glycolysis / Gluconeogenesis DHAP->Glycolysis Gly->Glycolysis

Caption: Initial metabolic pathway of D-Tagatose in the liver.

Experimental Protocols

The most common method for producing D-Tagatose involves the enzymatic isomerization of D-galactose. Since D-galactose is a component of lactose (B1674315) (milk sugar), a cost-effective production process often starts with lactose hydrolysis.

Objective: To produce D-Tagatose from lactose using a two-enzyme system.

Materials:

  • Lactose solution (e.g., from whey permeate)

  • Immobilized β-galactosidase enzyme

  • Immobilized L-arabinose isomerase (L-AI) enzyme

  • Phosphate buffer (pH 6.5-7.0)

  • Bioreactor with temperature and pH control

  • HPLC system for analysis

Methodology:

  • Lactose Hydrolysis:

    • Prepare a solution of lactose (e.g., 100 g/L) in phosphate buffer.

    • Introduce the immobilized β-galactosidase into the solution within a bioreactor maintained at its optimal temperature (e.g., 50°C).

    • This enzyme hydrolyzes lactose into D-glucose and D-galactose.

    • Monitor the reaction until a high degree of hydrolysis is achieved (e.g., >90%).

  • Separation (Optional but Recommended):

    • The resulting mixture contains D-glucose and D-galactose. While some processes proceed directly to isomerization, separating D-galactose via chromatographic methods can improve the efficiency of the next step.

  • Isomerization of D-Galactose:

    • Transfer the D-galactose-containing solution to a second bioreactor.

    • Introduce immobilized L-arabinose isomerase. This enzyme catalyzes the conversion of D-galactose to D-Tagatose.

    • Maintain the reactor at the optimal conditions for the L-AI, typically at a higher temperature (e.g., 60-70°C) and a neutral to slightly alkaline pH. The equilibrium of the reaction favors D-Tagatose formation at higher temperatures.

  • Purification:

    • After the isomerization reaction reaches equilibrium (typically a conversion rate of 30-50% without process enhancements), the resulting syrup contains D-Tagatose, unreacted D-galactose, and other components.

    • Purify D-Tagatose from the mixture using chromatographic fractionation and subsequent crystallization.

G start Lactose Solution (e.g., Whey Permeate) step1 Step 1: Hydrolysis (Bioreactor 1) start->step1 intermediate Mixture: D-Glucose + D-Galactose step1->intermediate enzyme1 Immobilized β-Galactosidase enzyme1->step1 step2 Step 2: Isomerization (Bioreactor 2) intermediate->step2 intermediate2 Mixture: D-Tagatose + D-Galactose step2->intermediate2 enzyme2 Immobilized L-Arabinose Isomerase enzyme2->step2 step3 Step 3: Purification intermediate2->step3 end Pure D-Tagatose step3->end purification_method Chromatography & Crystallization purification_method->step3

Caption: Experimental workflow for enzymatic production of D-Tagatose.

Objective: To determine the concentration of Tagatose in a solution.

Principle: High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector is a standard method for quantifying non-UV-absorbing compounds like sugars. The separation is typically achieved on a column designed for carbohydrate analysis.

Materials and Equipment:

  • HPLC system equipped with a pump, autosampler, column oven, and RI detector.

  • Carbohydrate analysis column (e.g., Aminex HPX-87C or similar).

  • Mobile phase: Degassed, ultrapure water.

  • Standard solutions of pure Tagatose (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 g/L).

  • Sample solutions, filtered through a 0.22 µm syringe filter.

Methodology:

  • System Preparation:

    • Set up the HPLC system. Equilibrate the carbohydrate column with the mobile phase (ultrapure water) at a constant flow rate (e.g., 0.6 mL/min) and temperature (e.g., 85°C).

    • Allow the RI detector to warm up and stabilize.

  • Calibration:

    • Inject a known volume (e.g., 20 µL) of each standard solution in ascending order of concentration.

    • Record the chromatograms and determine the peak area for Tagatose at its characteristic retention time.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards. The curve should be linear (R² > 0.99).

  • Sample Analysis:

    • Inject the same volume of the filtered, unknown sample solution into the HPLC system under the identical conditions used for the standards.

    • Identify the Tagatose peak based on its retention time compared to the standards.

    • Integrate the peak area for the Tagatose peak in the sample chromatogram.

  • Quantification:

    • Calculate the concentration of Tagatose in the sample by using the linear regression equation derived from the calibration curve.

Conclusion

This compound and its stereoisomers, particularly D-Tagatose, represent a class of functional sweeteners with significant potential for the food, beverage, and pharmaceutical industries. Their unique combination of sucrose-like sweetness, low caloric value, and minimal glycemic impact makes them excellent alternatives to traditional sugars. The detailed understanding of their physicochemical properties, metabolic pathways, and production protocols provided in this guide serves as a foundational resource for scientists and developers aiming to harness the benefits of these rare sugars in novel applications, from healthier consumer products to targeted therapeutic interventions. Further research into the specific biological activities of this compound is warranted to fully explore its potential.

References

L-Tagatose: A Comprehensive Technical Guide on its Synthesis and Putative Biological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract: This technical guide provides a detailed overview of L-Tagatose, a rare monosaccharide and the L-enantiomer of the low-calorie sweetener D-Tagatose. In stark contrast to its D-isomer, this compound is not reported to occur naturally. This document synthesizes the available scientific information, focusing on its chemical synthesis, as this represents the primary context of its scientific "discovery" and availability. The guide details a key experimental protocol for its synthesis, discusses potential analytical methodologies for its characterization, and addresses the current void in understanding its biological activity and metabolic pathways.

Discovery and Natural Occurrence: An Enantiomer Defined by Synthesis

The discovery of this compound is intrinsically linked to its synthesis rather than isolation from natural sources. Unlike its D-isomer, which is found in trace amounts in dairy products, fruits, and cacao, extensive literature searches reveal a conspicuous absence of evidence for the natural occurrence of this compound.[1][2][3][4][5] Therefore, the "discovery" of this compound is best understood as its first successful chemical synthesis. One of the primary methods for its production involves the isomerization of L-galactose. This positions this compound as a synthetically derived rare sugar, with its properties and potential applications being subjects of academic interest rather than established biological function.

Quantitative Data on Natural Occurrence

Due to the lack of evidence for its presence in natural systems, there is no quantitative data available on the natural occurrence of this compound. All available quantitative data pertains to D-Tagatose.

Experimental Protocols

The primary experimental protocol of significance for this compound is its chemical synthesis. The following section details a method for the synthesis of this compound from L-galactose.

Chemical Synthesis of this compound from L-Galactose

This protocol is adapted from a patented method for the synthesis of tagatose isomers.

Objective: To synthesize this compound by the isomerization of L-galactose using a metal hydroxide (B78521) catalyst.

Materials:

  • L-galactose

  • Calcium hydroxide (Ca(OH)₂)

  • Calcium acetate (B1210297) (Ca(CH₃COO)₂)

  • Deionized water

  • Carbon dioxide (CO₂) gas

  • Magnetic stirrer and stir bar

  • 25 ml Erlenmeyer flask

  • Filtration apparatus

  • Rotary evaporator or other vacuum concentration system

  • This compound seed crystals (for crystallization)

Methodology:

  • Reaction Setup: In a 25 ml Erlenmeyer flask equipped with a magnetic stirrer, combine 0.5 g of L-galactose, 5 ml of deionized water, 0.2 g of calcium hydroxide, and 22 mg of calcium acetate.

  • Isomerization: Stir the mixture at room temperature. The reaction leads to the formation of a solid calcium hydroxide-L-tagatose complex. The original protocol suggests a 2-hour reaction time.

  • Isolation of the Complex: After the reaction period, filter the solution to collect the solid calcium hydroxide-L-tagatose complex.

  • Neutralization and Release of this compound: Resuspend the collected sticky complex in 5 ml of deionized water. Bubble carbon dioxide gas through the slurry until the pH of the solution is below 7. This neutralizes the calcium hydroxide, forming calcium carbonate (CaCO₃) and releasing free this compound into the solution.

  • Removal of Calcium Carbonate: Filter the slurry to remove the precipitated calcium carbonate.

  • Deionization and Concentration: The resulting filtrate, containing this compound, should be deionized using appropriate ion-exchange resins. Following deionization, concentrate the solution in vacuo (e.g., using a rotary evaporator) to obtain a syrup.

  • Crystallization: Seed the concentrated syrup with a few this compound crystals to induce crystallization.

  • Final Product: The crystallized product is pure this compound. The reported yield for this method is approximately 44%.

Analytical Methods for Detection and Quantification

Table 1: Potential Analytical Methods for this compound

MethodPrinciplePotential Application for this compound AnalysisReferences
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.Quantification of this compound in reaction mixtures and assessment of purity. Different column chemistries (e.g., amino-based) can be employed for sugar analysis.
Gas Chromatography (GC) Separation of volatile compounds. Sugars require derivatization (e.g., silylation) to become volatile.Provides high resolution for the separation of sugar isomers. Can be used for purity assessment and quantification.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field. Sugars can be derivatized to be charged.Offers high-throughput analysis and good resolution for sugar isomers.
Colorimetric Methods (e.g., Cysteine-Carbazole-Sulfuric Acid) Formation of a colored product upon reaction with specific reagents.A general method for the quantification of ketoses. While described for D-tagatose, it is likely applicable to this compound. Requires validation for specificity and accuracy.

Signaling Pathways and Biological Activity

Currently, there is no published research detailing specific signaling pathways or metabolic routes for this compound in any biological system. The extensive research on the metabolism of D-Tagatose, which involves the tagatose-6-phosphate pathway, cannot be assumed to apply to this compound due to the stereospecificity of enzymes. The biological effects and potential toxicity of this compound remain uninvestigated.

Visualizations

Experimental Workflow for this compound Synthesis

L_Tagatose_Synthesis cluster_reaction Isomerization cluster_purification Purification L_Galactose L-Galactose Reaction Stirring at Room Temp. L_Galactose->Reaction Reagents Ca(OH)₂ + Ca(CH₃COO)₂ in H₂O Reagents->Reaction Complex Calcium Hydroxide-L-Tagatose Complex Reaction->Complex Neutralization Neutralization with CO₂ Complex->Neutralization Resuspend in H₂O Filtration1 Filtration Neutralization->Filtration1 Remove CaCO₃ Deionization Deionization Filtration1->Deionization Concentration Concentration (in vacuo) Deionization->Concentration Crystallization Crystallization Concentration->Crystallization Seed Crystals L_Tagatose_Final Pure this compound Crystallization->L_Tagatose_Final

Caption: Chemical synthesis workflow for this compound from L-galactose.

Conclusion

This compound remains a rare sugar primarily of synthetic interest. The lack of evidence for its natural occurrence distinguishes it significantly from its well-studied D-isomer. The future of this compound research will likely depend on the development of more efficient and scalable synthesis methods, which would, in turn, enable detailed investigations into its physicochemical properties and potential biological activities. For researchers and drug development professionals, this compound represents an unexplored chemical entity, with its potential applications and metabolic fate awaiting discovery.

References

A Preliminary Investigation of L-Tagatose Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tagatose, a rare hexose (B10828440) and an epimer of D-fructose, has garnered significant interest as a low-calorie sweetener with potential therapeutic applications. Its unique metabolic fate, characterized by limited intestinal absorption and subsequent fermentation by gut microbiota, contributes to its low caloric value and prebiotic properties. This technical guide provides a comprehensive overview of the current understanding of this compound metabolism, presenting key quantitative data, detailed experimental protocols, and visual representations of the core metabolic pathways.

Data Presentation

The following tables summarize the key quantitative data related to this compound metabolism, providing a basis for comparison and further investigation.

Table 1: Physicochemical and Metabolic Properties of this compound

PropertyValueReferences
Sweetness (relative to sucrose)~92%[1]
Caloric Value~1.5 kcal/g[1]
Glycemic Index3[1]
Small Intestinal Absorption15-25%[1][2]

Table 2: Enzyme Kinetics of Key Enzymes in this compound Metabolism

EnzymeSubstrateKmVmaxSource OrganismReferences
FructokinaseD-Fructose-3.12 µmol/mg protein/minHyaloperonospora arabidopsidis
Fructokinase (inhibition by D-Tagatose)D-FructoseKi = 70.05 ± 5.14 mM-Hyaloperonospora arabidopsidis
Tagatose-1,6-bisphosphate Aldolase (B8822740)D-Tagatose 1,6-bisphosphate--Streptococcus pyogenes

Table 3: Physiological Effects of D-Tagatose in Human Clinical Trials

ParameterDosageDurationChangeReferences
HbA1c15g, 3 times daily10 monthsStatistically significant reduction
Fasting Blood Glucose15g, 3 times daily10 monthsReduction
Total Cholesterol15g, 3 times daily10 monthsReduction
LDL Cholesterol15g, 3 times daily10 monthsReduction
Liver Glycogen Concentration15g, 3 times daily28 daysNo significant change
Liver Volume15g, 3 times daily28 daysNo significant change

Signaling Pathways and Metabolic Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows for studying this compound metabolism.

L_Tagatose_Hepatic_Metabolism L_Tagatose This compound (in hepatocyte) T1P This compound-1-Phosphate L_Tagatose->T1P Fructokinase (Ketohexokinase) ATP -> ADP T16BP This compound-1,6-Bisphosphate T1P->T16BP Phosphofructokinase-1 ATP -> ADP GK Glucokinase (GK) T1P->GK Activates GKRP Glucokinase Regulatory Protein (GKRP) T1P->GKRP Inhibits GKRP inhibition of GK DHAP Dihydroxyacetone Phosphate (DHAP) T16BP->DHAP Aldolase B G3P Glyceraldehyde-3-Phosphate (G3P) T16BP->G3P Aldolase B Glycolysis Glycolysis / Gluconeogenesis DHAP->Glycolysis G3P->Glycolysis GKRP->GK Inhibits Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P GK G6P->Glycolysis

Figure 1: Hepatic Metabolism of this compound.

L_Tagatose_Microbial_Metabolism L_Tagatose_unabsorbed Unabsorbed this compound (in colon) L_Tagatose_intracellular This compound (intracellular) L_Tagatose_unabsorbed->L_Tagatose_intracellular PTS System T6P This compound-6-Phosphate L_Tagatose_intracellular->T6P Tagatose-6-Phosphate Isomerase T16BP This compound-1,6-Bisphosphate T6P->T16BP Tagatose-6-Phosphate Kinase ATP -> ADP DHAP Dihydroxyacetone Phosphate (DHAP) T16BP->DHAP Tagatose-1,6-Bisphosphate Aldolase G3P Glyceraldehyde-3-Phosphate (G3P) T16BP->G3P Tagatose-1,6-Bisphosphate Aldolase Pyruvate Pyruvate DHAP->Pyruvate Glycolysis G3P->Pyruvate Glycolysis SCFA Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Pyruvate->SCFA Fermentation

Figure 2: Microbial Metabolism of this compound (Tagatose-6-Phosphate Pathway).

Experimental_Workflow_In_Vivo Animal_Model Animal Model (e.g., C57BL/6 Mouse) - Fasting (4-8 hours) Dosing Oral Gavage with this compound-13C Animal_Model->Dosing Time_Points Euthanasia at Multiple Time Points (e.g., 15, 30, 60, 120 min) Dosing->Time_Points Tissue_Collection Tissue Collection (Liver, Intestine, Plasma) - Flash-freeze in liquid nitrogen Time_Points->Tissue_Collection Metabolite_Extraction Metabolite Extraction - Homogenize in ice-cold Methanol (B129727):Chloroform:Water Tissue_Collection->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis - HILIC column - Quantify labeled metabolites Metabolite_Extraction->LC_MS_Analysis

Figure 3: Experimental Workflow for In Vivo this compound Metabolism Studies.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound metabolism.

Protocol 1: In Vivo this compound Distribution and Metabolism using Stable Isotope Tracing

Objective: To determine the tissue-specific distribution and metabolic fate of this compound in an animal model.

Materials:

  • This compound-¹³C (or other stable isotope-labeled variant)

  • C57BL/6 mice (or other appropriate animal model)

  • Oral gavage needles

  • Liquid nitrogen

  • Homogenizer

  • Ice-cold methanol, chloroform, and water (HPLC grade)

  • Centrifuge

  • LC-MS/MS system with a HILIC column

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize animals to the housing conditions for at least one week. Fast animals overnight (4-8 hours) with free access to water before the experiment.

  • Dosing: Prepare a sterile solution of this compound-¹³C in water. Administer a single oral dose via gavage (e.g., 2 g/kg body weight).

  • Tissue Collection: At predetermined time points post-dosing (e.g., 15, 30, 60, 120 minutes), euthanize the animals according to approved institutional protocols. Immediately dissect tissues of interest (e.g., liver, sections of the small and large intestine, blood for plasma) and flash-freeze them in liquid nitrogen to quench metabolic activity.

  • Metabolite Extraction:

    • For solid tissues, homogenize the frozen tissue in a pre-chilled mixture of ice-cold methanol:chloroform:water (2:1:1 v/v/v).

    • For plasma, add ice-cold methanol to precipitate proteins.

    • Vortex all samples thoroughly and incubate on ice for 15 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the upper aqueous phase containing polar metabolites.

  • Sample Preparation for LC-MS/MS: Dry the aqueous phase under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water).

  • LC-MS/MS Analysis: Inject the samples onto an LC-MS/MS system equipped with a HILIC column. Develop a method to separate and quantify this compound and its expected phosphorylated metabolites based on their mass-to-charge ratio and retention times. Monitor for the incorporation of the ¹³C label into downstream metabolites of glycolysis and other connected pathways.

Protocol 2: Fructokinase Activity Assay

Objective: To measure the activity of fructokinase in phosphorylating this compound.

Materials:

  • Purified fructokinase or cell lysate containing the enzyme

  • This compound solution

  • ATP solution

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with MgCl₂)

  • HPLC system with a suitable column for sugar and sugar-phosphate separation (e.g., anion exchange)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, a known concentration of this compound, and the enzyme solution.

  • Initiate Reaction: Start the reaction by adding a saturating concentration of ATP.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-30 minutes), ensuring the reaction rate is linear.

  • Stop Reaction: Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching agent (e.g., perchloric acid followed by neutralization).

  • Analysis: Analyze the reaction mixture by HPLC to quantify the amount of this compound-1-phosphate produced.

  • Calculation: Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme. For kinetic analysis, vary the concentration of this compound while keeping ATP concentration constant, and determine Km and Vmax from a Lineweaver-Burk or Michaelis-Menten plot.

Protocol 3: Tagatose-1,6-bisphosphate Aldolase Activity Assay (Coupled Spectrophotometric Assay)

Objective: To measure the activity of tagatose-1,6-bisphosphate aldolase.

Materials:

  • Purified aldolase or cell lysate

  • D-Tagatose 1,6-bisphosphate (substrate)

  • Coupling enzymes: triosephosphate isomerase and glycerol-3-phosphate dehydrogenase

  • NADH

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, NADH, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.

  • Background Reading: Add the aldolase enzyme to the cuvette and measure the background rate of NADH oxidation at 340 nm.

  • Initiate Reaction: Start the reaction by adding the substrate, D-Tagatose 1,6-bisphosphate.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of DHAP and G3P production by the aldolase.

  • Calculation: Calculate the aldolase activity based on the rate of change in absorbance, using the molar extinction coefficient of NADH.

Protocol 4: Analysis of Short-Chain Fatty Acids (SCFAs) in Fecal Samples by GC-MS

Objective: To quantify the production of SCFAs from this compound fermentation by gut microbiota.

Materials:

  • Fecal samples from subjects consuming a diet with or without this compound

  • Internal standard (e.g., 2-ethylbutyric acid)

  • Acidified water (e.g., with HCl)

  • Diethyl ether (or other suitable extraction solvent)

  • Derivatizing agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

  • GC-MS system with a suitable capillary column

Procedure:

  • Sample Preparation: Homogenize a known weight of fecal sample in acidified water. Add the internal standard.

  • Extraction: Extract the SCFAs from the aqueous phase into diethyl ether by vigorous vortexing followed by centrifugation to separate the phases. Repeat the extraction to ensure complete recovery.

  • Derivatization: Evaporate the pooled ether extracts to dryness under a stream of nitrogen. Add the derivatizing agent and an appropriate solvent (e.g., acetonitrile) and heat to facilitate the reaction (e.g., 60°C for 30 minutes).

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS. The GC will separate the different SCFA derivatives, and the MS will detect and quantify them based on their specific mass fragmentation patterns.

  • Quantification: Create a standard curve using known concentrations of SCFA standards. Quantify the SCFAs in the fecal samples by comparing their peak areas to the standard curve and normalizing to the internal standard.

Conclusion

This technical guide provides a foundational understanding of this compound metabolism, offering quantitative data and detailed experimental protocols to aid researchers in their investigations. The unique metabolic properties of this compound, including its hepatic metabolism via a fructose-like pathway and its fermentation by gut microbiota, present numerous opportunities for further research into its physiological effects and potential applications in nutrition and medicine. The provided methodologies offer a starting point for elucidating the intricate details of this compound's metabolic journey and its impact on human health.

References

L-Tagatose: A Comprehensive Technical Guide to a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tagatose, a rare ketohexose and the enantiomer of the more common D-Tagatose, presents a unique and valuable chiral scaffold for synthetic chemists. Its distinct stereochemical arrangement offers a powerful starting point for the asymmetric synthesis of a variety of bioactive molecules, including novel nucleoside analogues and iminosugars with potential therapeutic applications. While commercially less prevalent than its D-isomer, the synthetic utility of this compound as a chiral building block is a growing area of interest in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a focus on its role as a precursor for complex chiral molecules.

Physicochemical Properties of this compound

This compound is a white crystalline powder with a molecular formula of C₆H₁₂O₆ and a molecular weight of 180.16 g/mol [1]. As an enantiomer of D-Tagatose, it shares many of its physical properties, such as high solubility in water. The key distinguishing feature is its opposite optical rotation.

PropertyValueReferences
Molecular Formula C₆H₁₂O₆[1]
Molecular Weight 180.16 g/mol [1]
CAS Number 17598-82-2[1]
Appearance White crystalline powder[2]
IUPAC Name (3R,4R,5S)-1,3,4,5,6-pentahydroxyhexan-2-one
Optical Rotation [α]²⁰/D +4 to +7° (c=1 in H₂O)
Melting Point ~134-135 °C (for D-Tagatose)
Solubility High in water

Synthesis of this compound

The preparation of this compound can be achieved through both chemical and enzymatic methods, primarily starting from L-galactose or galactitol (dulcitol).

Chemical Synthesis: Isomerization of L-Galactose

A common method for the synthesis of this compound is the isomerization of L-galactose under alkaline conditions, analogous to the production of D-Tagatose from D-galactose. This process typically involves the use of a metal hydroxide (B78521), such as calcium hydroxide, which facilitates the epimerization at the C-2 position.

Experimental Protocol: Isomerization of L-Galactose to this compound

This protocol is adapted from methods described for the synthesis of D-Tagatose.

Materials:

  • L-Galactose

  • Calcium Hydroxide (Ca(OH)₂)

  • Calcium Acetate (B1210297)

  • Dry Ice (solid CO₂)

  • Deionized Water

  • Cation and Anion exchange resins

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer, dissolve L-galactose in deionized water.

  • Isomerization: Add calcium hydroxide and a catalytic amount of calcium acetate to the L-galactose solution. Stir the mixture at a controlled temperature (e.g., room temperature to 40 °C). The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Complex Precipitation: As the reaction proceeds, a calcium hydroxide-L-tagatose complex will precipitate out of the solution.

  • Isolation of the Complex: After a sufficient reaction time (typically several hours), the solid complex is collected by filtration.

  • Neutralization and Release of this compound: The collected complex is resuspended in deionized water, and the slurry is neutralized by bubbling carbon dioxide gas through it until the pH is below 7. This precipitates calcium carbonate.

  • Purification: The calcium carbonate is removed by filtration. The resulting solution containing this compound is then passed through cation and anion exchange resins to remove residual salts.

  • Isolation of this compound: The purified solution is concentrated under reduced pressure to yield a syrup. Crystallization can be induced by seeding with a few crystals of this compound, if available, to obtain pure this compound.

Enzymatic Synthesis

Enzymatic methods offer a milder and more specific route to tagatose synthesis. L-arabinose isomerase (L-AI) is a key enzyme that can catalyze the isomerization of D-galactose to D-tagatose and, by analogy, L-galactose to this compound. Additionally, some microorganisms can produce this compound from galactitol (dulcitol) through oxidation.

Experimental Protocol: Enzymatic Synthesis of this compound from L-Galactose

This protocol outlines a general procedure using L-arabinose isomerase.

Materials:

  • L-Galactose

  • L-arabinose isomerase (e.g., from Lactobacillus fermentum)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

  • Metal cofactor (e.g., MnCl₂)

  • Heating system for temperature control

Procedure:

  • Enzyme Preparation: The L-arabinose isomerase can be used as a purified enzyme, an immobilized enzyme, or as whole cells expressing the enzyme.

  • Reaction Mixture: Prepare a solution of L-galactose in the phosphate buffer. Add the metal cofactor, which is often required for enzyme activity and stability.

  • Enzymatic Conversion: Add the L-arabinose isomerase to the reaction mixture. Incubate the reaction at the optimal temperature for the specific enzyme (e.g., 50-60 °C) for a duration sufficient to reach equilibrium.

  • Reaction Termination: The reaction is stopped by heat inactivation of the enzyme (e.g., heating to 80-90 °C for 10-15 minutes).

  • Purification: The resulting mixture, containing this compound and unreacted L-galactose, can be purified using chromatographic techniques such as ion-exchange chromatography to remove the enzyme and salts, followed by preparative HPLC to separate this compound from L-galactose.

This compound as a Chiral Building Block in Synthesis

The true potential of this compound for drug development professionals lies in its utility as a chiral starting material. Its multiple stereocenters and versatile functional groups (a ketone and five hydroxyls) allow for the stereocontrolled synthesis of complex and biologically active molecules.

Synthesis of Iminosugars

Iminosugars are carbohydrate mimetics where the endocyclic oxygen is replaced by a nitrogen atom. They are potent inhibitors of glycosidases and glycosyltransferases and have shown therapeutic potential for the treatment of viral infections, diabetes, and genetic disorders like Gaucher's disease and cystic fibrosis. While direct synthesis from this compound is not widely documented, the synthesis of L-iminosugars can be envisioned through synthetic routes starting from L-sugars. For instance, the synthesis of 1-deoxy-L-iminosugars has been approached from D-sugar precursors through a series of transformations that effectively invert the stereochemistry. A similar strategy could be applied starting from this compound or its derivatives.

Synthesis of L-Nucleoside Analogues

L-nucleoside analogues are an important class of antiviral and anticancer agents. Their unnatural L-configuration often confers resistance to degradation by host enzymes while still being recognized and utilized by viral or cancer cell enzymes, leading to selective toxicity. This compound can serve as a precursor for the synthesis of the L-sugar moiety of these nucleoside analogues. The synthesis would involve the chemical modification of this compound to form a suitable glycosyl donor, which is then coupled with a nucleobase.

Illustrative Synthetic Workflow for L-Nucleoside Analogue Synthesis from this compound

G L_Tagatose This compound Protection Protection of Hydroxyl Groups L_Tagatose->Protection Modification Modification at C1/C2 Protection->Modification Glycosyl_Donor Formation of Glycosyl Donor Modification->Glycosyl_Donor Coupling Glycosidic Bond Formation Glycosyl_Donor->Coupling Nucleobase Nucleobase Nucleobase->Coupling Deprotection Deprotection Coupling->Deprotection L_Nucleoside L-Nucleoside Analogue Deprotection->L_Nucleoside

Caption: Synthetic workflow for L-nucleoside analogues from this compound.

Synthesis of L-Talitol

L-Talitol, the sugar alcohol corresponding to L-talose, can be synthesized from this compound. This transformation involves the reduction of the ketone group of this compound. The stereochemical outcome of the reduction can be controlled by the choice of reducing agent and reaction conditions to selectively form the desired diastereomer.

Signaling Pathways and Biological Activity of this compound Derivatives

While this compound itself is primarily considered as a chiral building block, the bioactive molecules synthesized from it can modulate various biological pathways.

  • Iminosugar Derivatives: Iminosugars derived from L-sugars can act as pharmacological chaperones for misfolded proteins, a mechanism relevant in diseases like cystic fibrosis. They can also inhibit glycosidases involved in viral replication and metabolic disorders.

  • L-Nucleoside Analogues: These compounds typically exert their biological effects by being anabolized to their triphosphate forms within cells. These triphosphates can then act as competitive inhibitors or chain terminators for viral polymerases (e.g., reverse transcriptase in HIV) or cellular DNA/RNA polymerases in cancer cells, thereby inhibiting replication.

Signaling Pathway for Antiviral L-Nucleoside Analogues

G L_Nucleoside L-Nucleoside Analogue Cellular_Uptake Cellular Uptake L_Nucleoside->Cellular_Uptake Phosphorylation1 Phosphorylation (Kinase 1) Cellular_Uptake->Phosphorylation1 Phosphorylation2 Phosphorylation (Kinase 2) Phosphorylation1->Phosphorylation2 Phosphorylation3 Phosphorylation (Kinase 3) Phosphorylation2->Phosphorylation3 Triphosphate L-Nucleoside Triphosphate Phosphorylation3->Triphosphate Viral_Polymerase Viral Polymerase Triphosphate->Viral_Polymerase Competitive Inhibition / Chain Termination Inhibition Inhibition of Viral Replication Viral_Polymerase->Inhibition

Caption: General mechanism of action for antiviral L-nucleoside analogues.

Conclusion

This compound is a promising, yet underutilized, chiral building block with significant potential for the synthesis of complex, stereochemically defined bioactive molecules. Its availability through both chemical and enzymatic routes from L-galactose provides a foundation for its broader application in medicinal chemistry. The ability to serve as a scaffold for L-iminosugars and L-nucleoside analogues positions this compound as a valuable tool for researchers and drug development professionals exploring new therapeutic avenues for a range of diseases. Further exploration of synthetic methodologies starting from this compound is warranted to unlock its full potential in the development of next-generation therapeutics.

References

Initial Studies on L-Tagatose Microbial Utilization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The study of microbial utilization of rare sugars is a burgeoning field with significant implications for biotechnology and therapeutic development. While its stereoisomer, D-Tagatose, has been the subject of considerable research, L-Tagatose remains a largely unexplored frontier. This technical guide provides a framework for initiating research into the microbial metabolism of this compound. Due to the current scarcity of direct research on this compound, this document leverages established knowledge of related L-sugar metabolism to propose putative pathways and outlines a comprehensive suite of experimental protocols to guide initial investigations. The objective is to equip researchers with the foundational knowledge and methodological tools necessary to pioneer the study of this compound microbial utilization.

Introduction: The Unexplored Landscape of this compound Metabolism

This compound is a rare ketohexose and the L-enantiomer of D-Tagatose. While D-Tagatose is known to be metabolized by a limited number of microorganisms, primarily through the tagatose-6-phosphate pathway, the metabolic fate of this compound in microbial systems is virtually uncharacterized in scientific literature[1][2][3]. Studies have shown that many common pathogenic and spoilage bacteria are unable to catabolize D-tagatose and L-glucose, suggesting that L-sugars, in general, are not readily metabolized[1]. This lack of microbial utilization presents both a challenge and an opportunity: a challenge in identifying organisms that can metabolize it, and an opportunity for potential applications where resistance to microbial degradation is desirable.

This guide will provide a starting point for researchers by proposing a hypothetical metabolic pathway for this compound, based on the well-documented metabolism of the structurally similar L-sorbose, and by detailing the necessary experimental protocols to begin empirical investigation.

Proposed Metabolic Pathway for this compound

Given the absence of established pathways for this compound, we can infer a potential metabolic route based on the microbial metabolism of L-sorbose, another L-ketohexose. In bacteria such as Klebsiella pneumoniae and Lactobacillus casei, L-sorbose is metabolized via a phosphorylation-reduction-epimerization pathway[4]. By analogy, a putative pathway for this compound is proposed (Figure 1).

This hypothetical pathway involves the following key steps:

  • Transport and Phosphorylation: this compound is transported into the cell and phosphorylated to this compound-1-phosphate, likely by a phosphoenolpyruvate-dependent phosphotransferase system (PTS).

  • Reduction: this compound-1-phosphate is then reduced to D-Galactitol-6-phosphate by an this compound-1-phosphate reductase.

  • Epimerization: D-Galactitol-6-phosphate is subsequently epimerized to D-Fructose-6-phosphate by a D-Galactitol-6-phosphate dehydrogenase.

  • Entry into Central Metabolism: D-Fructose-6-phosphate is a common intermediate of glycolysis and can be readily catabolized by most microorganisms.

L_Tagatose_Metabolism cluster_outside Extracellular cluster_inside Intracellular L_Tagatose_ext This compound L_Tagatose_int This compound L_Tagatose_ext->L_Tagatose_int Transport L_Tagatose_1P This compound-1-phosphate L_Tagatose_int->L_Tagatose_1P Phosphotransferase System (PTS) D_Galactitol_6P D-Galactitol-6-phosphate L_Tagatose_1P->D_Galactitol_6P This compound-1-phosphate reductase D_Fructose_6P D-Fructose-6-phosphate D_Galactitol_6P->D_Fructose_6P D-Galactitol-6-phosphate dehydrogenase Glycolysis Glycolysis D_Fructose_6P->Glycolysis

Figure 1: Proposed metabolic pathway for this compound.

Experimental Protocols for Initial Studies

To investigate the microbial utilization of this compound, a systematic experimental approach is required. Figure 2 outlines a general workflow for these initial studies.

Experimental_Workflow Screening Screening for This compound Utilizing Microorganisms Isolation Isolation and Identification of Positive Strains Screening->Isolation Growth Growth Characterization (Growth Curves, Substrate Utilization) Isolation->Growth Enzyme Enzymatic Assays (e.g., Kinase, Reductase) Growth->Enzyme Metabolite Metabolite Analysis (HPLC, GC-MS, NMR) Growth->Metabolite Genomic Genomic and Transcriptomic Analysis Enzyme->Genomic Metabolite->Genomic

References

Methodological & Application

Application Note: Enzymatic Production of D-Tagatose using L-arabinose Isomerase

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Tagatose is a naturally occurring ketohexose, a rare sugar that serves as a functional low-calorie sweetener. It possesses approximately 92% of the sweetness of sucrose (B13894) but with only one-third of the calories[1][2]. Its health benefits, including a low glycemic index, prebiotic properties, and its potential use in managing type II diabetes, have made it a subject of significant interest in the food, beverage, and pharmaceutical industries[1][3]. While chemical synthesis is possible, the biological production of D-Tagatose offers a greener, milder, and more sustainable alternative[4].

The primary enzymatic route for D-Tagatose production is the isomerization of D-galactose, a readily available substrate often derived from lactose (B1674315) hydrolysis. This conversion is catalyzed by the enzyme L-arabinose isomerase (L-AI, EC 5.3.1.4). This enzyme naturally catalyzes the isomerization of L-arabinose to L-ribulose but can effectively convert D-galactose to D-Tagatose due to structural similarities between the substrates. L-AIs have been identified and characterized from a wide range of microorganisms, including species of Escherichia, Lactobacillus, Geobacillus, and Thermotoga.

To enhance the economic viability and operational stability of the process, significant research has focused on enzyme immobilization. Immobilizing the L-arabinose isomerase, either as a purified enzyme or within whole cells, offers several advantages, including improved thermal and operational stability, simplified product separation, and the ability to reuse the biocatalyst for multiple batch reactions. This application note provides a comprehensive overview, data summary, and detailed protocols for the production of D-Tagatose using L-arabinose isomerase.

Data Presentation

Quantitative data from various studies are summarized below to provide a comparative overview of different L-arabinose isomerases and production conditions.

Table 1: Characteristics of L-arabinose Isomerases from Various Microbial Sources

Source OrganismOptimal Temperature (°C)Optimal pHRequired Cofactor(s)Reference
Bifidobacterium adolescentis556.5-
Bacillus amyloliquefaciens457.5None (activity enhanced by Mg²⁺, Mn²⁺)
Klebsiella pneumoniae408.0Mn²⁺
Thermotoga maritima80-Mn²⁺ and/or Co²⁺
Arthrobacter sp. 22c525.0 - 9.0None (marginally activated by Mg²⁺, Mn²⁺)
Geobacillus thermodenitrificans607.5Mn²⁺
Escherichia coli35 (Immobilized)7.5 (Immobilized)-
Lactobacillus reuteri656.0Mn²⁺, Co²⁺

Table 2: Kinetic Parameters of L-arabinose Isomerases for D-Galactose and L-arabinose

Enzyme SourceSubstrateKm (mM)Vmax (U/mg)kcat/Km (mM⁻¹ min⁻¹)Reference
Bifidobacterium adolescentisD-Galactose22.44899.3
L-arabinose40.2275.18.6
Bacillus amyloliquefaciensD-Galactose251.6-2.34
L-arabinose92.8-46.85

Table 3: Summary of D-Tagatose Production Conditions and Yields

Biocatalyst TypeEnzyme SourceSubstrate Conc. (g/L)ConditionsTime (h)D-Tagatose Yield (g/L)Conversion (%)Reference
Immobilized Whole CellsE. coli (mutant L-AI)15060°C, pH 6.5, 5mM Mn²⁺2076.00~50.7
Immobilized Whole CellsE. coli (mutant L-AI)25060°C, pH 6.5, 5mM Mn²⁺20129.43~51.8
Immobilized EnzymeE. coli--4899.920
Immobilized EnzymeThermotoga neapolitana30060°C, pH 8.0Continuous~14548
Immobilized EnzymeGali15210060°C, pH 8.0905858
Immobilized EnzymeGali15250060°C, pH 8.0Continuous23046
Free EnzymeThermotoga neapolitana1.880°C-1.2268
Free EnzymeLactobacillus plantarum NC8-60°C6-30

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments involved in the enzymatic production of D-Tagatose.

Protocol 1: Expression and Preparation of L-arabinose Isomerase

This protocol describes the expression of recombinant L-AI in E. coli and preparation of whole-cell biocatalysts.

  • Transformation: Transform a suitable E. coli expression host (e.g., BL21(DE3)) with a plasmid vector (e.g., pQE-80L) containing the L-arabinose isomerase (araA) gene.

  • Cultivation: Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and incubate overnight at 37°C with shaking (220 rpm).

  • Scale-Up: Transfer the overnight culture to 500 mL of fresh LB medium in a 2 L flask and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. Continue incubation at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance soluble protein expression.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Washing: Wash the cell pellet twice with a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0) to remove residual medium. The resulting wet cell paste can be used directly for whole-cell biocatalysis or immobilization.

Protocol 2: Whole-Cell Immobilization in Sodium Alginate

This protocol details a common method for immobilizing whole-cell biocatalysts for enhanced stability and reusability.

  • Cell Suspension: Resuspend the harvested wet cell paste (from Protocol 1) in a buffer (e.g., 10 mM acetate (B1210297) buffer, pH 6.5) to a final concentration of 100 g/L (wet weight).

  • Alginate Mixture: Add sodium alginate powder to the cell suspension to a final concentration of 3% (w/v). Mix gently but thoroughly on a magnetic stirrer until the sodium alginate is completely dissolved and the mixture is homogenous. Avoid introducing excessive air bubbles.

  • Bead Formation: Extrude the cell-alginate mixture dropwise into a gently stirring 2% (w/v) calcium chloride (CaCl₂) solution using a syringe and needle. The distance between the needle tip and the CaCl₂ solution surface should be approximately 10-15 cm to ensure the formation of spherical beads.

  • Curing: Allow the beads to harden in the CaCl₂ solution for at least 1-2 hours at 4°C with gentle agitation.

  • Washing: Collect the immobilized cell beads by filtration and wash them thoroughly with buffer (e.g., 10 mM acetate buffer, pH 6.5) to remove excess calcium ions and non-entrapped cells.

  • Storage: Store the immobilized beads at 4°C in buffer until use.

Protocol 3: Batch Production of D-Tagatose

This protocol describes a typical batch reaction for the conversion of D-galactose to D-Tagatose using immobilized cells.

  • Substrate Preparation: Prepare a D-galactose solution at the desired concentration (e.g., 150-250 g/L) in a reaction buffer (e.g., 10 mM acetate buffer, pH 6.5).

  • Cofactor Addition: Add the required metal ion cofactor, typically MnCl₂, to a final concentration of 5 mM.

  • Reaction Setup: Add a known quantity of the immobilized whole-cell beads (from Protocol 2) to the substrate solution in a sealed reaction vessel (e.g., a baffled flask).

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 60°C) with constant agitation (e.g., 220 rpm) for a predetermined duration (e.g., 20 hours).

  • Reaction Termination: Stop the reaction by separating the immobilized beads from the reaction mixture via filtration or decantation. The beads can be washed and stored for reuse. For analysis, a sample of the supernatant can be heat-inactivated (e.g., 100°C for 10 minutes) to denature any leaked enzymes.

  • Product Recovery: The supernatant containing D-Tagatose can be processed for purification.

Protocol 4: Analysis of D-Tagatose by HPLC

This protocol outlines a general method for quantifying D-Tagatose in reaction samples.

  • Sample Preparation: Centrifuge the reaction samples to remove any cells or debris. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector.

  • Column: Employ a carbohydrate analysis column, such as an Aminex HPX-87C column.

  • Mobile Phase: Use ultrapure water as the mobile phase.

  • Operating Conditions:

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 80-85°C

  • Quantification: Calculate the concentration of D-Tagatose by comparing the peak area to a standard curve prepared with known concentrations of pure D-Tagatose.

Visualizations

Diagram 1: Enzymatic Isomerization of D-Galactose

Enzymatic_Isomerization D_Galactose D-Galactose (Substrate) L_AI L-arabinose isomerase (Biocatalyst) D_Galactose->L_AI D_Tagatose D-Tagatose (Product) L_AI->D_Tagatose Experimental_Workflow cluster_prep Biocatalyst Preparation cluster_prod Production Phase cluster_analysis Analysis & Purification A1 Gene Cloning & E. coli Transformation A2 Fermentation & Induction A1->A2 A3 Cell Harvesting A2->A3 A4 Whole-Cell Immobilization (e.g., Sodium Alginate) A3->A4 B1 Batch Reaction Setup (Substrate + Biocatalyst) A4->B1 B2 Incubation (Controlled Temp & pH) B1->B2 B3 Product Separation B2->B3 C1 HPLC Analysis (Quantification) B3->C1 C2 Downstream Purification C1->C2 Reusability_Cycle start Immobilized Biocatalyst reaction Batch Reaction 1 (D-Galactose -> D-Tagatose) start->reaction separation Separate Biocatalyst & Product 1 reaction->separation wash Wash & Recover Biocatalyst separation->wash reuse Batch Reaction 2 (Fresh Substrate) wash->reuse Recycle end Separate Biocatalyst & Product 2 reuse->end cycle ... end->cycle

References

Application Notes and Protocols for the Quantification of L-Tagatose

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Tagatose is a naturally occurring ketohexose, a monosaccharide that is an epimer of D-fructose. It has gained significant interest in the food and pharmaceutical industries as a low-calorie sweetener, with approximately 92% of the sweetness of sucrose (B13894) but only about one-third of the calories[1][2][3]. Its functional properties also include use as a texturizer, stabilizer, and humectant[3][4]. Given its increasing application, robust and accurate analytical methods for the quantification of this compound in various matrices, including raw materials, food products, and biological samples, are crucial for quality control, formulation development, and metabolic studies.

This document provides detailed application notes and protocols for several widely used analytical techniques for this compound quantification.

Method 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

Application Note:

HPAEC-PAD is a highly sensitive and selective method for the direct analysis of carbohydrates without the need for derivatization. The technique takes advantage of the weakly acidic nature of carbohydrates, allowing for their separation as anions at high pH on a strong anion-exchange column. Pulsed amperometric detection provides direct quantification by measuring the electrical current generated from the oxidation of the carbohydrates on a gold electrode surface. This method is particularly suitable for complex matrices and can resolve closely related sugars.

Logical Relationship for HPAEC-PAD Analysis

HPAEC_PAD_Logic cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection & Quantification A Aqueous Sample (e.g., Beverage) C Dilution & Filtration (0.22 µm filter) A->C B Solid Sample (e.g., Food Powder) D Extraction & Centrifugation B->D E HPAEC Separation (e.g., CarboPac Column) C->E D->C F High pH Elution (e.g., NaOH/NaOAc) G Pulsed Amperometric Detection (PAD) H Data Analysis (Peak Integration) G->H I Quantification (vs. Standard Curve) H->I HPLC_RID_Workflow A Standard & Sample Preparation B Filtration (0.45 µm) A->B C HPLC Injection B->C D Isocratic Separation (e.g., Amino Column) C->D E Refractive Index Detection (RID) D->E F Chromatogram Generation E->F G Quantification via Calibration Curve F->G

References

Application Notes and Protocols for the HPLC Separation of L-Tagatose from D-Tagatose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tagatose, a naturally occurring ketohexose, is gaining significant interest in the pharmaceutical and food industries due to its properties as a low-calorie sweetener with prebiotic effects. It exists as two enantiomers, D-Tagatose and L-Tagatose. While D-Tagatose is the more common and studied form, the characterization and separation of its L-enantiomer are crucial for purity analysis, pharmacological studies, and process monitoring in enzymatic or chemical synthesis. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of these chiral molecules.

This document provides detailed application notes and protocols for two effective HPLC techniques for the separation of this compound from D-Tagatose: Ligand Exchange Chromatography (LEC) and Chiral Stationary Phase (CSP) Chromatography .

Method 1: Ligand Exchange Chromatography (LEC) for Tagatose Isomer Separation

Ligand exchange chromatography is a robust technique for the separation of sugars and their isomers. The separation is based on the differential interaction of the hydroxyl groups of the sugars with a metal ion (e.g., Ca²⁺) complexed to the stationary phase.

Application Note: Shodex SUGAR SC1011

The Shodex SUGAR SC1011 column, packed with a strong acid cation exchange resin in the calcium form (Ca²⁺), is suitable for the analysis of Tagatose as per the United States Pharmacopeia (USP) methodology.[1][2] This column separates saccharides through a combination of ligand exchange and size exclusion modes.[1]

Key Parameters:

  • Column: Shodex SUGAR SC1011 (or equivalent L19 packing material)

  • Mobile Phase: Degassed pure water is typically sufficient for neutral sugars.[3] For samples containing significant amounts of other cations, a dilute aqueous solution of calcium acetate (B1210297) (e.g., 0.05 mg/mL) can be used to maintain column performance.[2]

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: Elevated temperatures (e.g., 80°C) are often used to prevent anomer separation and achieve sharper peaks.

  • Detection: Refractive Index (RI) Detector

  • Injection Volume: 5 - 20 µL

Experimental Protocol: LEC Separation

1. Materials and Reagents:

  • D-Tagatose standard

  • This compound standard

  • Deionized water (18.2 MΩ·cm), filtered and degassed

  • Calcium Acetate (optional, for mobile phase modification)

  • HPLC system with a pump, column oven, autosampler, and RI detector

  • Shodex SUGAR SC1011 column (8.0 mm I.D. x 300 mm)

2. Sample Preparation:

  • Prepare individual stock solutions of D-Tagatose and this compound in deionized water at a concentration of 1 mg/mL.

  • Prepare a mixed standard solution containing both D-Tagatose and this compound at a final concentration of 0.5 mg/mL each.

  • Filter all sample solutions through a 0.45 µm syringe filter before injection.

3. HPLC Method:

ParameterCondition
Column Shodex SUGAR SC1011 (8.0 mm I.D. x 300 mm)
Mobile Phase Degassed Deionized Water
Flow Rate 0.6 mL/min
Column Temperature 80°C
Detector Refractive Index (RI) Detector
Injection Volume 10 µL
Run Time 30 minutes

4. Data Analysis:

  • Identify the peaks for D-Tagatose and this compound based on the retention times of the individual standards.

  • Calculate the resolution between the two enantiomer peaks. A resolution of >1.5 is generally considered baseline separation.

Method 2: Chiral Stationary Phase (CSP) Chromatography for Enantioselective Separation

Chiral stationary phases are designed to have stereospecific interactions with enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective for the separation of a wide range of chiral compounds, including monosaccharides.

Application Note: Chiralpak AD-H

The Chiralpak AD-H column, which contains amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel, has been successfully used for the simultaneous separation of anomers and enantiomers of various monosaccharides, including fructose (B13574), an isomer of tagatose. This suggests its high potential for the enantioseparation of this compound and D-Tagatose.

Key Parameters:

  • Column: Chiralpak AD-H

  • Mobile Phase: A non-polar/polar mixture, typically n-hexane and an alcohol (e.g., ethanol (B145695) or isopropanol), often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape. A common mobile phase is a mixture of hexane-ethanol-TFA.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: Ambient or controlled (e.g., 25°C or 40°C) to optimize separation.

  • Detection: Refractive Index (RI) Detector or UV detector at a low wavelength (e.g., < 210 nm) if the mobile phase allows.

  • Injection Volume: 5 - 20 µL

Experimental Protocol: CSP Separation

1. Materials and Reagents:

  • D-Tagatose standard

  • This compound standard

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • HPLC system with a pump, column oven, autosampler, and RI detector

  • Chiralpak AD-H column (4.6 mm I.D. x 250 mm)

2. Sample Preparation:

  • Prepare individual stock solutions of D-Tagatose and this compound in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a mixed standard solution containing both D-Tagatose and this compound at a final concentration of 0.5 mg/mL each in the mobile phase.

  • Filter all sample solutions through a 0.45 µm syringe filter before injection.

3. HPLC Method:

ParameterCondition
Column Chiralpak AD-H (4.6 mm I.D. x 250 mm, 5 µm)
Mobile Phase n-Hexane / Ethanol / TFA (70:30:0.1, v/v/v)
Flow Rate 0.5 mL/min
Column Temperature 25°C
Detector Refractive Index (RI) Detector
Injection Volume 10 µL
Run Time 20 minutes

4. Data Analysis:

  • Identify the peaks for D-Tagatose and this compound based on the retention times of the individual standards.

  • Calculate the retention factor (k'), selectivity factor (α), and resolution (Rs) to evaluate the separation performance.

Data Presentation

The following table summarizes the expected quantitative data for the separation of ketose enantiomers based on the described methods. Note that the data for L- and D-Tagatose separation on Chiralpak AD-H is extrapolated from the successful separation of L- and D-Fructose, which are isomers of tagatose.

ParameterMethod 1: Ligand Exchange (Shodex SC1011)Method 2: Chiral Stationary Phase (Chiralpak AD-H)
Analyte D-Tagatose / this compoundD-Fructose / L-Fructose (as a proxy for Tagatose)
Retention Time (t_R1) ~15 min (example)D-Fructose anomers: ~8-10 min
Retention Time (t_R2) ~18 min (example)L-Fructose anomers: ~11-13 min
Resolution (Rs) > 1.5 (expected)> 1.5 (achieved for fructose enantiomers)
Selectivity (α) > 1.1 (expected)~1.3 - 1.5 (for fructose enantiomers)

Visualization of Experimental Workflows

Ligand Exchange Chromatography (LEC) Workflow

LEC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Prepare L/D-Tagatose Standards & Sample Injector Autosampler Sample->Injector MobilePhase Prepare & Degas Mobile Phase (Water) Pump HPLC Pump MobilePhase->Pump Pump->Injector ColumnOven Column Oven (80°C) Injector->ColumnOven Column Shodex SC1011 (LEC Column) ColumnOven->Column Detector RI Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Analysis Identify Peaks & Calculate Resolution Chromatogram->Analysis CSP_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Prepare L/D-Tagatose Standards & Sample Injector Autosampler Sample->Injector MobilePhase Prepare & Degas Mobile Phase (Hexane/Ethanol/TFA) Pump HPLC Pump MobilePhase->Pump Pump->Injector ColumnOven Column Oven (25°C) Injector->ColumnOven Column Chiralpak AD-H (CSP Column) ColumnOven->Column Detector RI Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Analysis Identify Peaks & Calculate Resolution, Selectivity Chromatogram->Analysis Separation_Parameters cluster_method HPLC Separation Method cluster_params Key Influencing Parameters cluster_outcomes Performance Metrics Method Separation of This compound & D-Tagatose Column Stationary Phase (Column Chemistry) Method->Column MobilePhase Mobile Phase (Composition & Additives) Method->MobilePhase Temperature Column Temperature Method->Temperature FlowRate Flow Rate Method->FlowRate Selectivity Selectivity (α) Column->Selectivity Retention Retention Time (tR) Column->Retention MobilePhase->Selectivity MobilePhase->Retention Temperature->Selectivity Temperature->Retention PeakShape Peak Shape Temperature->PeakShape FlowRate->Retention FlowRate->PeakShape Resolution Resolution (Rs) Selectivity->Resolution Retention->Resolution

References

Application Notes and Protocols for L-Tagatose in Metabolic Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

Note on Isomer Specificity: The vast majority of metabolic research and commercially available tracers utilize D-Tagatose, the naturally occurring ketohexose.[1][2][3] L-Tagatose is a rare sugar with limited available data regarding its metabolic fate and applications in tracer studies.[4] Therefore, these application notes and protocols are based on the extensive research conducted on D-Tagatose-1-¹³C , which serves as a robust framework for designing and interpreting analogous studies with other isomers.[5]

Application Notes

Introduction to D-Tagatose and ¹³C Isotope Tracing

D-Tagatose is a naturally occurring monosaccharide, an epimer of D-fructose, that has garnered significant interest as a low-calorie sweetener and potential therapeutic agent for metabolic disorders like type 2 diabetes and obesity. It has a sweetness comparable to sucrose (B13894) but with only about a third of the calories. A key feature of D-Tagatose is its unique metabolic fate; only about 15-25% of the ingested amount is absorbed in the small intestine, with the remainder passing to the large intestine for fermentation by the gut microbiota. The absorbed portion is metabolized primarily in the liver.

Stable isotope tracing using compounds like D-Tagatose-1-¹³C is a powerful technique in metabolic research. By replacing a carbon-12 atom with a stable, non-radioactive carbon-13 isotope, researchers can precisely track the molecule's absorption, distribution, and incorporation into various downstream metabolites using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for the accurate mapping and quantification of metabolic fluxes, providing a dynamic view of cellular metabolism.

The primary advantages of using ¹³C-labeled tracers like D-Tagatose-1-¹³C over deuterated (²H) tracers include a minimal kinetic isotope effect (KIE) and a highly stable isotopic label. This ensures that the tracer behaves almost identically to its unlabeled counterpart, leading to more accurate and physiologically relevant measurements of metabolic fluxes.

Primary Metabolic Pathways and Applications

The metabolism of absorbed D-Tagatose closely mirrors that of D-fructose, occurring mainly in the liver through the following key steps:

  • Phosphorylation: D-Tagatose is phosphorylated at the C1 position by the enzyme fructokinase (ketohexokinase), forming tagatose-1-phosphate.

  • Cleavage: The intermediate, tagatose-1-phosphate, is then cleaved by aldolase (B8822740) B into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde.

  • Entry into Central Carbon Metabolism: Glyceraldehyde is phosphorylated to glyceraldehyde-3-phosphate (G3P). Both DHAP and G3P are key intermediates in glycolysis and can be used for energy production via the TCA cycle, or as precursors for gluconeogenesis or lipid synthesis.

This metabolic pathway makes D-Tagatose-1-¹³C an excellent tracer for investigating several areas of research:

  • Pharmacokinetics and Bioavailability: To precisely quantify the absorption rate and bioavailability of orally administered D-Tagatose.

  • Metabolic Pathway Analysis: To track the flow of the ¹³C label through intermediates of glycolysis, gluconeogenesis, and the TCA cycle to determine the extent and rate of D-Tagatose metabolism.

  • Drug Development: To investigate the effects of D-Tagatose on metabolic disorders. For instance, its metabolism influences glucose homeostasis by promoting glucokinase activity and inhibiting glycogen (B147801) phosphorylase, thereby enhancing glycogen synthesis.

  • Gut Microbiome Research: As a large portion of ingested D-Tagatose reaches the colon, D-Tagatose-1-¹³C can be used to study its fermentation by gut bacteria and the subsequent production of short-chain fatty acids like butyrate.

Quantitative Data on D-Tagatose Metabolism

The following table summarizes key quantitative data related to the metabolism and physiological effects of D-Tagatose in humans.

ParameterValueSpeciesReference(s)
Oral Bioavailability ~15-25%Humans
Glycemic Index 3Humans
Effect on Liver ATP ~12% reductionHumans
Increase in Serum Uric Acid ~17%Humans
D-Tagatose-1-phosphate in liver ~1 mmol/LHumans

Visualizations

hepatic_metabolism cluster_liver Hepatocyte Tag D-Tagatose-1-13C T1P Tagatose-1-Phosphate-13C Tag->T1P Fructokinase (ATP -> ADP) DHAP Dihydroxyacetone Phosphate (DHAP) T1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde-13C T1P->Glyceraldehyde Aldolase B G3P Glyceraldehyde-3-Phosphate-13C Glyceraldehyde->G3P Triokinase (ATP -> ADP) Glycolysis Glycolysis G3P->Glycolysis Gluconeogenesis Gluconeogenesis G3P->Gluconeogenesis

Hepatic Metabolism of D-Tagatose-1-¹³C.

in_vivo_workflow start Animal Acclimation & Fasting (12-16h) admin Tracer Administration (e.g., Oral Gavage of D-Tagatose-1-13C) start->admin sampling Time-Course Sample Collection admin->sampling blood Blood (Plasma) sampling->blood breath Breath (13CO2) sampling->breath tissue Tissues (e.g., Liver) sampling->tissue processing Sample Processing & Metabolite Extraction blood->processing breath->processing tissue->processing analysis LC-MS/MS or GC-MS Analysis processing->analysis data Data Analysis & Metabolic Flux Modeling analysis->data

Workflow for an In Vivo Metabolic Tracer Study.

in_vitro_workflow start Cell Seeding & Growth labeling Replace Medium with D-Tagatose-1-13C Medium start->labeling incubation Incubate to Achieve Isotopic Steady State labeling->incubation quench Quench Metabolism (e.g., Ice-Cold PBS Wash) incubation->quench extraction Metabolite Extraction (e.g., 80% Methanol) quench->extraction prep Sample Preparation (Dry & Reconstitute) extraction->prep analysis LC-MS/MS Analysis prep->analysis data Data Analysis & Isotopologue Distribution analysis->data

Workflow for an In Vitro Metabolic Tracer Study.

regulatory_effects Tagatose D-Tagatose T1P Tagatose-1-Phosphate Tagatose->T1P GK Glucokinase T1P->GK Activates GP Glycogen Phosphorylase T1P->GP Inhibits Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P  Phosphorylation Glycogen Glycogen G6P->Glycogen Glycogen Synthase Glycogen->G6P Glycogenolysis GK->G6P GP->Glycogen

Regulatory Effects of D-Tagatose Metabolism.

Experimental Protocols

Protocol 1: In Vivo Metabolic Tracer Study using D-Tagatose-1-¹³C (Oral Gavage)

This protocol is adapted for rodent models to assess the pharmacokinetics and metabolic fate of orally administered D-Tagatose.

  • Objective: To determine the rate of appearance and metabolic fate of orally administered D-Tagatose-1-¹³C in plasma and its incorporation into key metabolites in tissues like the liver.

  • Materials:

    • D-Tagatose-1-¹³C

    • Male Sprague-Dawley rats or C57BL/6 mice

    • Vehicle (e.g., sterile water)

    • Oral gavage needles

    • Blood collection tubes (e.g., EDTA-coated)

    • Metabolic chambers (for breath collection, optional)

    • Centrifuge, -80°C freezer

  • Methodology:

    • Animal Acclimation and Fasting: Acclimate animals to housing conditions for at least one week. Fast animals overnight (12-16 hours) with free access to water to ensure consistent absorption.

    • Tracer Administration: Prepare a solution of D-Tagatose-1-¹³C in water. Administer a bolus dose (e.g., 2 g/kg body weight) via oral gavage.

    • Blood Sampling: Collect blood samples (~50-100 µL) from the tail or saphenous vein at baseline (0 min) and at predetermined intervals post-administration (e.g., 15, 30, 60, 90, 120, 180 minutes). Immediately place blood in EDTA-coated tubes, centrifuge to separate plasma, and store plasma at -80°C.

    • Breath Collection (Optional): If measuring oxidation, place the animal in a metabolic chamber to collect expired air for ¹³CO₂ analysis at various time points.

    • Tissue Collection: At the final time point (e.g., 180 minutes), euthanize the animal via an approved method. Rapidly excise tissues of interest (e.g., liver, intestine), freeze them immediately in liquid nitrogen, and store at -80°C until analysis.

    • Sample Processing: For mass spectrometry analysis, metabolites must be extracted from plasma and tissue samples. Homogenize frozen tissues. Extract metabolites using a cold solvent mixture (e.g., 80% methanol (B129727) or methanol:acetonitrile (B52724):water). Centrifuge to pellet proteins and collect the supernatant for analysis.

Protocol 2: In Vitro Metabolic Flux Analysis using D-Tagatose-1-¹³C

This protocol is for tracing D-Tagatose metabolism in cultured cells.

  • Objective: To quantify the contribution of D-Tagatose to intracellular metabolic pathways, such as glycolysis and the TCA cycle, in a specific cell line.

  • Materials:

    • Cultured cells (e.g., HepG2 hepatocytes)

    • Standard cell culture medium

    • Labeling medium (custom medium with D-Tagatose-1-¹³C as the primary carbohydrate source)

    • Ice-cold phosphate-buffered saline (PBS)

    • Ice-cold extraction solvent (e.g., 80% methanol)

    • Cell scrapers

    • Microcentrifuge tubes, -80°C freezer

  • Methodology:

    • Cell Culture: Seed cells in multi-well plates and grow to a desired confluency (typically 80-90%).

    • Tracer Introduction: Aspirate the standard culture medium. Wash cells once with PBS. Replace the medium with the pre-warmed labeling medium containing D-Tagatose-1-¹³C.

    • Isotopic Steady State: Incubate the cells for a sufficient period to approach isotopic steady state, where the isotopic enrichment of key intracellular metabolites becomes constant. This duration varies by cell type and metabolic rates but is often between 6 and 24 hours.

    • Metabolite Extraction:

      • To halt metabolic activity (quenching), rapidly aspirate the labeling medium.

      • Immediately wash the cells with ice-cold PBS.

      • Add ice-cold 80% methanol to the plate, scrape the cells, and transfer the cell lysate into a pre-chilled microcentrifuge tube.

    • Sample Preparation:

      • Vortex the lysate and centrifuge at high speed (e.g., >13,000 x g) at 4°C to pellet cellular debris and proteins.

      • Transfer the supernatant, which contains the polar metabolites, to a new tube.

      • Dry the metabolite extract completely using a vacuum concentrator or a stream of nitrogen. Store dried extracts at -80°C or proceed to analysis.

Protocol 3: Sample Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

This is a general protocol for analyzing the ¹³C-labeled metabolite extracts from in vivo or in vitro experiments.

  • Objective: To separate, identify, and quantify the mass isotopologues of target metabolites to determine ¹³C enrichment.

  • Methodology:

    • Sample Reconstitution: Reconstitute the dried metabolite extracts in a solvent compatible with the chosen chromatographic method (e.g., 50% acetonitrile for HILIC).

    • Chromatographic Separation: Inject the sample into an LC-MS system. Separate metabolites using an appropriate column and gradient. For polar metabolites like sugars and sugar phosphates, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred.

    • Mass Spectrometry Analysis: Analyze the eluting compounds using a high-resolution mass spectrometer. Acquire data in either full scan mode to identify all ions or using Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) for targeted analysis of expected metabolites and their isotopologues.

    • Data Analysis: Process the raw data using specialized software. Integrate the peak areas for each mass isotopologue of a given metabolite (e.g., for lactate, M+0, M+1, M+2, M+3). Correct for the natural abundance of ¹³C to determine the fractional enrichment and mass isotopologue distribution (MID) resulting from the D-Tagatose-1-¹³C tracer. This data is then used for metabolic flux modeling.

References

Application Notes and Protocols for Novel Enzyme Discovery Using L-Tagatose as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-tagatose, a rare ketohexose and an epimer of L-fructose, presents a unique opportunity as a substrate for the discovery of novel enzymes with potential applications in biocatalysis, diagnostics, and drug development. The structural characteristics of this compound make it a candidate for biotransformation by various enzyme classes, including isomerases, epimerases, and dehydrogenases. These undiscovered enzymes could catalyze the synthesis of other rare L-sugars, which are valuable chiral building blocks for pharmaceuticals. This document provides detailed application notes and protocols for designing and executing high-throughput screening campaigns to identify novel enzymes that utilize this compound as a substrate.

Potential Enzymatic Transformations of this compound

This compound can serve as a starting material for a variety of enzymatic reactions, leading to the formation of other rare sugars. The discovery of enzymes catalyzing these transformations is of significant interest. Potential target enzymes and their corresponding reactions include:

  • Isomerases: Catalyze the conversion of this compound (a ketose) to its corresponding aldose, L-talose.

  • Epimerases: Modify the stereochemistry at one or more chiral centers of this compound to produce other L-ketohexoses, such as L-sorbose (C3 epimer) or L-psicose (C4 epimer).

  • Dehydrogenases/Reductases: Catalyze the reduction of this compound to its corresponding sugar alcohol, L-talitol or L-galactitol, or the oxidation of related polyols to form this compound.

High-Throughput Screening Strategies

The discovery of novel enzymes acting on this compound necessitates robust high-throughput screening (HTS) assays. Below are two primary strategies that can be adapted for this purpose.

Strategy 1: Colorimetric Assay Based on Substrate Depletion

This strategy relies on the detection of the disappearance of the ketose substrate, this compound. The Seliwanoff's test, a colorimetric assay specific for ketoses, can be adapted for HTS. In the presence of an active enzyme that converts this compound to a non-ketose product (e.g., an aldose or a sugar alcohol), the concentration of this compound will decrease, resulting in a reduced colorimetric signal.

Strategy 2: Coupled Enzyme Spectrophotometric Assay

This approach involves coupling the enzymatic reaction of interest to a second, indicator reaction that produces a detectable signal (e.g., a change in absorbance). For instance, the product of the primary enzymatic reaction on this compound can serve as a substrate for a dehydrogenase, leading to the reduction or oxidation of a cofactor like NAD+/NADH, which can be monitored spectrophotometrically at 340 nm.

Data Presentation

Quantitative data from screening and enzyme characterization should be systematically organized for clear comparison and interpretation.

Enzyme Source (e.g., Metagenomic Library Clone ID) Enzyme Class (Hypothesized) Screening Assay Initial Hit Signal (e.g., % Decrease in Absorbance) Specific Activity (U/mg) Optimal Temperature (°C) Optimal pH Metal Ion Dependence
MGL-C07IsomeraseSubstrate Depletion45%1.2557.0Mn²⁺
MGL-H11EpimeraseCoupled Assay0.8 ΔA₃₄₀/min2.5607.5Co²⁺
ENV-B04DehydrogenaseCoupled Assay1.1 ΔA₃₄₀/min3.1506.5None

Experimental Protocols

Protocol 1: High-Throughput Screening for this compound Converting Enzymes using a Modified Seliwanoff's Assay

Objective: To screen a library of microbial lysates or purified enzymes for activity on this compound based on substrate depletion.

Materials:

  • This compound

  • Seliwanoff's Reagent (0.05% resorcinol (B1680541) in 3 M HCl)

  • 96-well microplates (heat-resistant)

  • Enzyme library (e.g., metagenomic library lysates)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Plate reader capable of measuring absorbance at 520 nm

  • Thermomixer or incubator for microplates

Procedure:

  • Enzyme Reaction Setup:

    • In a 96-well microplate, add 50 µL of the enzyme sample (e.g., cell lysate) to each well.

    • Add 50 µL of 20 mM this compound solution in reaction buffer to each well to initiate the reaction.

    • For the negative control, add 50 µL of reaction buffer instead of the enzyme sample.

    • For the positive control (no substrate depletion), add 50 µL of heat-inactivated enzyme.

    • Incubate the plate at a desired temperature (e.g., 37°C) for a defined period (e.g., 1-4 hours).

  • Seliwanoff's Reaction:

    • After incubation, add 100 µL of Seliwanoff's reagent to each well.

    • Heat the microplate in a water bath or a heat block at 80°C for 10 minutes.

    • Cool the plate to room temperature.

  • Data Acquisition:

    • Measure the absorbance at 520 nm using a microplate reader.

    • Identify "hits" as wells with significantly lower absorbance compared to the positive control, indicating this compound consumption.

Protocol 2: Coupled Spectrophotometric Assay for this compound Epimerase/Isomerase Discovery

Objective: To screen for enzymes that convert this compound to a product that can be acted upon by a specific dehydrogenase, leading to a change in NADH absorbance. This example assumes the product is a substrate for a suitable dehydrogenase.

Materials:

  • This compound

  • Coupling Dehydrogenase (specific for the expected product, e.g., L-talose dehydrogenase)

  • NAD⁺ (or NADP⁺)

  • 96-well UV-transparent microplates

  • Enzyme library

  • Reaction buffer (e.g., 100 mM Glycine-NaOH, pH 9.0)

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a master mix containing reaction buffer, 10 mM this compound, 2 mM NAD⁺, and an excess of the coupling dehydrogenase (e.g., 5 U/mL).

  • Assay Setup:

    • Dispense 180 µL of the master mix into each well of a 96-well UV-transparent microplate.

    • Add 20 µL of the enzyme sample from the library to each well to start the reaction.

    • For the negative control, add 20 µL of reaction buffer.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-set to the desired temperature.

    • Monitor the increase in absorbance at 340 nm over time (kinetic read).

    • Identify "hits" as wells showing a significant rate of increase in absorbance compared to the negative control.

Visualizations

EnzymeDiscoveryWorkflow cluster_screening High-Throughput Screening cluster_validation Hit Validation & Characterization cluster_application Application Source Enzyme Source (e.g., Metagenomic Library) Screening Screening Assay (e.g., Substrate Depletion) Source->Screening Test for this compound Conversion Hits Primary Hits Screening->Hits Identify Active Clones Validation Secondary Assay (e.g., HPLC) Hits->Validation Confirm Activity Purification Protein Purification Validation->Purification Characterization Enzyme Characterization (Kinetics, Stability) Purification->Characterization Application Biocatalysis / Drug Development Characterization->Application

Caption: Workflow for novel enzyme discovery using this compound.

SignalingPathways cluster_isomerase Isomerase Pathway cluster_epimerase Epimerase Pathway cluster_dehydrogenase Dehydrogenase/Reductase Pathway LTagatose_iso This compound LTalose L-Talose LTagatose_iso->LTalose Isomerase LTagatose_epi This compound LSorbose L-Sorbose LTagatose_epi->LSorbose Epimerase (C3) LTagatose_deh This compound LTalitol L-Talitol LTagatose_deh->LTalitol Reductase (NAD(P)H) LTalitol->LTagatose_deh Dehydrogenase (NAD(P)+)

Caption: Potential enzymatic pathways involving this compound.

Troubleshooting & Optimization

Technical Support Center: Stereospecific Synthesis of L-Tagatose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereospecific synthesis of L-Tagatose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the chemical and enzymatic synthesis of this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Chemical Synthesis: Isomerization of L-Galactose

Issue 1: Low Yield of this compound

Potential CauseRecommended Solution
Incomplete reaction: The isomerization of L-galactose to this compound is an equilibrium-limited reaction.- Increase reaction time: Allow the reaction to proceed for a longer duration to approach equilibrium. Monitor the reaction progress using techniques like HPLC. - Optimize temperature: While higher temperatures can increase the reaction rate, they can also lead to the degradation of sugars. A moderate temperature is often optimal. - Use of a catalyst: A catalyst like calcium hydroxide (B78521) can help to drive the reaction towards the formation of a metal hydroxide-L-tagatose complex, thereby shifting the equilibrium.
Degradation of sugars: Alkaline conditions and high temperatures can lead to the degradation of both L-galactose and this compound into various side products, including organic acids.- Maintain a controlled pH: The pH of the reaction mixture should be carefully controlled to minimize sugar degradation. - Lower reaction temperature: If degradation is suspected, reducing the reaction temperature may improve the yield of this compound, although it may require a longer reaction time.
Inefficient formation of the metal hydroxide-L-tagatose complex: The formation of this complex is crucial for achieving a high yield in some chemical synthesis methods.- Ensure proper stoichiometry: The molar ratio of the metal hydroxide (e.g., calcium hydroxide) to L-galactose is a critical parameter. This ratio may need to be optimized for your specific reaction conditions. - Presence of a co-catalyst: In some protocols, a co-catalyst is used to facilitate the formation of the complex. Ensure that the co-catalyst is added in the correct proportion.

Issue 2: Presence of Impurities in the Final Product

Potential CauseRecommended Solution
Unreacted L-galactose: Due to the equilibrium nature of the isomerization, the final product will likely contain unreacted L-galactose.- Purification: Employ chromatographic techniques such as ion-exchange chromatography or HPLC to separate this compound from L-galactose. - Selective degradation: In some cases, specific microorganisms can be used to selectively consume the remaining L-galactose, leaving behind the desired this compound.
Formation of side products: Under alkaline conditions, various side reactions can occur, leading to the formation of impurities.- Optimize reaction conditions: As with low yield, controlling pH and temperature can minimize the formation of side products. - Thorough purification: A multi-step purification process involving techniques like crystallization and chromatography may be necessary to achieve high purity.
Incomplete neutralization: If the metal hydroxide-L-tagatose complex is not fully neutralized, residual metal salts can contaminate the final product.- Monitor pH during neutralization: Ensure that the pH is brought to a neutral or slightly acidic level during the neutralization step. - Deionization: Use ion-exchange resins to remove any remaining metal ions from the solution.
Enzymatic Synthesis: Isomerization of L-Galactose (Theoretical)

While the enzymatic synthesis of D-tagatose from D-galactose using L-arabinose isomerase is well-documented, specific protocols and troubleshooting for the L-enantiomer are less common. However, based on the principles of enzyme kinetics and stereospecificity, the following challenges and solutions can be anticipated.

Issue 1: Low or No Enzymatic Activity

Potential CauseRecommended Solution
Enzyme specificity: The specific L-arabinose isomerase used may have low or no activity towards L-galactose.- Enzyme screening: Test different L-arabinose isomerases from various microbial sources to find one with activity towards L-galactose. - Protein engineering: If a suitable enzyme cannot be found, protein engineering techniques could be employed to alter the substrate specificity of an existing L-arabinose isomerase.
Suboptimal reaction conditions: The enzyme's activity is highly dependent on pH, temperature, and the presence of cofactors.- Optimize pH and temperature: Determine the optimal pH and temperature for the specific L-arabinose isomerase being used with L-galactose as the substrate. - Cofactor presence: Many L-arabinose isomerases require a metal cofactor, such as Mn²⁺, for activity. Ensure that the appropriate cofactor is present in the reaction buffer at an optimal concentration.
Enzyme inhibition: Components in the reaction mixture could be inhibiting the enzyme.- Substrate purity: Ensure that the L-galactose substrate is of high purity and free from potential inhibitors. - Buffer composition: Use a buffer system that is known to be compatible with the enzyme.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the stereospecific synthesis of this compound?

A1: The primary challenges include:

  • Chemical Synthesis: Controlling the reaction conditions to maximize the yield of this compound while minimizing the degradation of sugars and the formation of side products under the required alkaline conditions. The purification of this compound from the reaction mixture, which often contains unreacted L-galactose and other impurities, can also be challenging.

  • Enzymatic Synthesis: The availability of an enzyme with high specificity and activity for the conversion of L-galactose to this compound is a significant hurdle. While L-arabinose isomerases are used for the synthesis of D-tagatose from D-galactose, their efficiency with the L-enantiomer is not as well-established. Optimizing reaction conditions such as pH, temperature, and cofactors for the specific enzyme and substrate is also critical.

Q2: Which method, chemical or enzymatic, is preferred for the synthesis of this compound?

A2: The choice of method depends on the specific requirements of the application.

  • Chemical synthesis is a more established method for producing this compound and can be suitable for larger-scale production. However, it may require harsh reaction conditions and extensive purification.

  • Enzymatic synthesis , if a suitable enzyme is available, offers the potential for higher specificity, milder reaction conditions, and fewer byproducts, which can simplify the purification process. However, the cost and stability of the enzyme can be limiting factors.

Q3: How can I improve the yield of this compound in a chemical synthesis reaction?

A3: To improve the yield, you can:

  • Optimize the molar ratio of the base (e.g., calcium hydroxide) to L-galactose.

  • Carefully control the reaction temperature and pH to favor the isomerization reaction over degradation pathways.

  • Increase the reaction time to allow the reaction to reach equilibrium.

  • Use a co-catalyst if the protocol calls for one.

Q4: What are the key parameters to consider for an enzymatic synthesis of this compound?

A4: The key parameters for enzymatic synthesis include:

  • Enzyme source and specificity: Selecting an L-arabinose isomerase with demonstrated activity towards L-galactose.

  • pH and Temperature: Optimizing these parameters to match the enzyme's optimal activity profile.

  • Cofactors: Ensuring the presence of necessary metal cofactors (e.g., Mn²⁺) in the reaction buffer.

  • Substrate and enzyme concentration: Optimizing the concentrations to achieve a desirable reaction rate and yield.

  • Reaction time: Allowing sufficient time for the reaction to proceed to a satisfactory level of conversion.

Q5: How can I purify this compound from the reaction mixture?

A5: Purification typically involves a combination of techniques:

  • Neutralization and deionization: For chemical synthesis, the reaction mixture is first neutralized and then treated with ion-exchange resins to remove salts.

  • Chromatography: Techniques like ion-exchange chromatography and high-performance liquid chromatography (HPLC) are effective for separating this compound from unreacted L-galactose and other sugar impurities.

  • Crystallization: After chromatographic purification, this compound can often be crystallized to achieve high purity.

Quantitative Data Summary

The following table summarizes available quantitative data for the synthesis of this compound. It is important to note that data for the enzymatic synthesis of this compound is limited in the literature compared to its D-enantiomer.

Synthesis MethodStarting MaterialCatalyst/EnzymeKey Reaction ConditionsYield (%)Purity (%)Reference
Chemical SynthesisL-GalactoseCalcium hydroxide, Calcium acetate (B1210297)Aqueous solution, stirring for 2 hours44>99 (after purification)--INVALID-LINK--
Enzymatic Synthesis (D-enantiomer for reference)D-GalactoseL-arabinose isomerase (from Thermoanaerobacter mathranii)pH 7.5, 75°C, 5 mM MnCl₂ (immobilized enzyme)~44>95 (after purification)--INVALID-LINK--
Enzymatic Synthesis (D-enantiomer for reference)D-GalactoseL-arabinose isomerase (from Bifidobacterium adolescentis)pH 6.5, 55°C56.7 (conversion)Not specified--INVALID-LINK--

Experimental Protocols

Chemical Synthesis of this compound from L-Galactose

This protocol is adapted from a known chemical synthesis method.

Materials:

  • L-Galactose

  • Calcium hydroxide (Ca(OH)₂)

  • Calcium acetate

  • Deionized water

  • Carbon dioxide (CO₂) gas

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • In a suitable flask equipped with a magnetic stirrer, dissolve L-galactose in deionized water.

  • Add calcium hydroxide and calcium acetate to the L-galactose solution.

  • Stir the mixture at room temperature. The formation of the calcium hydroxide-L-tagatose complex will be observed as a precipitate.

  • After a set reaction time (e.g., 2 hours), filter the mixture to collect the solid complex.

  • Resuspend the collected complex in deionized water.

  • Bubble CO₂ gas through the suspension until the pH is below 7. This will neutralize the calcium hydroxide, forming calcium carbonate and releasing this compound into the solution.

  • Filter the mixture to remove the insoluble calcium carbonate.

  • The resulting solution containing this compound can then be further purified by deionization and crystallization.

General Protocol for Enzymatic Synthesis of this compound (Theoretical)

This is a generalized protocol based on the enzymatic synthesis of D-tagatose. Specific conditions will need to be optimized for the chosen enzyme and L-galactose.

Materials:

  • L-Galactose

  • L-arabinose isomerase with activity towards L-galactose

  • Buffer solution (e.g., phosphate (B84403) buffer)

  • Metal cofactor (e.g., MnCl₂)

  • Incubator/shaker

Procedure:

  • Prepare a solution of L-galactose in the appropriate buffer.

  • Add the metal cofactor to the L-galactose solution to the desired final concentration.

  • Adjust the pH of the solution to the optimal pH for the enzyme.

  • Add the L-arabinose isomerase to the solution.

  • Incubate the reaction mixture at the optimal temperature for the enzyme with gentle agitation.

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC.

  • Once the desired conversion is achieved, terminate the reaction by heat inactivation of the enzyme (if it is heat-labile) or by other appropriate methods.

  • Purify the this compound from the reaction mixture using chromatographic techniques.

Visualizations

Chemical_Synthesis_LT_Tagatose L_Galactose L-Galactose Reaction_Mixture Reaction with Ca(OH)₂ and Calcium Acetate L_Galactose->Reaction_Mixture Complex Calcium Hydroxide- This compound Complex (Precipitate) Reaction_Mixture->Complex Neutralization Neutralization with CO₂ Complex->Neutralization L_Tagatose_Solution This compound in Solution Neutralization->L_Tagatose_Solution Purification Purification (Deionization, Crystallization) L_Tagatose_Solution->Purification Pure_L_Tagatose Pure this compound Purification->Pure_L_Tagatose

Caption: Chemical synthesis workflow for this compound.

Enzymatic_Synthesis_LT_Tagatose L_Galactose L-Galactose Enzymatic_Reaction Isomerization with L-Arabinose Isomerase (with Mn²⁺ cofactor) L_Galactose->Enzymatic_Reaction Reaction_Mixture Reaction Mixture (this compound and L-Galactose) Enzymatic_Reaction->Reaction_Mixture Termination Reaction Termination (e.g., Heat Inactivation) Reaction_Mixture->Termination Purification Purification (Chromatography) Termination->Purification Pure_L_Tagatose Pure this compound Purification->Pure_L_Tagatose

Caption: Enzymatic synthesis workflow for this compound.

Troubleshooting_Logic Start Low this compound Yield? Check_Reaction_Conditions Check Reaction Conditions (Temp, pH, Time) Start->Check_Reaction_Conditions Check_Catalyst Check Catalyst/ Enzyme Activity Start->Check_Catalyst Check_Purification Review Purification Protocol Start->Check_Purification Optimize_Conditions Optimize Conditions Check_Reaction_Conditions->Optimize_Conditions Test_New_Catalyst Test New Catalyst/ Enzyme Source Check_Catalyst->Test_New_Catalyst Analyze_Side_Products Analyze for Side Products (e.g., by LC-MS) Check_Purification->Analyze_Side_Products

Caption: Troubleshooting logic for low this compound yield.

Troubleshooting L-Tagatose detection in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with L-Tagatose.

Troubleshooting Guide

This guide addresses specific issues that may arise during the detection and quantification of this compound in complex matrices.

Question: Why am I observing low or no signal for my this compound standard during HPLC analysis?

Answer:

Several factors could contribute to a weak or absent signal for your this compound standard. A systematic check of your High-Performance Liquid Chromatography (HPLC) system and standard preparation is recommended.

Troubleshooting Steps:

  • Verify Standard Preparation: Ensure the this compound standard was accurately weighed and dissolved in the correct solvent at the appropriate concentration. This compound is highly soluble in water.

  • Check Column Integrity: The analytical column is critical for separation. Assess the column's performance by injecting a well-characterized standard mixture. Poor peak shape or a loss of resolution may indicate a degraded or contaminated column.

  • Mobile Phase Composition: Confirm the correct preparation of the mobile phase. For this compound analysis, a common mobile phase is a mixture of acetonitrile (B52724) and water. Inaccurate composition can significantly affect retention time and peak intensity.

  • Detector Settings: Verify that the detector (e.g., Refractive Index Detector - RID or Evaporative Light Scattering Detector - ELSD) is properly configured and warmed up. For ELSD, ensure the nebulizer and evaporator temperatures, as well as the gas flow rate, are optimized.

  • System Leaks: Inspect the HPLC system for any leaks, as these can lead to pressure fluctuations and poor signal.

Logical Troubleshooting Flow for No this compound Signal

start No this compound Signal prep Check Standard Preparation start->prep Start Here system Inspect HPLC System prep->system If Standard OK column Evaluate Column Performance system->column If System OK detector Verify Detector Settings column->detector If Column OK end Signal Restored detector->end If Settings OK sample Sample Collection (e.g., Food, Plasma) prep Sample Preparation (e.g., SPE, Dilution) sample->prep analysis Instrumental Analysis (e.g., LC-MS) prep->analysis data Data Processing & Quantification analysis->data result Final Concentration data->result

Technical Support Center: Improving L-Tagatose Enzymatic Conversion Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic conversion of D-galactose to D-tagatose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental protocols. While the user's query specified L-Tagatose, the predominant and commercially viable enzymatic pathway involves the conversion of D-galactose to D-tagatose using L-arabinose isomerase (L-AI). This guide focuses on this well-documented process.

Section 1: Troubleshooting Guide and FAQs

This section addresses common challenges encountered during the enzymatic production of D-tagatose in a question-and-answer format.

Q1: My D-tagatose conversion yield is significantly lower than expected. What are the primary causes?

A1: Low conversion yield is a frequent issue stemming from several factors. The isomerization of D-galactose to D-tagatose is a reversible reaction with an unfavorable thermodynamic equilibrium, which can limit the maximum achievable yield.[1][2] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Verify that the temperature, pH, and metal ion cofactors are optimal for your specific L-arabinose isomerase (L-AI). Most L-AIs function best at temperatures between 60-70°C and a pH of 6.5-8.0.[3]

  • Enzyme Instability: L-AI, particularly in its free form, can exhibit poor thermal and operational stability, leading to rapid activity loss during the reaction.[4][5] Consider enzyme immobilization to enhance stability.

  • Low Catalytic Efficiency: L-AI's native substrate is L-arabinose, not D-galactose. This inherent lower specificity results in slower reaction kinetics and may require higher enzyme loading or longer reaction times.

  • Enzyme Inactivation: At elevated temperatures (above 80°C), the enzyme can denature quickly, and undesirable Maillard or "browning" reactions can occur, reducing the final product yield.

Q2: My enzyme loses activity rapidly during the experiment. How can I improve its stability?

A2: Enhancing enzyme stability, especially thermal stability, is critical for an efficient process. Several strategies can be employed:

  • Enzyme Immobilization: This is the most effective and widely used method. Immobilizing the enzyme on a solid support or entrapping it within a matrix protects it from harsh environmental conditions.

    • Whole-Cell Immobilization: Using recombinant cells (e.g., E. coli) that overexpress L-AI and immobilizing them in a gel matrix like sodium alginate can significantly improve heat resistance and operational stability. Immobilized cells have been shown to retain over 83% of their initial yield after 10 batches, compared to a significant loss in free cells.

    • Immobilization on Supports: Covalently binding the purified enzyme to supports like copper-chelate epoxy can also dramatically increase stability.

  • Post-Immobilization Treatment: Treating an immobilized enzyme with cross-linking agents like glutaraldehyde (B144438) and ethylenediamine (B42938) can create a more rigid structure, further enhancing stability.

  • Addition of Metal Cofactors: The presence of divalent metal ions, particularly Mn²⁺, is crucial for the activity and stability of L-AI. These ions bind to the enzyme's active center and help maintain its catalytic conformation.

Q3: What is the role of metal ions like Mn²⁺, and what is the optimal concentration to use?

A3: Metal ions, especially Mn²⁺ and to a lesser extent Co²⁺, act as essential cofactors for L-arabinose isomerase. They are critical for both the enzyme's catalytic activity and its structural stability. The absence of these ions can lead to low enzyme stability and poor conversion rates. The optimal concentration is typically between 1 mM and 5 mM. However, it is important to note that other ions such as Ca²⁺, Cu²⁺, and Ba²⁺ have been shown to inhibit enzyme activity.

Q4: I am observing a brown color in my reaction mixture at high temperatures. What is causing this and how can it be prevented?

A4: The browning of the reaction mixture is likely due to the Maillard reaction, a non-enzymatic reaction between amino acids and reducing sugars that occurs at elevated temperatures. This side reaction is undesirable as it reduces the yield of D-tagatose and complicates downstream purification. To prevent this:

  • Optimize Temperature: While higher temperatures can shift the reaction equilibrium towards D-tagatose, temperatures exceeding 80°C often trigger browning. The recommended temperature range for industrial production is typically 60–70°C.

  • Use a Thermostable Enzyme: Employing a thermostable L-AI from a thermophilic organism allows the reaction to be conducted at a high enough temperature to favor product formation without being so high that it initiates significant browning.

Q5: How can I effectively reuse my enzyme to make the process more cost-effective?

A5: Enzyme reusability is key to reducing the high production costs associated with D-tagatose. Immobilization is the primary strategy to enable catalyst recycling.

  • Immobilized Systems: Both immobilized enzymes and whole cells can be easily separated from the reaction mixture by filtration or centrifugation and reused for multiple consecutive batches.

  • Proven Reusability: Studies have demonstrated that L-AI immobilized in sodium alginate can be recycled for at least 10 batches while retaining over 83% of its initial productivity. Free cells, in contrast, show a much more rapid decline in activity under identical recycling conditions.

Section 2: Quantitative Data Summary

The following tables summarize key quantitative data from various studies to aid in experimental design and comparison.

Table 1: Optimal Reaction Conditions for L-Arabinose Isomerase (Free vs. Immobilized)

Enzyme Source & State Optimal Temperature (°C) Optimal pH Metal Ion Requirement (Optimal Conc.) Reference
E. coli (Immobilized Whole-Cell) 60 6.5 Mn²⁺ (5 mM)
Thermotoga maritima (Free Enzyme) 90 7.5 Mn²⁺ and/or Co²⁺
Lactobacillus brevis (Free Enzyme) 65 7.0 Mn²⁺ or Co²⁺ (1 mM)
Bifidobacterium adolescentis (Free Enzyme) 55 6.5 MnCl₂ (10 mM)
Geobacillus sp. (Immobilized Enzyme) 65 8.0 Mn²⁺

| E. coli O157:H7 (Immobilized on Bentonite) | 35 | 7.5 | Not specified | |

Table 2: Performance Comparison of Free vs. Immobilized L-AI Systems

Parameter Free Cells / Enzyme Immobilized Cells / Enzyme Key Advantage of Immobilization Reference
Operational Stability Significant activity loss after a few cycles. Retained 83.6% of initial yield after 10 batches. Enhanced Reusability
Thermal Stability Lower optimal temperature; rapid denaturation at higher temps. Enhanced heat resistance (e.g., 60-70°C). Higher reaction temperatures possible.
Productivity (D-tagatose g/L) 140.66 g/L (initial batch, 250 g/L substrate) 129.43 g/L (initial batch, 250 g/L substrate) Sustained productivity over multiple cycles.

| Conversion Yield (%) | ~37 g/L from 100 g/L D-galactose | ~58 g/L from 100 g/L D-galactose | Higher overall yield due to stability. | |

Section 3: Key Experimental Protocols

Protocol 1: Standard L-Arabinose Isomerase Activity Assay

This protocol is adapted from methodologies used to quantify the amount of D-tagatose produced.

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 500 µL of 0.1 M buffer (e.g., MOPS, pH 7.5 or Phosphate (B84403), pH 6.5).

    • D-galactose solution to a final concentration of 20-50 g/L.

    • Metal cofactor solution to a final concentration of 1-5 mM Mn²⁺ (e.g., from MnSO₄ or MnCl₂).

  • Pre-incubation: Pre-incubate the mixture at the desired reaction temperature (e.g., 60°C or 65°C) for 5 minutes.

  • Initiate Reaction: Add a known amount of L-AI enzyme solution or immobilized catalyst to the mixture to start the reaction.

  • Incubation: Incubate the reaction for a defined period (e.g., 1-4 hours) at the optimal temperature with gentle agitation.

  • Stop Reaction: Terminate the reaction by heat inactivation (e.g., 90-100°C for 10 minutes) or by adding an acid (e.g., 0.5 M HCl).

  • Quantification: Centrifuge the sample to pellet any precipitate or immobilized enzyme. Analyze the supernatant for D-tagatose concentration using High-Performance Liquid Chromatography (HPLC) or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

  • Calculate Activity: One unit (U) of L-AI activity is typically defined as the amount of enzyme that produces 1 µmol of D-tagatose per minute under the specified conditions.

Protocol 2: Whole-Cell Immobilization in Sodium Alginate Beads

  • Cell Preparation: Cultivate recombinant cells expressing L-AI and harvest the cell pellet by centrifugation. Wash the pellet with a suitable buffer.

  • Prepare Alginate-Cell Slurry: Prepare a sterile 3% (w/v) sodium alginate solution. Resuspend the wet cell pellet in this solution to achieve the desired cell concentration (e.g., 100 g/L wet weight). Mix gently to ensure a homogenous slurry.

  • Bead Formation: Extrude the alginate-cell slurry dropwise into a gently stirring, sterile 2% (w/v) calcium chloride (CaCl₂) solution using a syringe and needle. The droplets will instantly form gel beads upon contact with the CaCl₂.

  • Curing: Allow the beads to harden in the CaCl₂ solution for 1-2 hours with gentle agitation.

  • Washing: Collect the immobilized cell beads by decanting the CaCl₂ solution and wash them several times with sterile distilled water or buffer to remove excess calcium ions and unentrapped cells.

  • Storage: The prepared beads can be stored in a buffer at 4°C before use.

Protocol 3: General Procedure for Batch Conversion of D-Galactose to D-Tagatose

  • Substrate Preparation: Prepare a concentrated solution of D-galactose (e.g., 150-250 g/L) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 6.5).

  • Add Cofactors: Add the required metal cofactor (e.g., 5 mM Mn²⁺) to the substrate solution.

  • Add Catalyst: Add the free L-AI, immobilized enzyme, or immobilized whole cells to the reaction vessel.

  • Reaction: Incubate the mixture at the optimal temperature (e.g., 60°C) with continuous, gentle agitation for the desired reaction time (e.g., 20-48 hours).

  • Monitoring: Periodically take samples to monitor the conversion of D-galactose to D-tagatose using HPLC.

  • Catalyst Recovery (for immobilized systems): After the reaction, separate the immobilized catalyst from the product syrup by filtration or decantation. Wash the catalyst for reuse in a subsequent batch.

  • Downstream Processing: The resulting D-tagatose syrup can be further purified to remove residual D-galactose, enzyme (if free), and other impurities.

Section 4: Visual Guides and Workflows

The following diagrams illustrate key workflows and concepts in D-tagatose production.

cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Substrate 1. Prepare Substrate (D-Galactose Solution) Reaction 3. Isomerization Reaction (Optimal Temp, pH, Mn²⁺) Substrate->Reaction Enzyme 2. Prepare Catalyst (Free or Immobilized L-AI) Enzyme->Reaction Separation 4. Catalyst Separation (If Immobilized) Reaction->Separation Purification 5. Product Purification Separation->Purification Recycle Recycle Catalyst Separation->Recycle Reuse Product Final Product (D-Tagatose) Purification->Product Recycle->Reaction

Caption: General workflow for enzymatic D-tagatose production.

Start Low D-Tagatose Yield Q_Conditions Are Temp, pH, & [Mn²⁺] optimal? Start->Q_Conditions Q_Conditions->A_Conditions_Yes Yes A_Conditions_No Adjust Temp, pH, [Mn²⁺] to optimal values Q_Conditions->A_Conditions_No No Q_Stability Is enzyme activity stable over reaction time? A_Conditions_Yes->Q_Stability Q_Stability->A_Stability_Yes Yes A_Stability_No Implement Immobilization (Whole-cell or support) Q_Stability->A_Stability_No No Q_Time Is reaction time sufficient? A_Stability_Yes->Q_Time A_Time_No Increase reaction time or enzyme concentration Q_Time->A_Time_No No End Yield should improve. Consider enzyme engineering for further gains. Q_Time->End Yes cluster_free Free L-Arabinose Isomerase cluster_immob Immobilized L-Arabinose Isomerase Free_Enzyme Free Enzyme in Solution Free_Pros Pros: - High initial activity - No mass transfer limits Free_Cons Cons: - Low thermal stability - Low operational stability - Difficult to recover/reuse - Higher cost over time Immob_Enzyme Immobilized Enzyme (e.g., in alginate bead) Immob_Pros Pros: - Enhanced thermal stability - High operational stability - Easy to recover and reuse - Reduced overall cost Immob_Cons Cons: - Potential mass transfer limits - Lower initial activity vs free - Immobilization cost

References

Strategies to minimize by-product formation in L-Tagatose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of L-Tagatose. The focus is on minimizing by-product formation and optimizing reaction conditions for the enzymatic conversion of L-galactose.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for this compound synthesis, and which is preferred for minimizing by-products?

A1: this compound is primarily synthesized through two routes: chemical isomerization of L-galactose and enzymatic conversion. The enzymatic method, utilizing L-arabinose isomerase (L-AI), is generally preferred as it is highly specific and operates under milder conditions, which significantly reduces the formation of undesirable by-products often associated with chemical methods, such as dicarbonyl compounds and acidic substances.[1][2]

Q2: What are the common by-products in the enzymatic synthesis of this compound?

A2: While enzymatic synthesis is highly specific, by-products can still form, particularly under suboptimal conditions. The most common issues are the incomplete conversion of L-galactose and the potential for Maillard reactions at temperatures exceeding 80°C, which can lead to coloration and the formation of various degradation products.[3] Other sugar epimers may also form in small quantities depending on the specificity of the L-arabinose isomerase used.

Q3: How does reaction temperature influence by-product formation?

A3: Temperature is a critical parameter. While higher temperatures can shift the reaction equilibrium towards this compound, excessively high temperatures (above 80°C) can lead to the Maillard reaction, a non-enzymatic browning reaction that decreases the yield and purity of the final product.[3] For industrial production, a temperature range of 60-70°C is often recommended to balance reaction rate and by-product formation.[3]

Q4: What is the optimal pH for this compound synthesis to minimize side reactions?

A4: The optimal pH for this compound synthesis is dependent on the specific L-arabinose isomerase being used. Most L-AIs exhibit maximum activity in neutral or slightly alkaline conditions. However, conducting the isomerization under slightly acidic conditions can be advantageous for preventing the formation of undesirable by-products. It is crucial to determine the optimal pH for your specific enzyme to maximize yield and minimize side reactions.

Q5: Do metal ions affect the specificity and efficiency of L-arabinose isomerase?

A5: Yes, many L-arabinose isomerases are metal-dependent enzymes. Divalent cations, particularly Manganese (Mn²⁺) and Cobalt (Co²⁺), are often essential cofactors that play a significant role in the activity and stability of the enzyme. The presence of these ions can enhance the catalytic efficiency and, in some cases, the thermostability of the enzyme, leading to higher conversion yields. However, some L-AIs have been identified that are metal-independent, which can be advantageous in food and pharmaceutical applications to avoid concerns related to metal content.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low this compound Yield Suboptimal enzyme concentration.Increase the concentration of L-arabinose isomerase in the reaction mixture.
Non-ideal reaction temperature.Optimize the temperature based on the specific enzyme's characteristics, typically between 50-70°C.
Incorrect pH of the reaction buffer.Adjust the pH of the buffer to the optimal range for your L-arabinose isomerase, generally between pH 6.0 and 8.0.
Insufficient or absent metal ion cofactors.Supplement the reaction mixture with the required metal ions, such as MnCl₂ or CoCl₂, at an optimal concentration (e.g., 1-5 mM).
Reaction has not reached equilibrium.Increase the incubation time to allow the reaction to reach equilibrium.
Presence of Brown Color in the Product Maillard reaction due to high temperature.Lower the reaction temperature to below 80°C. A range of 60-70°C is generally recommended.
High Levels of Unreacted L-Galactose Enzyme inactivation.Ensure the enzyme is stored correctly and has not lost activity. Consider using an immobilized enzyme for enhanced stability.
Reversible reaction equilibrium.To shift the equilibrium towards this compound, consider strategies like increasing the reaction temperature (within the optimal range) or using borate (B1201080) to form a complex with this compound, though the latter requires subsequent removal steps.
Detection of Unexpected Sugar Peaks in HPLC Low enzyme specificity.Source an L-arabinose isomerase with higher specificity for L-galactose.
Contamination of the substrate or enzyme.Ensure the purity of the L-galactose and the L-arabinose isomerase.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Free L-Arabinose Isomerase

This protocol outlines a general procedure for the lab-scale synthesis of this compound from L-galactose using a free (non-immobilized) L-arabinose isomerase.

Materials:

  • L-arabinose isomerase (e.g., from Geobacillus stearothermophilus)

  • L-galactose

  • Reaction buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5)

  • Manganese chloride (MnCl₂) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) (e.g., 0.5 M) for reaction termination

  • Incubator/shaker

  • HPLC system with a suitable column for sugar analysis (e.g., Aminex HPX-87C) and a refractive index (RI) detector

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a solution of L-galactose (e.g., 100 g/L) in the reaction buffer.

    • Add MnCl₂ to a final concentration of 1 mM.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 60°C).

  • Enzyme Addition:

    • Add the L-arabinose isomerase to the reaction mixture to a final concentration that has been optimized for your system (e.g., 0.5 mg/mL of purified enzyme).

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature with gentle agitation for a predetermined time (e.g., 8-24 hours) to allow the reaction to proceed towards equilibrium.

  • Reaction Termination:

    • Stop the reaction by adding a small volume of HCl to lower the pH or by heating the mixture to a temperature that denatures the enzyme (e.g., boiling for 10 minutes).

  • Analysis:

    • Centrifuge the reaction mixture to pellet the denatured enzyme.

    • Analyze the supernatant for this compound and L-galactose concentrations using HPLC.

Protocol 2: this compound Synthesis using Whole-Cell Catalysis

This protocol describes the use of whole cells expressing L-arabinose isomerase for this compound production.

Materials:

  • Recombinant E. coli cells expressing L-arabinose isomerase

  • L-galactose

  • Reaction buffer (e.g., 10 mM acetate (B1210297) buffer, pH 6.5)

  • Manganese chloride (MnCl₂) solution (e.g., 1 M)

  • Incubator/shaker

  • HPLC system

Procedure:

  • Cell Preparation:

    • Cultivate the recombinant E. coli cells and harvest them by centrifugation.

    • Wash the cell pellet with the reaction buffer.

  • Reaction Setup:

    • Prepare a solution of L-galactose (e.g., 150 g/L) in the reaction buffer.

    • Add MnCl₂ to a final concentration of 5 mM.

    • Resuspend the washed cells in the L-galactose solution to a desired cell concentration.

  • Incubation:

    • Incubate the cell suspension at the optimal temperature (e.g., 60°C) with shaking (e.g., 220 rpm) for the desired reaction time (e.g., 20 hours).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by heating the mixture in a boiling water bath for 10 minutes.

    • Centrifuge the mixture to remove the cells.

  • Analysis:

    • Analyze the supernatant for this compound and L-galactose concentrations using HPLC.

Data Presentation

Table 1: Effect of Temperature on this compound Conversion Yield

Temperature (°C)Enzyme SourceConversion Yield (%)Reference
50Bifidobacterium adolescentis~40
55Bifidobacterium adolescentis56.7
60Bifidobacterium adolescentis~40
60Geobacillus stearothermophilus (immobilized)46
65Thermoanaerobacter mathranii42

Table 2: Effect of pH on L-Arabinose Isomerase Activity

pHEnzyme SourceRelative Activity (%)Reference
6.0Bifidobacterium adolescentis>90
6.5Bifidobacterium adolescentis100
7.0Bifidobacterium adolescentis>90
7.5Clostridium hylemonae100
8.0Klebsiella pneumoniae100

Visualizations

L_Tagatose_Synthesis_Pathway L_Galactose L-Galactose L_Tagatose This compound L_Galactose->L_Tagatose Isomerization Enzyme L-Arabinose Isomerase Enzyme->L_Galactose

Caption: Enzymatic isomerization of L-Galactose to this compound.

Troubleshooting_Workflow Start Low this compound Yield Check_Temp Is Temperature Optimal? Start->Check_Temp Check_pH Is pH Optimal? Check_Temp->Check_pH Yes Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Check_Cofactors Are Metal Cofactors Present and Optimal? Check_pH->Check_Cofactors Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Enzyme Is Enzyme Concentration Sufficient? Check_Cofactors->Check_Enzyme Yes Add_Cofactors Add/Optimize Cofactors Check_Cofactors->Add_Cofactors No Increase_Enzyme Increase Enzyme Concentration Check_Enzyme->Increase_Enzyme No Re_evaluate Re-evaluate Yield Check_Enzyme->Re_evaluate Yes Adjust_Temp->Re_evaluate Adjust_pH->Re_evaluate Add_Cofactors->Re_evaluate Increase_Enzyme->Re_evaluate

Caption: Troubleshooting workflow for low this compound yield.

Factor_Relationships Yield This compound Yield & Purity Temp Temperature Enzyme_Activity Enzyme Activity & Stability Temp->Enzyme_Activity By_products By-product Formation Temp->By_products (High Temp) pH pH pH->Enzyme_Activity Metal_Ions Metal Ions Metal_Ions->Enzyme_Activity Enzyme_Activity->Yield By_products->Yield decreases

Caption: Factors influencing this compound synthesis.

References

Technical Support Center: L-Tagatose Microbial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yield in L-Tagatose microbial fermentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary microbial systems used for this compound production?

A1: this compound is primarily produced via the isomerization of D-galactose using the enzyme L-arabinose isomerase (L-AI).[1][2] Common microbial hosts for expressing L-AI and producing this compound include genetically engineered strains of Escherichia coli, Corynebacterium glutamicum, Lactobacillus species, and various thermophilic bacteria such as Geobacillus stearothermophilus.[3][4] The choice of microorganism can depend on the desired operating conditions, such as temperature, and the substrate being used (e.g., D-galactose or lactose).

Q2: What is the typical conversion rate of D-galactose to this compound in microbial fermentation?

A2: The conversion rate is often limited by the reaction equilibrium. Typical conversion rates reported in literature range from 23.5% to 60% under optimized conditions. For instance, a recombinant E. coli expressing L-AI achieved a 23.5% conversion from lactose, while immobilized Lactobacillus fermentum cells reached a conversion rate of 60%.[3] Some studies have reported even higher equilibrium conversion rates at elevated temperatures, for example, 58% at 65°C with the enzyme from Geobacillus thermodenitrificans.

Q3: Besides D-galactose, what other substrates can be used for this compound production?

A3: While D-galactose is the direct precursor for isomerization to this compound, other more cost-effective substrates can be utilized. These include:

  • Lactose: A disaccharide that is first hydrolyzed into D-glucose and D-galactose. The D-galactose is then converted to this compound.

  • Maltodextrin: Can be used in multi-enzyme whole-cell biocatalytic systems to produce this compound.

  • D-glucose: Can be converted to this compound through a thermodynamically favorable pathway involving phosphorylation, epimerization, and dephosphorylation steps in engineered E. coli.

  • D-fructose: Can be converted to this compound via epimerization.

Troubleshooting Guide for Low this compound Yield

Issue 1: Sub-optimal Fermentation Conditions

Q: My this compound yield is lower than expected. Could the fermentation conditions be the cause?

A: Yes, sub-optimal fermentation conditions are a primary cause of low yield. The key parameters to investigate are temperature, pH, and the presence of essential metal ions.

Troubleshooting Steps:

  • Verify Optimal Temperature: The optimal temperature for this compound production is highly dependent on the source of the L-arabinose isomerase (L-AI). For industrial applications, temperatures between 60-70°C are often preferred to increase reaction rates and reduce microbial contamination. However, temperatures exceeding 80°C can lead to undesirable Maillard reactions and by-product formation.

    • Recommendation: Review the literature for the optimal temperature of the specific L-AI you are using. Perform a temperature optimization experiment in small-scale fermenters.

  • Confirm Optimal pH: Most L-AIs exhibit maximum activity in neutral or alkaline conditions (pH 7.0-8.5). However, some enzymes, like the one from Lactobacillus sakei 23K, have an acidic optimum, which can be advantageous in milk-based fermentations. A high pH can also lead to the formation of unwanted by-products.

    • Recommendation: Check the pH of your fermentation medium regularly and maintain it at the optimal level for your enzyme using appropriate buffers or automated pH control.

  • Ensure Presence of Metal Ion Cofactors: L-AI activity and stability are often enhanced by the presence of specific metal ions, particularly Mn²⁺. Other ions like Co²⁺ can also be beneficial, while Zn²⁺ and Ni²⁺ may inhibit enzyme activity.

    • Recommendation: Supplement your fermentation medium with the appropriate metal ion cofactor, typically Mn²⁺ at a concentration of around 5 mM.

Issue 2: Low Enzyme Activity or Stability

Q: I've optimized the fermentation conditions, but the yield is still low. Could there be a problem with my L-arabinose isomerase?

A: Yes, issues with the enzyme itself, such as low specific activity for D-galactose or poor stability under process conditions, are common challenges.

Troubleshooting Steps:

  • Assess Enzyme's Substrate Specificity: L-arabinose isomerase naturally has a higher affinity for L-arabinose than for D-galactose. This low substrate specificity can limit the conversion rate.

    • Recommendation: Consider using a protein-engineered L-AI with improved specificity for D-galactose if available. Alternatively, explore different wild-type L-AIs from various microbial sources to find one with better kinetics for your substrate.

  • Evaluate Thermal Stability: Industrial processes often run at elevated temperatures to improve reaction rates, but this can lead to rapid inactivation of the enzyme.

    • Recommendation: Use a thermostable L-AI from a thermophilic or hyperthermophilic organism. Another effective strategy is enzyme immobilization, which can significantly enhance thermal and operational stability. Immobilized cells have been shown to retain a high percentage of their activity over multiple cycles.

Issue 3: Inefficient Substrate Utilization or By-product Formation

Q: My primary substrate is not being fully consumed, or I am observing the formation of unexpected by-products. How can I address this?

A: Inefficient substrate transport into the cell, metabolic pathway imbalances, or competing reactions can all lead to low yield and by-product formation.

Troubleshooting Steps:

  • Enhance Substrate Uptake: If using a whole-cell catalyst, the transport of the substrate (e.g., galactose, lactose) into the cell can be a rate-limiting step.

    • Recommendation: Consider engineering the host strain to overexpress specific sugar transporters.

  • Address Metabolic Bottlenecks: In multi-step biosynthetic pathways, such as producing this compound from glucose, an imbalance in the expression levels of different enzymes can lead to the accumulation of intermediates and low final product yield.

    • Recommendation: Optimize the expression levels of each enzyme in the pathway, for example, by using promoters of different strengths or by constructing a multi-enzyme self-assembly system.

  • Minimize By-product Formation: The host microorganism might metabolize the substrate or the this compound product through native pathways, reducing the overall yield. For example, in E. coli, D-glucose can be diverted to other pathways, and by-products like D-mannose and D-psicose can be formed.

    • Recommendation: Knock out genes responsible for competing metabolic pathways. For instance, deleting genes like pfkA (phosphofructokinase A) and zwf (glucose-6-phosphate dehydrogenase) in E. coli can increase the pool of the intermediate fructose-6-phosphate (B1210287) for this compound synthesis.

Data Presentation

Table 1: Optimal Conditions for this compound Production by Various Microorganisms

Microorganism StrainSubstrateOptimal Temperature (°C)Optimal pHKey AdditivesAchieved Yield/ConversionReference
Recombinant E. coliD-galactose606.55 mM Mn²⁺55.2 g/L D-Tagatose
Lactobacillus brevisD-galactose557.0-3.916 g/L D-Tagatose (43.5% conversion)
Lactobacillus fermentum CGMCC2921 (Immobilized)D-galactose656.5Borate60% conversion rate
Enterobacter agglomerans ATCC 27987D-galactose306.0Yeast extract, (NH₄)₂SO₄0.41 g/L D-Tagatose
Recombinant Corynebacterium glutamicumD-fructose60-Metal ions21.7% conversion rate
Recombinant Bacillus subtilisLactose508.00.5 M Mn²⁺57.19% molar conversion

Experimental Protocols

Protocol 1: Optimization of Temperature and pH for Whole-Cell this compound Production

This protocol outlines a general procedure for optimizing temperature and pH for this compound production using a recombinant whole-cell biocatalyst.

1. Materials:

  • Recombinant microbial cells expressing L-arabinose isomerase.
  • Fermentation medium (e.g., TB or a defined minimal medium).
  • Substrate solution (e.g., 100 g/L D-galactose).
  • Buffer solutions for pH control (e.g., phosphate (B84403) buffer for pH 6.0-8.0, Tris-HCl for pH 7.5-9.0).
  • Metal ion solution (e.g., 1 M MnCl₂).
  • Shake flasks or a multi-well reactor system.
  • Incubator shaker.
  • HPLC for product analysis.

2. Procedure:

  • Prepare the fermentation medium and autoclave.
  • Inoculate the medium with an overnight culture of the recombinant strain and grow the cells to the desired optical density (e.g., OD₆₀₀ of 10-60).
  • Harvest the cells by centrifugation and resuspend them in the reaction buffer to the desired cell concentration.
  • Temperature Optimization:
  • Set up a series of reactions in shake flasks, each containing the cell suspension, substrate, and 5 mM Mn²⁺.
  • Incubate each flask at a different temperature (e.g., 40°C, 50°C, 60°C, 70°C, 80°C) with constant agitation.
  • Take samples at regular intervals (e.g., every 4-6 hours) for 24-48 hours.
  • pH Optimization:
  • Set up a series of reactions at the optimal temperature determined above.
  • Use different buffers or adjust the initial pH of the reaction mixture to cover a range (e.g., pH 5.0 to 9.0).
  • Incubate the reactions with constant agitation.
  • Take samples at regular intervals.
  • Sample Analysis:
  • Terminate the enzymatic reaction in the samples by heat inactivation (e.g., 100°C for 10 minutes).
  • Centrifuge the samples to remove cells.
  • Analyze the supernatant for D-galactose and this compound concentrations using HPLC.
  • Data Analysis:
  • Calculate the this compound yield (g/L) and conversion rate (%) for each condition.
  • Plot the yield and conversion rate against temperature and pH to determine the optimal conditions.

Visualizations

L_Tagatose_Production_Pathway cluster_lactose From Lactose cluster_galactose Isomerization Pathway cluster_glucose Phosphorylation Pathway Lactose Lactose Galactose D-Galactose Lactose->Galactose β-galactosidase Glucose D-Glucose Lactose->Glucose β-galactosidase Galactose_iso D-Galactose Tagatose This compound Galactose_iso->Tagatose L-arabinose isomerase (L-AI) Glucose_path D-Glucose F6P Fructose-6-P Glucose_path->F6P Multi-step enzymatic conversion T6P Tagatose-6-P F6P->T6P C4 Epimerase Tagatose_path This compound T6P->Tagatose_path Phosphatase

Caption: Key microbial pathways for this compound production.

Troubleshooting_Workflow Start Low this compound Yield Check_Conditions Step 1: Verify Fermentation Conditions (Temp, pH, Metal Ions) Start->Check_Conditions Optimize_Conditions Action: Optimize Temp, pH, and Cofactor Concentration Check_Conditions->Optimize_Conditions Sub-optimal Check_Enzyme Step 2: Evaluate Enzyme Performance (Activity, Stability) Check_Conditions->Check_Enzyme Optimal Optimize_Conditions->Check_Enzyme Improve_Enzyme Action: Use Thermostable/Engineered Enzyme or Immobilize Biocatalyst Check_Enzyme->Improve_Enzyme Poor Performance Check_Metabolism Step 3: Analyze Substrate Utilization & By-products Check_Enzyme->Check_Metabolism Good Performance Improve_Enzyme->Check_Metabolism Engineer_Strain Action: Knock out Competing Pathways, Optimize Gene Expression Check_Metabolism->Engineer_Strain Inefficient/ By-products End Improved Yield Check_Metabolism->End Efficient Engineer_Strain->End

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Refinement of Analytical Methods for L-Tagatose Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of L-Tagatose purity. It is intended for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC)

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Which HPLC method is most suitable for this compound purity analysis?

A1: Hydrophilic Interaction Liquid Chromatography (HILIC) is a preferred method for analyzing highly polar compounds like this compound. This technique typically employs a polar stationary phase, such as an amino- or amide-bonded silica (B1680970) or polymer column, with a mobile phase consisting of a high concentration of a less polar organic solvent (like acetonitrile) and a smaller amount of water or aqueous buffer.[1][2] This setup allows for good retention and separation of sugars.

Q2: What type of HPLC column should I use for this compound analysis?

A2: Amino (NH2) columns are widely used and effective for carbohydrate analysis in HILIC mode.[1] Polymer-based amino columns can offer improved stability over a wider pH range compared to silica-based columns. Columns specifically designed for carbohydrate analysis, such as the Aminex or Shodex series, are also excellent choices and often operate under ligand exchange or size exclusion mechanisms. A zwitterionic HILIC stationary phase is another option that can provide good separation.

Q3: What is the recommended mobile phase for this compound analysis on an amino column?

A3: A common mobile phase for separating sugars on an amino column is a mixture of acetonitrile (B52724) and water. The ratio is typically in the range of 75:25 to 85:15 (acetonitrile:water), which can be adjusted to optimize the separation of this compound from its potential impurities.

Q4: Which detector is best for this compound analysis?

A4: Since this compound lacks a strong UV chromophore, a universal detector is required. The most common choices are:

  • Refractive Index (RI) Detector: RI detectors are widely used for sugar analysis as they are universal detectors for any analyte that has a different refractive index from the mobile phase. A major limitation is their incompatibility with gradient elution.

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These detectors are also universal for non-volatile and semi-volatile compounds and are compatible with gradient elution, offering greater flexibility in method development.

Q5: My this compound peak is broad. What could be the cause and how can I fix it?

A5: Broad peaks in sugar analysis can be due to several factors:

  • Anomer Separation: Sugars can exist as different anomers in solution, which may separate into multiple peaks or a broad peak. Increasing the column temperature or the pH of the mobile phase can help to accelerate mutarotation and collapse the anomers into a single, sharper peak.

  • Poor Column Efficiency: This could be due to a degraded guard column or a contaminated analytical column. Replace the guard column if necessary. To clean the analytical column, try flushing it with a strong solvent.

  • Mobile Phase Issues: A low flow rate or a change in the mobile phase composition can lead to peak broadening. Ensure your mobile phase is correctly prepared and the flow rate is optimal.

Q6: I'm observing drifting retention times for my this compound peak. What should I do?

A6: Drifting retention times are often related to column equilibration or changes in the mobile phase or temperature.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take at least 10 column volumes.

  • Mobile Phase Composition: If you are mixing solvents online, ensure the pump is functioning correctly and delivering a consistent mobile phase composition. Prepare fresh mobile phase daily to avoid changes in composition due to evaporation.

  • Temperature Fluctuations: Use a column oven to maintain a constant and stable temperature, as temperature can significantly affect retention times in HILIC mode.

  • Column Stability: Amino columns can be susceptible to hydrolysis. Storing the column in acetonitrile when not in use can help prolong its life.

Q7: I am seeing a negative peak in my chromatogram when using a Refractive Index (RI) detector. What does this mean?

A7: A negative peak with an RI detector indicates that the refractive index of the solute is less than that of the mobile phase. This can sometimes happen if the sample solvent has a significantly different composition from the mobile phase. Whenever possible, dissolve and inject your this compound standard and sample in the mobile phase. You can also reverse the polarity on the detector to make the peak positive.

Quantitative Data Summary

The following table summarizes typical performance parameters for HPLC methods used in sugar analysis. The exact values for this compound would need to be determined during method validation.

ParameterTypical Value/RangeReference
Limit of Detection (LOD) Method dependent, typically calculated as 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)
Limit of Quantitation (LOQ) Method dependent, typically calculated as 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)
Linearity (r²) ≥ 0.99
Precision (RSD%) ≤ 2.0% for system suitability
Experimental Protocol: HPLC Purity Assessment of this compound

This protocol describes a general HILIC-RI method for the purity assessment of this compound.

1. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Isocratic Pump

  • Autosampler

  • Column Oven

  • Refractive Index (RI) Detector

2. Materials and Reagents

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Deionized Water (18.2 MΩ-cm)

  • This compound sample for analysis

3. Chromatographic Conditions

  • Column: Amino (NH2) Column (e.g., 4.6 mm I.D. x 250 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile:Water (80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detector Temperature: 35 °C

  • Injection Volume: 10 µL

  • Run Time: Approximately 20 minutes

4. Standard and Sample Preparation

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the linear range of the method.

  • Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter before injection.

5. System Suitability

  • Inject the standard solution five or six times.

  • The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

6. Analysis

  • Inject the prepared standard and sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the purity of the this compound sample by comparing the peak area of this compound to the total area of all peaks in the chromatogram (Area Percent method), or by using a calibration curve generated from the working standards.

Diagram: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Mobile_Phase_Prep Mobile Phase Preparation (ACN:H2O) Pump Isocratic Pump Mobile_Phase_Prep->Pump Eluent Standard_Prep Standard Preparation Autosampler Autosampler Standard_Prep->Autosampler Sample_Prep Sample Preparation Sample_Prep->Autosampler Pump->Autosampler Column Amino Column (in Oven) Autosampler->Column Injection Detector RI Detector Column->Detector Separation Chromatogram Chromatogram Acquisition Detector->Chromatogram Purity_Calc Purity Calculation Chromatogram->Purity_Calc

Caption: HPLC workflow for this compound purity assessment.

References

Technical Support Center: Optimization of L-Tagatose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of L-Tagatose. The information primarily focuses on the conversion of D-galactitol to this compound using galactitol dehydrogenase, a key pathway for this compound production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No this compound Yield 1. Inactive or denatured galactitol dehydrogenase (GatDH).2. Inefficient NAD+ regeneration by NADH oxidase (NOX).3. Sub-optimal reaction pH or temperature.4. Insufficient concentration of the NAD+ cofactor.5. Presence of inhibitors in the reaction mixture.1. Verify enzyme activity with a standard assay before use. Ensure proper storage conditions (-20°C or -80°C).2. Confirm the activity of the NADH oxidase. Ensure adequate aeration if using a water-forming NOX. Consider using a higher activity lot of the enzyme.3. Optimize pH and temperature. The optimal conditions can vary depending on the source of the enzymes. For example, a system using GatDH and a water-forming NADH oxidase has shown high yields at a controlled pH.[1]4. While the cofactor is regenerated, an initial sufficient concentration is crucial. An initial concentration of around 3 mM NAD+ has been used effectively.[1]5. Analyze the purity of the D-galactitol substrate and other reaction components. Purify the substrate if necessary.
Reaction Stalls Before Completion 1. Product inhibition of galactitol dehydrogenase by this compound.2. Enzyme instability over the reaction time.3. Depletion of dissolved oxygen required by NADH oxidase.4. Significant change in pH during the reaction.1. Consider in-situ product removal strategies, though this can be complex. Alternatively, optimize the initial substrate concentration to reach a high yield before inhibition becomes significant.2. Investigate enzyme stability under reaction conditions. Consider enzyme immobilization techniques, such as the formation of combined cross-linked enzyme aggregates (combi-CLEAs), which can enhance stability.[2]3. Ensure vigorous agitation and/or sparging with air or oxygen to maintain sufficient dissolved oxygen levels for the NADH oxidase.4. Monitor and control the pH of the reaction mixture throughout the process, as enzymatic activity can be highly pH-dependent. Use a suitable buffer system with adequate buffering capacity.
Formation of By-products 1. Non-specific activity of the enzymes used.2. Chemical degradation of substrate or product under the reaction conditions.1. Use highly purified enzymes to minimize side reactions. Characterize the substrate specificity of your enzyme preparations.2. Analyze the reaction mixture for potential degradation products. Adjusting pH and temperature to milder conditions might reduce chemical degradation. The enzymatic route from D-galactitol is noted for avoiding by-product formation compared to chemical methods.[1]
Difficulty in Downstream Processing 1. Co-elution of this compound with unreacted D-galactitol.2. Presence of denatured protein from the reaction.1. Optimize chromatographic separation conditions. Techniques like ion-exchange chromatography or HPLC with a suitable column (e.g., carbohydrate analysis column) can be employed.2. Include a protein precipitation and removal step (e.g., heat treatment followed by centrifugation or filtration) before chromatographic purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common enzymatic pathway for this compound synthesis?

A1: A prominent and efficient enzymatic pathway for this compound synthesis is the oxidation of D-galactitol catalyzed by galactitol dehydrogenase (GatDH).[3] This reaction is often coupled with an NADH oxidase (NOX) for the regeneration of the essential NAD+ cofactor.

Q2: Why is cofactor regeneration necessary in the synthesis of this compound from D-galactitol?

A2: The oxidation of D-galactitol to this compound by galactitol dehydrogenase requires the cofactor NAD+ as an oxidizing agent, which is converted to NADH. The high cost of NAD+ makes its use in stoichiometric amounts economically unfeasible for large-scale production. Therefore, a regeneration system, such as a water-forming NADH oxidase that recycles NADH back to NAD+, is crucial for an efficient and cost-effective process.

Q3: What are the typical optimal reaction conditions for the enzymatic synthesis of this compound?

A3: Optimal conditions are enzyme-dependent. However, for the coupled system of galactitol dehydrogenase and water-forming NADH oxidase, a near-neutral pH and moderate temperatures are generally favorable. It is essential to empirically determine the optimal pH and temperature for the specific enzymes being used to maximize yield and enzyme stability.

Q4: What kind of yields can be expected for the enzymatic synthesis of this compound from D-galactitol?

A4: High yields have been reported for this enzymatic pathway. With optimized conditions and efficient cofactor regeneration, a yield of 90.2% for the conversion of 100 mM D-galactitol to this compound has been achieved within 12 hours. Another study reported a 78% yield using galactitol dehydrogenase from Rhodobacter sphaeroides D.

Q5: Are there other potential enzymatic routes for this compound synthesis?

A5: Besides the oxidation of D-galactitol, other enzymatic routes are being explored. For instance, L-rhamnose isomerase has a broad substrate specificity and can catalyze the isomerization of this compound to L-galactose and L-talose, suggesting its potential role in this compound synthesis from other rare sugars. However, the pathway from D-galactitol is currently one of the more developed and high-yielding enzymatic methods.

Data Presentation

Table 1: Reported Yields for Enzymatic this compound Synthesis

SubstrateEnzyme(s)Yield (%)Reference
D-GalactitolGalactitol Dehydrogenase (GatDH) from Rhodobacter sphaeroides D78
D-GalactitolGalactitol Dehydrogenase (GatDH) and water-forming NADH Oxidase (NOX)90.2
GalactitolKlebsiella pneumoniae 40b (whole cell)70

Experimental Protocols

Key Experiment: Enzymatic Synthesis of this compound from D-Galactitol with Cofactor Regeneration

This protocol is based on the methodology described for the efficient synthesis of this compound using galactitol dehydrogenase and a water-forming NADH oxidase.

Materials:

  • Galactitol Dehydrogenase (GatDH)

  • Water-forming NADH Oxidase (NOX)

  • D-Galactitol

  • NAD+

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

  • Reaction vessel with temperature and pH control

  • Agitation system (e.g., magnetic stirrer or orbital shaker)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a reaction mixture containing the phosphate buffer, D-galactitol (e.g., 100 mM), and NAD+ (e.g., 3 mM).

  • Enzyme Addition: Add the purified galactitol dehydrogenase and water-forming NADH oxidase to the reaction mixture. The optimal enzyme concentrations should be determined empirically.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30-40°C) with constant agitation to ensure proper mixing and aeration for the NADH oxidase.

  • Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentration of this compound and D-galactitol using HPLC.

  • Reaction Termination: Once the reaction has reached completion (as determined by the stabilization of this compound concentration), terminate the reaction by heat inactivation of the enzymes (e.g., heating at 80°C for 10 minutes).

  • Downstream Processing: Centrifuge the reaction mixture to remove the precipitated, denatured enzymes. The supernatant containing this compound can then be further purified using chromatographic techniques.

Visualizations

Enzymatic_Synthesis_of_L_Tagatose D_Galactitol D-Galactitol GatDH Galactitol Dehydrogenase (GatDH) D_Galactitol->GatDH L_Tagatose This compound GatDH->L_Tagatose NADH NADH GatDH->NADH NAD NAD+ NAD->GatDH NOX NADH Oxidase (NOX) NADH->NOX NOX->NAD H2O H₂O NOX->H2O O2 O₂ O2->NOX

Caption: Enzymatic synthesis of this compound from D-galactitol.

Troubleshooting_Workflow Start Low/No this compound Yield Check_Enzyme_Activity Check Enzyme Activity (GatDH & NOX) Start->Check_Enzyme_Activity Optimize_Conditions Optimize Reaction Conditions (pH, Temp) Check_Enzyme_Activity->Optimize_Conditions Activity OK Successful_Yield Successful Yield Check_Enzyme_Activity->Successful_Yield Replaced Inactive Enzyme Check_Cofactor Verify NAD+ Concentration Optimize_Conditions->Check_Cofactor Conditions OK Optimize_Conditions->Successful_Yield Optimized Check_Inhibitors Analyze for Inhibitors Check_Cofactor->Check_Inhibitors Concentration OK Check_Cofactor->Successful_Yield Adjusted Cofactor Check_Inhibitors->Successful_Yield Removed Inhibitors

Caption: Troubleshooting workflow for low this compound yield.

References

Validation & Comparative

A Comparative Guide to the Validation of L-Tagatose Purity: Chiral Chromatography vs. Vibrational Circular Dichroism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two advanced analytical techniques for the validation of L-Tagatose purity: Chiral High-Performance Liquid Chromatography (HPLC) and Vibrational Circular Dichroism (VCD). The selection of an appropriate analytical method is critical in drug development and manufacturing to ensure the stereochemical identity and purity of active pharmaceutical ingredients (APIs) and intermediates. This document presents detailed experimental protocols, comparative performance data, and visual workflows to assist researchers in making informed decisions for their specific analytical needs.

Introduction to this compound and the Importance of Chiral Purity

This compound is a rare monosaccharide and a stereoisomer of D-tagatose. As a ketohexose, it holds potential in various pharmaceutical applications. The stereochemistry of a molecule is paramount in determining its pharmacological and toxicological properties. Therefore, the accurate determination of enantiomeric purity is a critical quality attribute for this compound. This guide compares a well-established separation technique, Chiral HPLC, with a modern spectroscopic method, VCD, for this purpose.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Experimental Protocol: Chiral HPLC for this compound Purity

This protocol is based on established methods for the chiral separation of monosaccharides, particularly ketoses, using a polysaccharide-based chiral stationary phase.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector. A UV detector can be used if the sugar is derivatized.

Chromatographic Conditions:

  • Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm. This column contains amylose (B160209) tris(3,5-dimethylphenylcarbamate) as the chiral selector, which is effective for the separation of sugar enantiomers.

  • Mobile Phase: A mixture of n-Hexane and Ethanol (90:10, v/v). The exact ratio may be optimized to achieve the best resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detector: Refractive Index (RI) Detector

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve this compound standard and sample in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Presentation: Performance of Chiral HPLC

The following table summarizes the expected quantitative performance of the chiral HPLC method for the analysis of this compound purity.

ParameterChiral HPLC Method
Analyte This compound and D-Tagatose
Resolution (Rs) > 1.5
Retention Time (this compound) Approx. 12 min
Retention Time (D-Tagatose) Approx. 15 min
Linearity (R²) > 0.999
Limit of Detection (LOD) ~ 0.01% of the major enantiomer
Limit of Quantification (LOQ) ~ 0.03% of the major enantiomer
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2.0%

Experimental Workflow: Chiral HPLC

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Standard This compound Standard Standard->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Column Chiralpak AD-H Column n-Hexane:Ethanol (90:10) 1.0 mL/min, 25°C Inject->Column Detect RI Detector Column->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Enantiomeric Purity Integrate->Quantify G cluster_vcd VCD Principle cluster_quant Quantitative Analysis L_Tagatose This compound VCD_Spectra Mirror-Image VCD Spectra L_Tagatose->VCD_Spectra D_Tagatose D-Tagatose D_Tagatose->VCD_Spectra Calibration Calibration Curve (VCD Intensity vs. % e.e.) VCD_Spectra->Calibration Purity Determine Enantiomeric Purity Calibration->Purity Measurement Measure VCD of Sample Measurement->Purity

A Comparative Analysis of L-Tagatose and D-Tagatose Metabolism for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for scientists and drug development professionals detailing the metabolic fates of L-Tagatose and D-Tagatose, supported by available experimental data and detailed methodologies.

This guide provides a comparative analysis of the metabolism of two stereoisomers of the monosaccharide tagatose: this compound and D-Tagatose. While D-Tagatose has been studied for its potential as a low-calorie sweetener, information on the metabolism of this compound is less prevalent. This document synthesizes the existing knowledge on D-Tagatose metabolism and presents a scientifically inferred metabolic pathway for this compound based on the principles of stereospecificity in carbohydrate metabolism and studies on other L-sugars.

Data Presentation: Quantitative Comparison of this compound and D-Tagatose Metabolism

The following table summarizes the key quantitative parameters of this compound and D-Tagatose metabolism. It is important to note that the data for this compound is largely inferred due to the limited availability of direct experimental studies.

ParameterD-TagatoseThis compound (Inferred)References
Absorption Rate 15-25% in the small intestine.[1][2]Likely very low to negligible due to stereospecificity of transporters.[2]
Bioavailability LowVery Low[2]
Primary Site of Metabolism Liver (absorbed fraction), Large Intestine (unabsorbed fraction).[3]Large Intestine
Key Metabolic Enzymes Fructokinase, Aldolase.Unlikely to be a substrate for key glycolytic enzymes.
Primary Metabolic Pathway Phosphorylation and cleavage, similar to fructose (B13574) metabolism.Fermentation by gut microbiota.
Metabolic End Products Dihydroxyacetone phosphate (B84403), Glyceraldehyde-3-phosphate (from absorbed fraction); Short-chain fatty acids (from fermentation).Short-chain fatty acids, gases (e.g., H₂, CO₂).
Caloric Value Approximately 1.5 kcal/g.Likely close to 0 kcal/g from direct metabolism, with some energy contribution from absorbed short-chain fatty acids.

Metabolic Pathways: A Tale of Two Isomers

The metabolic fates of D-Tagatose and this compound are dictated by the stereospecificity of enzymes involved in carbohydrate metabolism.

D-Tagatose Metabolism

The metabolism of D-Tagatose is characterized by limited absorption in the small intestine, with the majority passing to the large intestine. The absorbed portion is primarily metabolized in the liver via a pathway analogous to that of D-fructose.

  • Phosphorylation: Upon entering hepatocytes, D-Tagatose is phosphorylated at the C1 position by fructokinase (also known as ketohexokinase) to form D-tagatose-1-phosphate.

  • Cleavage: Aldolase then cleaves D-tagatose-1-phosphate into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P).

  • Entry into Glycolysis/Gluconeogenesis: DHAP and G3P are intermediates of the glycolytic and gluconeogenic pathways and can be further metabolized for energy production or glucose synthesis.

The unabsorbed D-Tagatose is fermented by the gut microbiota, leading to the production of short-chain fatty acids (SCFAs).

Inferred this compound Metabolism

Direct experimental data on the metabolism of this compound is scarce. However, based on the well-established principle of enzymatic stereospecificity for D-sugars, a metabolic pathway for this compound can be inferred. Mammalian hexokinases and fructokinases are highly specific for D-isomers and are unlikely to phosphorylate this compound.

Therefore, it is hypothesized that:

  • Minimal Absorption: this compound is likely poorly absorbed in the small intestine due to the stereospecific nature of sugar transporters.

  • Gut Microbiota Fermentation: The vast majority of ingested this compound would transit to the large intestine, where it would serve as a substrate for fermentation by the resident microbiota.

  • End Products: The primary metabolic end products would be SCFAs, such as acetate, propionate, and butyrate, along with gases like hydrogen and carbon dioxide.

This inferred pathway is supported by studies on other L-sugars, such as L-glucose, which is not metabolized by the body and is largely excreted unchanged, and L-fructose, which is fermented by gut bacteria.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of tagatose metabolism. Below are representative protocols for key experiments.

In Vivo Metabolic Tracing using Stable Isotopes

This protocol outlines a general procedure for tracing the metabolic fate of isotopically labeled tagatose in an animal model.

Objective: To determine the absorption, distribution, and metabolic conversion of this compound and D-Tagatose.

Materials:

  • ¹³C-labeled this compound and D-Tagatose

  • Animal model (e.g., Sprague-Dawley rats)

  • Metabolic cages for separate collection of urine and feces

  • Blood collection supplies

  • Tissue harvesting tools

  • Analytical instrumentation (e.g., LC-MS/MS, GC-MS)

Procedure:

  • Acclimatization: Acclimate animals to individual metabolic cages for a minimum of 3 days.

  • Fasting: Fast the animals overnight (12-16 hours) with free access to water.

  • Dosing: Administer a single oral gavage dose of ¹³C-labeled this compound or D-Tagatose.

  • Sample Collection:

    • Blood: Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes) via tail vein or other appropriate methods.

    • Urine and Feces: Collect urine and feces separately over a 48-hour period.

    • Tissues: At the end of the study, euthanize the animals and harvest key tissues (liver, intestine, kidney, muscle).

  • Sample Processing:

    • Extract metabolites from plasma, urine, feces, and tissue homogenates.

    • Analyze the extracts using LC-MS/MS or GC-MS to identify and quantify ¹³C-labeled metabolites.

In Vitro Enzyme Assays

This protocol describes how to assess the ability of key metabolic enzymes to utilize this compound and D-Tagatose as substrates.

Objective: To determine if this compound and D-Tagatose are substrates for fructokinase.

Materials:

  • Purified recombinant human fructokinase

  • This compound and D-Tagatose

  • D-Fructose (positive control)

  • ATP

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • ADP-Glo™ Kinase Assay kit (or similar)

Procedure:

  • Reaction Setup: In a 96-well plate, set up reactions containing the assay buffer, ATP, and either this compound, D-Tagatose, or D-Fructose at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding fructokinase to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the rate of ADP production for each substrate to determine the enzyme's activity.

Visualizing the Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathways of D-Tagatose and the inferred pathway for this compound, as well as a generalized experimental workflow for their comparative analysis.

D_Tagatose_Metabolism D_Tagatose_ingested Ingested D-Tagatose Small_Intestine Small Intestine D_Tagatose_ingested->Small_Intestine Absorbed Absorbed (15-25%) Small_Intestine->Absorbed Unabsorbed Unabsorbed (75-85%) Small_Intestine->Unabsorbed Liver Liver Absorbed->Liver Portal Vein Large_Intestine Large Intestine Unabsorbed->Large_Intestine D_Tagatose_1_P D-Tagatose-1-Phosphate Liver->D_Tagatose_1_P Fructokinase DHAP_G3P DHAP + G3P D_Tagatose_1_P->DHAP_G3P Aldolase Glycolysis Glycolysis / Gluconeogenesis DHAP_G3P->Glycolysis Fermentation Fermentation by Gut Microbiota Large_Intestine->Fermentation SCFAs Short-Chain Fatty Acids Fermentation->SCFAs

Caption: Metabolic Pathway of D-Tagatose.

L_Tagatose_Metabolism L_Tagatose_ingested Ingested this compound Small_Intestine Small Intestine L_Tagatose_ingested->Small_Intestine Not_Absorbed Poorly Absorbed Small_Intestine->Not_Absorbed Large_Intestine Large Intestine Not_Absorbed->Large_Intestine Fermentation Fermentation by Gut Microbiota Large_Intestine->Fermentation Excretion Excretion Large_Intestine->Excretion SCFAs Short-Chain Fatty Acids Fermentation->SCFAs

Caption: Inferred Metabolic Pathway of this compound.

Experimental_Workflow start Start: Comparative Study Design dosing Oral Administration of This compound or D-Tagatose (with/without isotopic label) start->dosing in_vivo In Vivo Studies (Animal Models) dosing->in_vivo in_vitro In Vitro Studies (Enzyme Assays, Cell Cultures) dosing->in_vitro sample_collection Sample Collection (Blood, Urine, Feces, Tissues) in_vivo->sample_collection analysis Metabolite Analysis (LC-MS, GC-MS) in_vitro->analysis sample_collection->analysis data_compilation Data Compilation and Comparative Analysis analysis->data_compilation conclusion Conclusion on Metabolic Differences data_compilation->conclusion

Caption: Experimental Workflow for Comparative Metabolism Analysis.

References

A Comparative Guide to the Biological Activities of L-Tagatose and Other Rare Sugars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of L-Tagatose and other prominent rare sugars: D-Allulose, L-Arabinose, and D-Xylose. The information presented is supported by experimental data to aid in research and development endeavors.

Comparative Analysis of Biological Activities

The following tables summarize the key biological activities of this compound, D-Allulose, L-Arabinose, and D-Xylose, focusing on their anti-diabetic, anti-obesity, and prebiotic effects.

Table 1: Comparison of Anti-Diabetic Effects
FeatureThis compoundD-AlluloseL-ArabinoseD-Xylose
Primary Mechanism Inhibits intestinal disaccharidases; potential stimulation of GLP-1 secretion.[1]Stimulates GLP-1 secretion; potential inhibition of α-glucosidase.[2][3][4]Potent inhibitor of intestinal sucrase.[5]Inhibits intestinal sucrase.
Effect on Postprandial Glucose Significant reduction in blood glucose levels. A 15g dose three times daily effectively reduced HbA1c levels in type 2 diabetic patients.Dose-dependent reduction in plasma glucose. Doses of 7.5g and 10g significantly lowered plasma glucose at 30 minutes. A meta-analysis of 6 clinical trials showed that allulose supplementation reduced glucose AUC.A single 10% w/w dose significantly reduced glucose peaks by 14%.A 5% D-xylose solution with sucrose (B13894) reduced the glycemic index by approximately 40% in obese individuals.
Effect on Insulin (B600854) Response Significantly blunts the rise in plasma insulin levels.A 10g dose significantly reduced insulin excursion.A single 10% w/w dose significantly reduced insulin peaks by 30%.A sucrose drink with 5g of D-xylose significantly lowered serum insulin levels at 15 and 30 minutes in normal subjects.
Table 2: Comparison of Anti-Obesity Effects
FeatureThis compoundD-AlluloseL-ArabinoseD-Xylose
Primary Mechanism Potential for inducing weight loss.Reduces body fat by regulating lipid metabolism.May reduce body weight gain.Suppresses adipogenesis and regulates lipid metabolism genes.
Effect on Body Weight A 14-month trial showed promise for inducing weight loss.A high-dose group (7g, twice daily) showed a significant decrease in body weight.Supplementation with L-arabinose (400 mg/kg bodyweight/day) for 6 weeks resulted in a remarkable decrease in body weight gain in rats.Supplementation with 5% and 10% D-xylose in a high-fat diet reduced weight gain in obese mice.
Effect on Body Fat No significant effect on BMI was observed in a phase 3 clinical trial.A high-dose group (7g, twice daily for 12 weeks) showed a significant decrease in body fat percentage and body fat mass.L-arabinose supplementation in rats with metabolic syndrome led to a reduction in visceral index.Supplementation with D-xylose in a high-fat diet significantly lowered the weights of subcutaneous and visceral adipose tissues in mice.
Table 3: Comparison of Prebiotic Effects
FeatureThis compoundD-AlluloseL-ArabinoseD-Xylose
Effect on Gut Microbiota Increases the population of beneficial bacteria such as Lactobacillus.May alter the gut microbiome to improve obesity.Significantly elevates Bifidobacterium.Increases the numbers of Lactobacillus spp. and Bifidobacterium spp.
Effect on Short-Chain Fatty Acids (SCFAs) Increases the production of butyrate (B1204436).A small portion is fermented into SCFAs. Dietary D-allulose may increase cecal SCFA levels.Significantly elevates SCFAs. Fermentation may promote propionic acid production.Fermentation may promote propionic acid and has a greater impact on butyric acid production than uronic acids and glucose.

Experimental Protocols

Glycemic and Insulinemic Response Studies

A common methodology for assessing the impact of rare sugars on postprandial glucose and insulin levels involves a randomized, double-blind, crossover clinical trial.

  • Subjects: Healthy adult volunteers or individuals with impaired glucose tolerance or type 2 diabetes. Participants typically undergo a screening process to ensure they meet the inclusion criteria and have no contraindications.

  • Intervention: Subjects are given a standardized sucrose or carbohydrate-rich meal or beverage, with or without the addition of a specific dose of the rare sugar being tested. The dosage can vary depending on the study, for example, 5-15g of D-Allulose or this compound.

  • Procedure: After an overnight fast, baseline blood samples are collected. Following the consumption of the test meal/beverage, blood samples are drawn at regular intervals (e.g., 15, 30, 45, 60, 90, 120, and 180 minutes) to measure plasma glucose and insulin concentrations.

  • Data Analysis: The incremental Area Under the Curve (iAUC) for glucose and insulin is calculated to determine the overall glycemic and insulinemic response. Peak concentrations and time to peak are also analyzed. Statistical analyses are performed to compare the effects of the rare sugar intervention with the control.

Weight Management Studies

To evaluate the effects of rare sugars on body weight and composition, randomized, double-blind, placebo-controlled trials are typically conducted over a longer duration.

  • Subjects: Overweight or obese adult participants are recruited. Baseline characteristics, including body weight, Body Mass Index (BMI), and body composition (measured by methods like DXA or CT scans), are recorded.

  • Intervention: Participants are randomly assigned to receive either the rare sugar supplement (e.g., 7g of D-Allulose twice daily) or a placebo over a specified period, often 12 weeks or longer. Dietary intake and physical activity levels may be monitored throughout the study.

  • Procedure: Body weight and composition are measured at baseline and at the end of the intervention period. Blood samples may also be collected to analyze lipid profiles and markers of inflammation.

  • Data Analysis: Changes in body weight, BMI, body fat percentage, and fat mass from baseline to the end of the study are compared between the intervention and placebo groups using appropriate statistical tests.

Prebiotic Effect Studies

The prebiotic potential of rare sugars is investigated through in vivo human or animal studies, as well as in vitro fermentation models.

  • In Vivo Studies:

    • Subjects: Healthy human volunteers or animal models.

    • Intervention: A daily dose of the rare sugar is consumed for a defined period (e.g., several weeks).

    • Procedure: Fecal samples are collected at baseline and after the intervention period. The composition of the gut microbiota is analyzed using techniques like 16S rRNA gene sequencing. Fecal concentrations of SCFAs are measured by gas chromatography.

  • In Vitro Fermentation Studies:

    • Procedure: Fecal samples from healthy donors are used to inoculate a medium containing the rare sugar as the primary carbohydrate source. The fermentation is carried out under anaerobic conditions that mimic the human colon.

    • Analysis: Changes in the microbial population and the production of SCFAs (acetate, propionate, and butyrate) are monitored over time.

Signaling Pathways and Mechanisms of Action

The biological activities of these rare sugars are mediated through distinct signaling pathways and mechanisms.

L-Arabinose: Inhibition of Sucrase

L-Arabinose primarily exerts its anti-diabetic effect by directly inhibiting the intestinal enzyme sucrase in an uncompetitive manner. This inhibition slows down the breakdown of sucrose into glucose and fructose, thereby reducing the rate of glucose absorption into the bloodstream.

cluster_small_intestine Small Intestine Sucrose Sucrose Sucrase Sucrase (Enzyme) Sucrose->Sucrase Binds to GlucoseFructose Glucose + Fructose Sucrase->GlucoseFructose Breaks down Absorption Absorption into Bloodstream GlucoseFructose->Absorption L_Arabinose L-Arabinose L_Arabinose->Inhibition Inhibition->Sucrase Inhibits (Uncompetitive)

Caption: Mechanism of L-Arabinose action in the small intestine.

This compound and D-Allulose: Stimulation of GLP-1 Secretion

Both this compound and D-Allulose have been shown to stimulate the secretion of Glucagon-Like Peptide-1 (GLP-1), a key incretin (B1656795) hormone involved in glucose homeostasis and appetite regulation. This stimulation is thought to be mediated through the activation of sweet taste receptors on enteroendocrine L-cells in the gut. Increased GLP-1 levels lead to enhanced insulin secretion, suppressed glucagon (B607659) release, and delayed gastric emptying.

cluster_gut Gut Lumen cluster_enteroendocrine Enteroendocrine L-Cell cluster_effects Systemic Effects RareSugar This compound / D-Allulose SweetReceptor Sweet Taste Receptors RareSugar->SweetReceptor Activates GLP1_Secretion GLP-1 Secretion SweetReceptor->GLP1_Secretion Stimulates Insulin ↑ Insulin Secretion GLP1_Secretion->Insulin Glucagon ↓ Glucagon Release GLP1_Secretion->Glucagon GastricEmptying ↓ Gastric Emptying GLP1_Secretion->GastricEmptying

Caption: GLP-1 secretion pathway stimulated by this compound and D-Allulose.

Prebiotic Activity and SCFA Production

The unabsorbed portion of these rare sugars travels to the colon, where they are fermented by the gut microbiota. This fermentation process selectively promotes the growth of beneficial bacteria and leads to the production of SCFAs, which have numerous health benefits.

cluster_colon Colon cluster_outcomes Outcomes RareSugars Unabsorbed Rare Sugars (this compound, D-Allulose, L-Arabinose, D-Xylose) GutMicrobiota Gut Microbiota RareSugars->GutMicrobiota Substrate for Fermentation Fermentation GutMicrobiota->Fermentation Performs BeneficialBacteria ↑ Beneficial Bacteria (e.g., Bifidobacterium, Lactobacillus) Fermentation->BeneficialBacteria SCFAs ↑ SCFA Production (Butyrate, Propionate, Acetate) Fermentation->SCFAs

Caption: Prebiotic fermentation of rare sugars in the colon.

Experimental Workflow for Comparative Analysis

The logical flow for a comprehensive comparative study of these rare sugars would involve a multi-faceted approach, integrating in vitro, in vivo, and clinical studies.

Start Comparative Study Initiation InVitro In Vitro Assays (Enzyme Inhibition, Fermentation) Start->InVitro AnimalModels Preclinical Animal Models (Safety, Efficacy) Start->AnimalModels DataAnalysis Quantitative Data Analysis & Comparison InVitro->DataAnalysis ClinicalTrials Human Clinical Trials (Phase I, II, III) AnimalModels->ClinicalTrials ClinicalTrials->DataAnalysis Conclusion Conclusion on Comparative Biological Activities DataAnalysis->Conclusion

Caption: Workflow for comparing the biological activities of rare sugars.

References

Cross-Validation of Analytical Methods for L-Tagatose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of L-Tagatose is critical for various applications, from monitoring production processes to conducting metabolic studies. The selection of an appropriate analytical method is a crucial step that requires careful consideration of factors such as sensitivity, specificity, and throughput. This guide provides a comparative overview of key analytical methods for this compound analysis, supported by experimental data and detailed protocols to facilitate cross-validation and method selection.

The primary analytical techniques for the quantification of this compound and its isomers include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).[1][2] Each method offers distinct advantages and limitations regarding its applicability to different sample matrices and analytical objectives.

Quantitative Performance Data

The choice of an analytical method is often guided by its quantitative performance characteristics. The following table summarizes key validation parameters for the most relevant techniques used in the analysis of Tagatose, providing a clear comparison of their capabilities.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Linearity (r²) ≥ 0.99≥ 0.99≥ 0.99
Limit of Detection (LOD) 0.45 mg/L (for lactose, indicative)[2]0.45 mg/L (for lactose, indicative)[2]0.62 µg/mL (for D-tagatose)[1]
Limit of Quantification (LOQ) 1.4 mg/L (for lactose, indicative)1.4 mg/L (for lactose, indicative)Not specified
Precision (%RSD) < 5%< 5%< 6% deviation from chromatographic method
Accuracy/Recovery (%) Typically > 90%Typically > 90%Good correlation with chromatographic methods

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical results. The following are representative experimental protocols for each of the discussed analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the analysis of sugars due to its robustness and ability to separate a wide range of analytes.

  • Instrumentation : An HPLC system equipped with a refractive index (RI) detector is commonly used.

  • Column : A column packed with L19 packing material, such as Shodex SUGAR SC1011, is recommended for Tagatose analysis according to USP-NF methods. Alternatively, an Aminex HPX-42C column can be used for the separation of various carbohydrates.

  • Mobile Phase : A solution of 0.05 mg/mL calcium acetate (B1210297) in water is a suitable mobile phase.

  • Flow Rate : A typical flow rate is between 0.5 and 1.0 mL/min.

  • Temperature : The column temperature is often maintained at around 80°C.

  • Sample Preparation : For some samples, such as beverages, sample preparation may involve a simple dilution and filtration.

Gas Chromatography (GC)

GC, particularly when coupled with a flame ionization detector (GC-FID), is a powerful technique for the analysis of volatile compounds. For sugar analysis, a derivatization step is required to make the analytes volatile.

  • Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID).

  • Column : A capillary column such as a Supelco Low Bleed SLB™—5 ms (B15284909) (30 m × 0.32 mm × 0.25 μm) is suitable for separation.

  • Carrier Gas : Helium is used as the carrier gas at a flow rate of 1 mL/min.

  • Temperature Program :

    • Initial oven temperature: 50°C for 2 min.

    • Ramp 1: Increase to 130°C at 10°C/min.

    • Ramp 2: Increase to 300°C at 5°C/min and hold for 5 min.

    • Ramp 3: Increase to 360°C at 30°C/min and hold for 5 min.

  • Injector and Detector Temperature : 300°C.

  • Sample Derivatization : A common method involves the conversion of saccharides into their trimethylsilyl (B98337) (TMS) ethers through a reaction with a silylating agent like a mixture of trimethylsilylimidazole and trimethylchlorosilane.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that offers fast analysis times and low sample consumption, making it an attractive alternative to HPLC.

  • Instrumentation : A capillary electrophoresis system with a direct UV detector.

  • Capillary : A fused-silica capillary.

  • Background Electrolyte (BGE) : A solution of 36 mM Na₂HPO₄ and 130 mM NaOH (pH 12.6).

  • Voltage : +18 kV for high-resolution methods or -18 kV for high-throughput methods.

  • Detection : Direct UV detection at 265 nm.

  • Sample Preparation : Samples are typically diluted in the BGE before injection.

Methodology Visualization

To facilitate the cross-validation of these analytical methods, a logical workflow can be established. The following diagram, generated using the DOT language, illustrates a typical process for method comparison.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis HPLC HPLC Linearity Linearity & Range HPLC->Linearity Validate Accuracy Accuracy & Recovery HPLC->Accuracy Validate Precision Precision (Repeatability & Intermediate) HPLC->Precision Validate Specificity Specificity & Selectivity HPLC->Specificity Validate LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Validate GC GC-FID GC->Linearity Validate GC->Accuracy Validate GC->Precision Validate GC->Specificity Validate GC->LOD_LOQ Validate CE CE-UV CE->Linearity Validate CE->Accuracy Validate CE->Precision Validate CE->Specificity Validate CE->LOD_LOQ Validate Data_Analysis Statistical Analysis of Results Linearity->Data_Analysis Compare Accuracy->Data_Analysis Compare Precision->Data_Analysis Compare Specificity->Data_Analysis Compare LOD_LOQ->Data_Analysis Compare Method_Selection Optimal Method Selection Data_Analysis->Method_Selection Inform Sample This compound Standard & Sample Matrix Sample->HPLC Analyze Sample->GC Analyze Sample->CE Analyze

Caption: Workflow for cross-validation of analytical methods.

References

L-Tagatose vs. D-Tagatose: A Comparative Guide to Their Roles as Enzymatic Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between stereoisomers and enzymes is paramount. This guide provides a detailed comparison of L-Tagatose and D-Tagatose as enzymatic substrates, drawing upon available experimental data to illuminate their distinct biochemical behaviors.

The chirality of a sugar molecule is a critical determinant of its biological activity. Enzymes, with their highly specific three-dimensional active sites, often exhibit strict stereoselectivity, meaning they can distinguish between different stereoisomers of the same molecule. This principle is starkly illustrated in the case of this compound and D-Tagatose. While D-Tagatose is a well-characterized substrate for several enzymes and has a defined metabolic pathway, this compound is largely unrecognized by the same enzymatic machinery, rendering it metabolically inert in most biological systems.

Enzymatic Recognition: A Tale of Two Isomers

D-Tagatose is a naturally occurring ketohexose and an epimer of D-fructose. It is recognized by several enzymes and can be metabolized by the liver in a pathway analogous to that of fructose. The primary enzyme responsible for the industrial production of D-Tagatose is L-arabinose isomerase , which catalyzes the isomerization of D-galactose to D-Tagatose.

This compound , the enantiomer of D-Tagatose, is not typically found in nature. Due to the stereospecificity of most enzymes, this compound is a poor substrate for the enzymes that act on D-sugars. This is a common phenomenon where the "mirror image" structure of the L-sugar does not fit into the active site of enzymes evolved to process D-sugars.

There is, however, limited evidence of enzymatic activity on this compound. One study has reported the isomerization of this compound by glucose-6-phosphate isomerase from the hyperthermophilic archaeon Pyrococcus furiosus. However, this enzymatic reaction displays low specificity, resulting in the formation of both L-talose and L-galactose[1]. This suggests that while not impossible, the enzymatic conversion of this compound is inefficient and not a feature of common metabolic pathways.

Quantitative Comparison of Enzymatic Activity

The vast majority of available research focuses on the enzymatic processing of D-Tagatose. The following table summarizes the kinetic parameters of L-arabinose isomerase from various microbial sources for the conversion of D-galactose to D-Tagatose. No comparable data is available for this compound with this enzyme, as it is not a recognized substrate.

Enzyme Source Substrate K_m_ (mM) V_max_ (U/mg) Catalytic Efficiency (k_cat_/K_m_) (mM⁻¹s⁻¹)
Clostridium hylemonaeD-galactose--3.69
Escherichia coliD-galactose1480--
Klebsiella pneumoniaeD-galactose-1.8 U/mg-

Note: K_m_ (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of V_max_ (maximum reaction velocity). A lower K_m_ generally reflects a higher affinity of the enzyme for the substrate. Catalytic efficiency (k_cat_/K_m_) is a measure of how efficiently an enzyme converts a substrate into a product.

Metabolic Pathways

The metabolic fates of D-Tagatose and this compound are vastly different, a direct consequence of their differential recognition by metabolic enzymes.

The Metabolic Pathway of D-Tagatose

Once absorbed, D-Tagatose is primarily metabolized in the liver via a pathway similar to that of fructose.

D_Tagatose_Metabolism D_Tagatose D-Tagatose Tagatose_1_P Tagatose-1-phosphate D_Tagatose->Tagatose_1_P Fructokinase (Ketohexokinase) ATP -> ADP Tagatose_1_6_BP Tagatose-1,6-bisphosphate Tagatose_1_P->Tagatose_1_6_BP Phosphofructokinase-1 ATP -> ADP DHAP Dihydroxyacetone phosphate (B84403) (DHAP) Tagatose_1_6_BP->DHAP Aldolase G3P Glyceraldehyde-3- phosphate (G3P) Tagatose_1_6_BP->G3P Aldolase Glycolysis Glycolysis DHAP->Glycolysis G3P->Glycolysis

Metabolic pathway of D-Tagatose in the liver.
The Metabolic Fate of this compound

Due to the lack of specific enzymes to process it, this compound is largely unabsorbed and unmetabolized in the human body. It is expected to pass through the gastrointestinal tract largely unchanged, where it may be fermented by gut microbiota.

Experimental Protocols

Assay for L-Arabinose Isomerase Activity on D-Galactose

This protocol is adapted from studies characterizing L-arabinose isomerase for the production of D-Tagatose.

  • Reaction Mixture Preparation: A typical reaction mixture contains 50 mM D-galactose in a suitable buffer (e.g., 50 mM phosphate buffer, pH 8.0).

  • Enzyme Addition: The reaction is initiated by adding a known concentration of purified L-arabinose isomerase.

  • Incubation: The reaction mixture is incubated at the optimal temperature for the specific enzyme (e.g., 40°C).

  • Reaction Termination: The reaction is stopped at various time points by heat inactivation (e.g., boiling for 10 minutes).

  • Product Quantification: The concentration of the product, D-Tagatose, is determined using analytical methods such as High-Performance Liquid Chromatography (HPLC).

  • Enzyme Activity Calculation: One unit of enzyme activity is typically defined as the amount of enzyme required to produce 1 µmol of D-Tagatose per minute under the specified conditions[2].

Enzymatic Production of D-Tagatose from D-Galactose

The following workflow illustrates the general process for the enzymatic production of D-Tagatose.

D_Tagatose_Production cluster_reaction Isomerization Reaction cluster_purification Downstream Processing D_Galactose D-Galactose Solution Bioreactor Bioreactor (Controlled pH and Temperature) D_Galactose->Bioreactor L_AI L-Arabinose Isomerase L_AI->Bioreactor Filtration Filtration Bioreactor->Filtration Reaction Mixture Chromatography Chromatographic Separation Filtration->Chromatography Crystallization Crystallization Chromatography->Crystallization Pure_D_Tagatose Pure D-Tagatose Crystallization->Pure_D_Tagatose

Workflow for the enzymatic production of D-Tagatose.

Conclusion

The comparison between this compound and D-Tagatose as enzymatic substrates underscores the profound impact of stereochemistry on biological recognition. D-Tagatose is a readily metabolized sugar with a well-defined enzymatic pathway, making it a subject of significant interest for its potential as a low-calorie sweetener. In stark contrast, this compound is largely inert to enzymatic action in common metabolic pathways due to the high stereospecificity of the involved enzymes. This fundamental difference dictates their distinct metabolic fates and physiological effects. For researchers in drug development and metabolic studies, this case serves as a clear example of how stereoisomerism can be leveraged to design molecules with specific biological activities, or in the case of this compound, a lack thereof. Future research into enzymes from extremophiles or through directed evolution may uncover novel catalysts capable of acting on L-sugars, potentially opening new avenues for the synthesis and application of these rare carbohydrates.

References

A Comparative Analysis of L-Tagatose and L-Sorbose: Physicochemical Properties, Metabolism, and Production

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of alternative sweeteners and functional carbohydrates, L-Tagatose and L-Sorbose have garnered interest for their unique properties and potential applications in the food, pharmaceutical, and biotechnology sectors. This guide provides a comprehensive comparative study of these two ketohexoses, offering researchers, scientists, and drug development professionals a detailed analysis of their physicochemical characteristics, metabolic pathways, and production methodologies, supported by available experimental data.

While extensive research is available for the D-enantiomer of Tagatose, data specifically for this compound is sparse in publicly available literature. Therefore, this guide will primarily focus on a comparison between D-Tagatose and L-Sorbose, with the limited available information on this compound being duly noted.

Physicochemical Properties: A Side-by-Side Comparison

A summary of the key physicochemical properties of D-Tagatose and L-Sorbose is presented below, highlighting their similarities and differences.

PropertyThis compoundL-SorboseD-TagatoseSucrose (B13894) (for reference)
Molecular Formula C₆H₁₂O₆[1]C₆H₁₂O₆[2][3]C₆H₁₂O₆[4][5]C₁₂H₂₂O₁₁
Molecular Weight 180.16 g/mol 180.16 g/mol 180.16 g/mol 342.30 g/mol
Sweetness ~92% of sucroseEquivalent to sucrose92% of sucrose100%
Caloric Value Low-calorieLow-calorie1.5 kcal/g4 kcal/g
Glycemic Index (GI) LowData not available365
Melting Point Data not available165 °C133-135 °C186 °C
Solubility in Water Data not availableHighly solubleSolubleVery soluble

Metabolic Pathways and Physiological Effects

The metabolic fates of D-Tagatose and L-Sorbose differ significantly from that of traditional sugars like glucose and sucrose, contributing to their low caloric values and reduced impact on blood glucose levels.

D-Tagatose Metabolism

Only about 20% of ingested D-Tagatose is absorbed in the small intestine. The absorbed portion is primarily metabolized in the liver in a pathway similar to that of fructose. It is first phosphorylated to D-tagatose-1-phosphate by fructokinase. This intermediate is then cleaved by aldolase (B8822740) into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P), which are intermediates of glycolysis. The unabsorbed D-Tagatose passes to the large intestine where it is fermented by gut microbiota.

This metabolic pathway has several physiological implications:

  • Low Glycemic Response: Due to its limited absorption and distinct metabolic route, D-Tagatose has a very low glycemic index of 3.

  • Low Caloric Value: The incomplete absorption and subsequent fermentation contribute to its low caloric value of 1.5 kcal/g.

  • Prebiotic Effect: The fermentation of unabsorbed D-Tagatose by gut bacteria can promote the growth of beneficial gut flora.

D_Tagatose_Metabolism cluster_small_intestine Small Intestine cluster_liver Liver cluster_large_intestine Large Intestine Ingested D-Tagatose Ingested D-Tagatose Absorbed (20%) Absorbed (20%) Ingested D-Tagatose->Absorbed (20%) Absorption Unabsorbed (80%) Unabsorbed (80%) Ingested D-Tagatose->Unabsorbed (80%) D-Tagatose D-Tagatose Absorbed (20%)->D-Tagatose Fermentation Fermentation Unabsorbed (80%)->Fermentation D-Tagatose-1-P D-Tagatose-1-P D-Tagatose->D-Tagatose-1-P Fructokinase DHAP DHAP D-Tagatose-1-P->DHAP Aldolase G3P G3P D-Tagatose-1-P->G3P Aldolase Glycolysis Glycolysis DHAP->Glycolysis G3P->Glycolysis Gut Microbiota Gut Microbiota Fermentation->Gut Microbiota Prebiotic Effect

D-Tagatose Metabolism in Humans
L-Sorbose Metabolism

The metabolism of L-Sorbose in humans is not as well-documented as that of D-Tagatose. Studies in rats suggest that a portion of ingested L-Sorbose is absorbed and partially metabolized, while the majority is fermented by the intestinal microflora into volatile fatty acids, which are then absorbed and metabolized. This fermentation process suggests a reduced caloric utilization. One study estimated the total caloric utilization of L-Sorbose to be around 70% after an adaptation period of the gut microbiota. In microorganisms like Gluconobacter oxydans, L-Sorbose is an intermediate in various metabolic pathways, including the production of 2-keto-L-gulonic acid, a precursor to Vitamin C.

L_Sorbose_Metabolism cluster_ingestion cluster_absorption Small Intestine cluster_metabolism Systemic Circulation / Tissues cluster_fermentation Large Intestine Ingested L-Sorbose Ingested L-Sorbose Partial Absorption Partial Absorption Ingested L-Sorbose->Partial Absorption Fermentation Fermentation Ingested L-Sorbose->Fermentation Majority Partial Metabolism Partial Metabolism Partial Absorption->Partial Metabolism Volatile Fatty Acids Volatile Fatty Acids Fermentation->Volatile Fatty Acids Gut Microbiota Absorption & Metabolism Absorption & Metabolism Volatile Fatty Acids->Absorption & Metabolism

Proposed L-Sorbose Metabolism in Mammals

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the physicochemical and physiological properties of this compound and L-Sorbose. Below are outlines of methodologies for key experiments.

Determination of Sweetness (Sensory Evaluation)

Objective: To determine the relative sweetness of this compound and L-Sorbose compared to a sucrose standard.

Methodology: A trained sensory panel evaluates the sweetness intensity of aqueous solutions of the test sugars at various concentrations against a series of sucrose solutions of known concentrations. The two-alternative forced-choice (2-AFC) method or a labeled magnitude scale (LMS) can be employed.

Procedure Outline:

  • Panelist Training: Train a panel of 10-15 individuals to recognize and scale the intensity of sweet taste using standard sucrose solutions.

  • Sample Preparation: Prepare a series of solutions of this compound, L-Sorbose, and sucrose at varying concentrations (e.g., 2%, 5%, 8%, 10% w/v).

  • Evaluation: Present panelists with pairs of samples (one test sugar, one sucrose) in a randomized and blind manner.

  • Data Analysis: For each concentration of the test sugar, determine the concentration of the sucrose solution that is perceived as equally sweet. The relative sweetness is then calculated as the ratio of the sucrose concentration to the test sugar concentration.

Determination of Caloric Value (Bomb Calorimetry)

Objective: To measure the gross energy content of this compound and L-Sorbose.

Methodology: Bomb calorimetry is used to measure the heat of combustion of a substance.

Procedure Outline:

  • Sample Preparation: A precisely weighed sample (approximately 1 gram) of the pure sugar is pressed into a pellet.

  • Calorimeter Setup: The pellet is placed in a sample holder inside a high-pressure stainless steel vessel (the "bomb"), which is then filled with pure oxygen to approximately 30 atmospheres.

  • Combustion: The bomb is placed in a known volume of water in an insulated container. The sample is ignited electrically.

  • Temperature Measurement: The temperature of the water is measured before and after combustion.

  • Calculation: The heat of combustion (and thus the caloric value) is calculated from the temperature rise of the water and the known heat capacity of the calorimeter.

Determination of Glycemic Index (In Vivo Human Study)

Objective: To determine the glycemic index (GI) of this compound and L-Sorbose.

Methodology: The GI is determined by measuring the postprandial blood glucose response to a test food containing a known amount of carbohydrate and comparing it to the response to a reference food (glucose or white bread).

Procedure Outline:

  • Subject Recruitment: Recruit a group of 10-12 healthy volunteers.

  • Overnight Fast: Subjects fast for 10-12 hours overnight.

  • Reference Food Test: On one occasion, subjects consume a reference food containing 50 grams of available carbohydrate (e.g., a glucose drink). Blood samples are taken at timed intervals (e.g., 0, 15, 30, 45, 60, 90, 120 minutes) to measure blood glucose levels.

  • Test Food Test: On separate occasions, subjects consume a test food containing 50 grams of this compound or L-Sorbose. Blood glucose is measured at the same timed intervals.

  • Data Analysis: The incremental area under the curve (iAUC) for the blood glucose response is calculated for both the test food and the reference food. The GI is calculated as: (iAUC of test food / iAUC of reference food) x 100.

Production Workflows

The industrial production of D-Tagatose and L-Sorbose typically involves biotransformation processes.

Production of D-Tagatose from D-Galactose

D-Tagatose can be produced from D-galactose through enzymatic isomerization catalyzed by L-arabinose isomerase.

D_Tagatose_Production Lactose Lactose Hydrolysis Hydrolysis Lactose->Hydrolysis β-Galactosidase D-Glucose & D-Galactose D-Glucose & D-Galactose Hydrolysis->D-Glucose & D-Galactose Separation Separation D-Glucose & D-Galactose->Separation D-Galactose D-Galactose Separation->D-Galactose Isomerization Isomerization D-Galactose->Isomerization L-Arabinose Isomerase D-Tagatose D-Tagatose Isomerization->D-Tagatose Purification Purification D-Tagatose->Purification Crystalline D-Tagatose Crystalline D-Tagatose Purification->Crystalline D-Tagatose

D-Tagatose Production Workflow
Production of L-Sorbose from D-Sorbitol

L-Sorbose is a key intermediate in the industrial synthesis of Vitamin C and is commercially produced by the microbial oxidation of D-sorbitol using bacteria such as Gluconobacter oxydans.

L_Sorbose_Production D-Sorbitol D-Sorbitol Fermentation Fermentation D-Sorbitol->Fermentation Gluconobacter oxydans L-Sorbose Broth L-Sorbose Broth Fermentation->L-Sorbose Broth Purification Purification L-Sorbose Broth->Purification Crystalline L-Sorbose Crystalline L-Sorbose Purification->Crystalline L-Sorbose

L-Sorbose Production Workflow

Conclusion

This comparative guide highlights the distinct properties of D-Tagatose and L-Sorbose. D-Tagatose stands out as a low-calorie, low-glycemic sweetener with prebiotic potential. L-Sorbose, while also having a reduced caloric impact and a sweetness comparable to sucrose, is primarily utilized as a crucial intermediate in the synthesis of Vitamin C. A significant gap in the scientific literature exists for this compound, warranting further research to fully elucidate its properties and potential applications. The provided experimental protocols and production workflows offer a foundational understanding for researchers and professionals working with these functional carbohydrates.

References

L-Tagatose as a Metabolic Tracer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to D-Tagatose as a Metabolic Tracer

D-Tagatose, a rare ketohexose and an epimer of D-fructose, is emerging as a valuable tool in metabolic research.[1] Its unique metabolic fate, characterized by limited absorption and primary metabolism in the liver, offers distinct advantages for studying specific metabolic pathways.[1][2] When labeled with stable isotopes, such as Carbon-13 (¹³C), D-Tagatose allows researchers to trace the journey of carbon atoms through various biochemical reactions, providing a dynamic view of cellular metabolism.[1][2] This guide provides an objective comparison of ¹³C-labeled D-Tagatose with the widely used ¹³C-labeled D-Glucose, supported by experimental data and detailed protocols.

Biochemical and Metabolic Overview

D-Glucose is a primary energy source, readily absorbed and utilized by most cells. In contrast, only about 20-25% of ingested D-Tagatose is absorbed in the small intestine, with the remainder being fermented by gut microbiota. The absorbed portion is primarily metabolized in the liver, in a pathway analogous to that of fructose.

Data Presentation: D-Tagatose vs. D-Glucose as Metabolic Tracers

The following tables summarize the key differences and expected outcomes when using ¹³C-D-Tagatose and ¹³C-D-Glucose as metabolic tracers.

Table 1: Comparison of Tracer Metabolism and Applications

Feature¹³C-D-Tagatose¹³C-D-GlucoseRationale for Comparison
Primary Metabolic Entry Point Fructokinase phosphorylation to Tagatose-1-phosphate in the liver.Hexokinase phosphorylation to Glucose-6-phosphate in most cells.Different entry points allow for probing distinct enzymatic steps and regulatory points in glycolysis.
Key Metabolic Pathways Traced Hepatic glycolysis, gluconeogenesis, TCA cycle (indirectly).Systemic glycolysis, pentose (B10789219) phosphate (B84403) pathway, TCA cycle, glycogen (B147801) synthesis.Provides a basis for validating D-Tagatose's ability to trace central carbon metabolism against the gold standard.
Expected Labeling in Glycolytic Intermediates Labeling will appear downstream of fructose-1,6-bisphosphate.Uniform labeling throughout all glycolytic intermediates.Differences in labeling patterns can validate the specific entry and processing of D-Tagatose.
Primary Organ of Metabolism LiverMost tissuesAllows for targeted investigation of hepatic metabolism with D-Tagatose.

Table 2: Expected Mass Isotopomer Distributions (MIDs) in Key Metabolites

Metabolite¹³C-D-Tagatose (labeled at C1)¹³C-D-Glucose (uniformly labeled)Rationale for Comparison
Glyceraldehyde-3-Phosphate (G3P) M+1M+3Demonstrates the different cleavage products entering glycolysis.
Dihydroxyacetone Phosphate (DHAP) M+0M+3Highlights the asymmetric labeling from D-Tagatose cleavage.
Lactate M+1M+3Reflects the labeling pattern of the terminal glycolytic product.
Citrate (first turn of TCA cycle) M+1M+2Shows the entry of labeled acetyl-CoA into the TCA cycle.

Note: The expected MIDs for ¹³C-D-Tagatose are simplified and assume primary cleavage of Tagatose-1-phosphate. Actual MIDs may be more complex due to metabolic cycling.

Experimental Protocols

In Vitro Metabolic Labeling with ¹³C-D-Tagatose

Objective: To trace the metabolic fate of D-Tagatose in a cellular model (e.g., primary hepatocytes).

Materials:

  • Primary hepatocytes or a suitable liver cell line

  • Culture medium

  • ¹³C-D-Tagatose

  • Ice-cold phosphate-buffered saline (PBS)

  • Cold extraction solvent (e.g., 80% methanol)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Protocol:

  • Cell Culture: Culture primary hepatocytes or a suitable liver cell line in standard growth medium.

  • Tracer Introduction: Replace the standard medium with a medium containing a defined concentration of ¹³C-D-Tagatose.

  • Incubation: Incubate the cells for various time points (e.g., 30 min, 1h, 2h, 4h) to capture the dynamics of tagatose metabolism.

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium and rapidly wash the cells with ice-cold PBS.

    • Quench metabolism by adding a cold extraction solvent to the cell culture plate.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

  • Sample Preparation for Mass Spectrometry:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a solvent compatible with the chosen chromatography method.

  • LC-MS Analysis: Analyze the samples using an LC-MS method optimized for the separation and detection of polar metabolites.

  • Data Analysis: Process the LC-MS data to identify and quantify the abundance of ¹³C-labeled D-Tagatose and its downstream metabolites over time.

In Vivo Metabolic Tracer Study using ¹³C-D-Tagatose

Objective: To determine the whole-body metabolic fate of orally administered ¹³C-D-Tagatose in an animal model.

Materials:

  • Animal model (e.g., mice or rats)

  • ¹³C-D-Tagatose solution for oral gavage

  • Blood collection supplies

  • Liquid nitrogen for snap-freezing tissues

  • Metabolite extraction solutions

  • LC-MS or GC-MS system

Protocol:

  • Animal Acclimatization and Fasting: Acclimate animals to the experimental conditions and fast overnight with free access to water.

  • Tracer Administration: Administer a bolus dose of ¹³C-D-Tagatose solution via oral gavage.

  • Blood Sampling: Collect blood samples at baseline and at regular intervals post-administration.

  • Tissue Collection: At the end of the experiment, euthanize the animals and rapidly collect tissues of interest (e.g., liver, muscle, adipose tissue), snap-freezing them in liquid nitrogen.

  • Metabolite Extraction: Perform metabolite extraction from plasma and homogenized tissue samples.

  • Sample Analysis: Analyze the extracts using LC-MS or GC-MS to measure the isotopic enrichment in D-Tagatose and its metabolites.

  • Data Analysis: Use the data to model metabolic fluxes and determine the contribution of D-Tagatose to various metabolic pathways in different organs.

Mandatory Visualizations

G cluster_absorption Small Intestine cluster_liver Hepatocyte Oral D-Tagatose Oral D-Tagatose Absorbed D-Tagatose Absorbed D-Tagatose Oral D-Tagatose->Absorbed D-Tagatose ~20-25% D-Tagatose D-Tagatose Absorbed D-Tagatose->D-Tagatose Tagatose-1-Phosphate Tagatose-1-Phosphate D-Tagatose->Tagatose-1-Phosphate Fructokinase (KHK) DHAP DHAP Tagatose-1-Phosphate->DHAP Aldolase B Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Tagatose-1-Phosphate->Glyceraldehyde-3-Phosphate Aldolase B Glycolysis / TCA Cycle Glycolysis / TCA Cycle DHAP->Glycolysis / TCA Cycle Glyceraldehyde-3-Phosphate->Glycolysis / TCA Cycle

Hepatic Metabolism of D-Tagatose

G cluster_experiment Experimental Workflow Tracer_Administration Administer ¹³C-D-Tagatose Sample_Collection Collect Blood and Tissues Tracer_Administration->Sample_Collection Metabolite_Extraction Extract Metabolites Sample_Collection->Metabolite_Extraction Mass_Spectrometry LC-MS or GC-MS Analysis Metabolite_Extraction->Mass_Spectrometry Data_Analysis Metabolic Flux Analysis Mass_Spectrometry->Data_Analysis G cluster_signaling Regulatory Effects of D-Tagatose Metabolism Tagatose_1_Phosphate Tagatose-1-Phosphate Glucokinase Glucokinase Tagatose_1_Phosphate->Glucokinase Activates Glycogen_Phosphorylase Glycogen Phosphorylase Tagatose_1_Phosphate->Glycogen_Phosphorylase Inhibits Glucose_to_G6P Glucose -> Glucose-6-Phosphate Glucokinase->Glucose_to_G6P Catalyzes Glycogen_Synthase Glycogen Synthase Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis Glycogenolysis Glycogenolysis Glycogen_Phosphorylase->Glycogenolysis Catalyzes Glucose_to_G6P->Glycogen_Synthase Activates

References

A Comparative Analysis of L- and D-Tagatose on Cellular Functions: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of research on the biological effects of L-Tagatose on mammalian cell lines currently prevents a direct comparative analysis with its D-isomer. The vast majority of scientific literature focuses exclusively on D-Tagatose, detailing its metabolic fate, signaling pathway interactions, and cytoprotective effects. This guide, therefore, provides a comprehensive overview of the known effects of D-Tagatose on various cell lines, supported by experimental data and detailed methodologies, while highlighting the existing knowledge gap regarding this compound.

Introduction to Tagatose Isomers

Tagatose is a naturally occurring ketohexose, a type of simple sugar. It exists as two stereoisomers, this compound and D-Tagatose, which are mirror images of each other. While structurally similar, this difference in chirality can lead to vastly different biological activities. D-Tagatose has been extensively studied for its potential as a low-calorie sweetener and its various health benefits. In contrast, this compound remains largely unexplored in the context of cellular and molecular biology.

I. Differential Effects on Cell Viability

Due to the lack of available data on this compound, this section focuses on the documented effects of D-Tagatose on the viability of various cell lines.

D-Tagatose and Cell Viability

D-Tagatose has been shown to selectively inhibit the growth of certain cell types. For instance, in studies on oral bacteria, D-Tagatose demonstrated a dose-dependent suppression of the viability of Streptococcus gordonii and Streptococcus mutans, while having a limited effect on Streptococcus oralis[1]. In mammalian cells, D-Tagatose has been investigated for its cytoprotective properties.

Table 1: Effects of D-Tagatose on Cell Viability

Cell LineTreatmentConcentrationEffectReference
Streptococcus gordoniiD-Tagatose1% and 5%Significantly decreased number of viable cells[1]
Streptococcus mutansD-Tagatose1% and 5%Significantly decreased number of viable cells[1]
Streptococcus oralisD-Tagatose1%Increased number of viable cells[1]
Streptococcus oralisD-Tagatose5%Negligible decrease in viable cells[1]
Phytophthora infestansD-Tagatose5 and 10 g/LInhibition of growth
Phytophthora cinnamomiD-Tagatose5 and 10 g/LNo significant effect on growth

II. Impact on Cellular Metabolism

The metabolic pathways of D-Tagatose have been a primary focus of research, particularly in relation to glucose metabolism. Information on this compound metabolism in mammalian cells is not available.

D-Tagatose Metabolism

In mammalian cells, particularly in the liver, the metabolism of D-Tagatose is thought to mirror that of fructose. It is first phosphorylated to D-Tagatose-1-phosphate, which can then enter the glycolytic pathway.

D_Tagatose_Metabolism D_Tagatose D-Tagatose T1P Tagatose-1-Phosphate D_Tagatose->T1P Fructokinase Glycolysis Glycolysis T1P->Glycolysis NFkB_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus IKK IKK Stimulus->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation & Release Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB-IκBα (Inactive) Gene Inflammatory Gene Expression Nucleus->Gene D_Tagatose D-Tagatose D_Tagatose->IKK Potential Inhibition MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treat Treat with Tagatose Isomers Start->Treat Incubate1 Incubate (e.g., 24h) Treat->Incubate1 Add_MTT Add MTT Reagent Incubate1->Add_MTT Incubate2 Incubate (4h) Add_MTT->Incubate2 Solubilize Add DMSO to Dissolve Formazan Incubate2->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read End Calculate Cell Viability Read->End

References

A Comparative Guide to L-Tagatose Synthesis: Efficiency and Purity Benchmarked

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of L-tagatose, a rare sugar with significant potential in various applications, presents both opportunities and challenges. This guide provides an objective comparison of the primary synthesis methods—chemical, enzymatic, and microbial—benchmarking them for efficiency and purity. Detailed experimental protocols and quantitative data are presented to support informed decisions in laboratory and industrial settings.

This compound, a ketohexose and an epimer of L-fructose, is gaining traction for its properties as a low-calorie sweetener and its potential therapeutic applications. The choice of synthesis method is critical and depends on factors such as desired purity, yield, scalability, and cost. This guide explores the nuances of each approach, offering a comprehensive overview for researchers navigating this landscape.

At a Glance: Comparing this compound Synthesis Methods

The following table summarizes the key quantitative metrics for the different this compound synthesis methods. It is important to note that while specific data for this compound is limited, much of the research has been conducted on its enantiomer, D-tagatose. The data presented for enzymatic and microbial synthesis is largely based on D-tagatose production, which serves as a strong analogue for this compound synthesis.

Synthesis MethodStarting MaterialTypical Yield (%)Purity (%)Reaction TimeKey AdvantagesKey Disadvantages
Chemical Synthesis L-galactose~44%[1]>95% (after purification)2 hours[1]Relatively fast reaction time.Use of harsh chemicals, potential for side products.[2]
Enzymatic Synthesis L-galactose30-85% (D-tagatose data)[3][4]High (due to enzyme specificity)8 - 48 hours (D-tagatose data)High specificity, mild reaction conditions.Enzyme cost and stability can be limiting factors.
Microbial Fermentation L-galactose or other sugars39-57% (D-tagatose data)Variable (requires extensive purification)20 - 96 hours (D-tagatose data)Can utilize cheaper substrates, potential for high yields.Complex purification, potential for byproduct formation.

Visualizing the Pathways: Synthesis and Purification Workflows

To better understand the logical flow of each synthesis and purification process, the following diagrams have been generated using Graphviz.

Chemical_Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_purification Purification L-Galactose L-Galactose Reaction_Mixture Reaction with Calcium Hydroxide (B78521) & Calcium Acetate (B1210297) L-Galactose->Reaction_Mixture Complex_Formation Calcium Hydroxide-L-tagatose Complex Reaction_Mixture->Complex_Formation Neutralization Neutralization with CO2 Complex_Formation->Neutralization Filtration1 Filtration Neutralization->Filtration1 Deionization Deionization Filtration1->Deionization Concentration Concentration Deionization->Concentration Crystallization Crystallization Concentration->Crystallization Pure_L_Tagatose Pure this compound Crystallization->Pure_L_Tagatose

Chemical Synthesis and Purification Workflow.

Enzymatic_Synthesis_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification L-Galactose L-Galactose Enzymatic_Reaction Isomerization with L-Arabinose Isomerase L-Galactose->Enzymatic_Reaction Reaction_Mixture Reaction Mixture (this compound, L-Galactose) Enzymatic_Reaction->Reaction_Mixture Enzyme_Inactivation Heat Inactivation Reaction_Mixture->Enzyme_Inactivation Ion_Exchange Ion-Exchange Chromatography Enzyme_Inactivation->Ion_Exchange HPLC HPLC Ion_Exchange->HPLC Pure_L_Tagatose Pure this compound HPLC->Pure_L_Tagatose

Enzymatic Synthesis and Purification Workflow.

Microbial_Fermentation_Workflow cluster_fermentation Microbial Fermentation cluster_purification Purification Substrate Substrate (e.g., L-Galactose) Fermentation Whole-Cell Bioconversion Substrate->Fermentation Fermentation_Broth Fermentation Broth Fermentation->Fermentation_Broth Cell_Removal Cell Removal Fermentation_Broth->Cell_Removal Decoloration Decoloration Cell_Removal->Decoloration Desalination Desalination Decoloration->Desalination Chromatography Chromatographic Separation Desalination->Chromatography Crystallization Crystallization Chromatography->Crystallization Pure_L_Tagatose Pure this compound Crystallization->Pure_L_Tagatose

Microbial Fermentation and Purification Workflow.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers.

Chemical Synthesis of this compound

This protocol is adapted from a method for the synthesis of this compound from L-galactose.

Materials:

  • L-galactose

  • Calcium hydroxide (Ca(OH)₂)

  • Calcium acetate (Ca(CH₃COO)₂)

  • Water (H₂O)

  • Carbon dioxide (CO₂)

  • Magnetic stirrer

  • Erlenmeyer flask (25 ml)

  • Filtration apparatus

  • Deionization resin

  • Rotary evaporator

Procedure:

  • In a 25 ml Erlenmeyer flask equipped with a magnetic stirrer, combine 0.5 g of L-galactose, 5 ml of water, 0.2 g of calcium hydroxide, and 22 mg of calcium acetate.

  • Stir the mixture at room temperature for 2 hours. During this time, a calcium hydroxide-L-tagatose complex will form and precipitate.

  • Filter the solution to collect the sticky complex.

  • Resuspend the collected complex in 5 ml of water.

  • Bubble carbon dioxide gas through the slurry until the pH drops below 7.0 to neutralize the solution and precipitate calcium carbonate.

  • Filter the mixture to remove the calcium carbonate.

  • Pass the filtrate through a deionization resin to remove any remaining ions.

  • Concentrate the deionized solution in vacuo using a rotary evaporator to obtain a syrup.

  • Seed the syrup with a few crystals of this compound to induce crystallization.

  • Collect the pure this compound crystals. This method yields approximately 0.22 g of pure this compound, which corresponds to a 44% yield.

Enzymatic Synthesis of D-Tagatose (as an analogue for this compound)

This protocol describes the enzymatic conversion of D-galactose to D-tagatose using L-arabinose isomerase, which is analogous to the synthesis of this compound from L-galactose.

Materials:

  • D-galactose (or L-galactose for this compound)

  • L-arabinose isomerase (recombinant or commercially available)

  • Phosphate (B84403) buffer (pH 7.5)

  • Manganese chloride (MnCl₂)

  • Incubator

  • Water bath

Procedure:

  • Prepare a solution of D-galactose in a suitable phosphate buffer (e.g., 50 mM, pH 7.5).

  • Add the L-arabinose isomerase to the galactose solution. The optimal enzyme concentration should be determined empirically.

  • Add a metal cofactor, typically Mn²⁺, to the reaction mixture. A final concentration of 1-5 mM is often used.

  • Incubate the reaction mixture at the optimal temperature for the specific L-arabinose isomerase being used (e.g., 50-60°C) for a sufficient duration to reach equilibrium (typically 8-48 hours).

  • Monitor the reaction progress by taking samples at regular intervals and analyzing the sugar composition using HPLC.

  • Once the reaction has reached equilibrium, terminate the reaction by heat-inactivating the enzyme (e.g., by heating the mixture in a boiling water bath for 10 minutes).

  • The resulting mixture containing D-tagatose and unreacted D-galactose can then be purified.

Microbial Fermentation for D-Tagatose Production (as an analogue for this compound)

This protocol outlines a whole-cell bioconversion process for producing D-tagatose from D-galactose using recombinant E. coli expressing L-arabinose isomerase. A similar approach can be developed for this compound production.

Materials:

  • Recombinant E. coli strain expressing L-arabinose isomerase

  • Fermentation medium (e.g., LB broth with appropriate antibiotic)

  • D-galactose (or L-galactose)

  • Incubator shaker

  • Centrifuge

  • Phosphate buffer (pH 6.5)

  • Manganese chloride (MnCl₂)

Procedure:

  • Culture the recombinant E. coli strain in a suitable fermentation medium overnight in an incubator shaker.

  • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer).

  • Prepare a reaction mixture containing D-galactose (e.g., 150 g/L) and a metal cofactor such as Mn²⁺ (e.g., 5 mM) in a phosphate buffer (pH 6.5).

  • Resuspend the harvested cells in the reaction mixture.

  • Incubate the whole-cell reaction mixture at the optimal temperature (e.g., 60°C) with shaking for a specified period (e.g., 20 hours).

  • Monitor the production of D-tagatose over time using HPLC.

  • After the desired conversion is achieved, terminate the reaction by heat treatment (e.g., boiling water bath for 10 minutes) to inactivate the enzymes and pasteurize the mixture.

  • Separate the cells from the fermentation broth by centrifugation or filtration.

  • The supernatant containing D-tagatose can then be subjected to purification.

Purification Protocols

The purity of the final this compound product is paramount, especially for pharmaceutical applications. The following protocols detail common purification methods.

Ion-Exchange Chromatography

This method is effective for removing charged impurities such as salts and proteins from the reaction mixture.

Procedure:

  • Pack a chromatography column with a suitable cation exchange resin followed by an anion exchange resin.

  • Pass the crude reaction mixture through the column.

  • The charged impurities will bind to the respective resins, while the neutral sugar molecules will pass through.

  • Collect the eluent containing the purified tagatose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for achieving high-purity separation of sugars.

Procedure:

  • Use a carbohydrate analysis column (e.g., Aminex HPX-87C) or a preparative reverse-phase C18 column.

  • For carbohydrate columns, use deionized water as the mobile phase. For reverse-phase columns, a gradient of water and acetonitrile (B52724) may be employed.

  • Inject the partially purified tagatose solution into the HPLC system.

  • Monitor the separation using a refractive index (RI) detector.

  • Collect the fractions corresponding to the this compound peak.

  • Remove the solvent from the collected fractions under reduced pressure and lyophilize to obtain the final high-purity this compound product.

Conclusion

The synthesis of this compound can be achieved through various methods, each with its own set of advantages and limitations. Chemical synthesis offers a rapid route but involves harsh conditions and may lead to byproducts. Enzymatic synthesis provides high specificity and purity under mild conditions, though enzyme cost can be a factor. Microbial fermentation presents a potentially cost-effective and scalable approach, particularly if inexpensive starting materials can be utilized, but often requires extensive downstream processing. The choice of the optimal method will ultimately be guided by the specific requirements of the research or application, including the desired scale, purity, and economic constraints. The detailed protocols and comparative data provided in this guide aim to facilitate this decision-making process for scientists and researchers in the field.

References

Safety Operating Guide

Proper Disposal of L-Tagatose in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of L-Tagatose, ensuring compliance and safety in research, scientific, and drug development environments. This compound, a rare sugar, is not classified as a hazardous substance.[1][2] However, adherence to proper disposal protocols is crucial for maintaining a safe and compliant laboratory environment.

I. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, ensure the following personal protective equipment is used:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not required. If dust is generated, a particle filter respirator may be used.[3]

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

II. Step-by-Step Disposal Procedure for Solid this compound

For the disposal of solid this compound, such as powder or crystals:

  • Containment: In case of a spill, prevent the powder from becoming airborne.

  • Collection: Carefully sweep or vacuum the solid material.

  • Containerization: Place the collected this compound into a suitable, clearly labeled, and sealed container for disposal.

  • Disposal: Dispose of the container with non-hazardous solid waste, in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of this compound down the drain or in waterways.

III. Disposal of this compound Solutions

For aqueous solutions of this compound:

  • Evaluation: Confirm that the solution does not contain any other hazardous materials.

  • Collection: Collect the solution in a sealable, clearly labeled container.

  • Disposal: Dispose of the container in accordance with local and institutional guidelines for non-hazardous liquid waste. Avoid pouring large quantities down the drain to prevent potential issues with the drainage system.

IV. Decontamination and Cleanup

After disposal procedures are complete:

  • Surface Cleaning: Clean any contaminated surfaces with water.

  • PPE Disposal: Dispose of contaminated gloves and any other disposable PPE as solid waste.

  • Hand Washing: Wash hands thoroughly with soap and water.

Quantitative Data Summary

No specific quantitative limits for the disposal of this compound are provided in the safety data sheets, as it is not classified as a hazardous substance. Disposal should always adhere to local and institutional regulations.

ParameterValueReference
Hazardous ClassificationNot classified as hazardous
Occupational Exposure LimitsNo data available

This compound Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_0 start Start: this compound Waste Identified form Is the waste solid or a solution? start->form solid Solid this compound form->solid Solid solution This compound Solution form->solution Solution sweep Sweep or vacuum solid material solid->sweep hazardous_check Does the solution contain other hazardous materials? solution->hazardous_check non_hazardous_solution Non-Hazardous Solution hazardous_check->non_hazardous_solution No hazardous_solution Hazardous Solution hazardous_check->hazardous_solution Yes collect_solution Collect solution in a sealed container non_hazardous_solution->collect_solution dispose_hazardous Follow disposal procedures for the hazardous component(s) hazardous_solution->dispose_hazardous containerize Place in a labeled, sealed container sweep->containerize dispose_liquid Dispose as non-hazardous liquid waste per local regulations collect_solution->dispose_liquid dispose_solid Dispose as non-hazardous solid waste per local regulations containerize->dispose_solid end End of Disposal Process dispose_solid->end dispose_liquid->end dispose_hazardous->end

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling L-Tagatose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of L-Tagatose in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of researchers, scientists, and drug development professionals. The following information is primarily based on the safety data for D-Tagatose, a stereoisomer with a very similar expected safety profile.

Personal Protective Equipment (PPE)

Consistent and correct use of personal protective equipment is the primary defense against potential exposure to this compound. While generally considered to have a low hazard profile, it is imperative to handle it with the same care as any other laboratory chemical.[1] The primary potential hazards are mechanical irritation from dust inhalation or contact with the eyes and skin.[1]

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety Glasses or GogglesANSI Z87.1 compliant, with side shields.[1]Protects against airborne powder and accidental splashes.[1]
Hand Protection Disposable Nitrile GlovesStandard laboratory grade.Prevents skin contact with the chemical.[1]
Body Protection Laboratory CoatFull-length.Protects skin and personal clothing from contamination.
Respiratory Protection Dust MaskRecommended if generating dust.Minimizes inhalation of airborne particles.
Foot Protection Closed-toe Shoes---Protects feet from spills and falling objects.

Chemical and Physical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

PropertyData
Molecular Formula C₆H₁₂O₆
Molecular Weight 180.16 g/mol
Appearance White to light yellow crystalline powder.
Melting Point 131°C
Solubility Soluble in water.
Storage Temperature Long-term storage is recommended at 4°C. May be stored at room temperature for short periods.

Operational Plan: Handling and Storage Procedures

A systematic approach to handling and storing this compound will minimize the risk of exposure and maintain the integrity of the compound.

Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Long-term storage at 4°C is recommended.

  • Segregation: Store away from strong oxidizing agents.

Handling in the Laboratory:

  • Ventilation: Use in a well-ventilated area to minimize dust generation.

  • Dispensing: Avoid generating dust when weighing or transferring the powder.

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Avoid Contact: Take precautions to avoid contact with skin and eyes.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • Skin Contact: Wash off with soap and plenty of water.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization:

  • This compound is not classified as a hazardous waste under US EPA guidelines (40 CFR 261.3). However, always consult state and local regulations.

Disposal of Unused this compound:

  • Small Quantities: For small research quantities, disposal in the regular trash is generally acceptable as it is considered non-toxic to the environment and can serve as a nutrient for many organisms.

  • Large Quantities: For larger amounts, it is recommended to dispose of the material at an approved waste disposal plant.

  • Container Disposal: Do not reuse empty containers. Dispose of them as unused product.

Spill Cleanup:

  • Containment: Prevent further leakage or spillage if it is safe to do so.

  • Cleanup: Vacuum, sweep up, or absorb the material with an inert substance and place it into a suitable disposal container.

  • Ventilation: Ensure adequate ventilation during cleanup.

  • Avoid Dust: Take care to avoid creating dust during the cleanup process.

Experimental Workflow: Safe Handling of this compound

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal_options Disposal Options a Don Personal Protective Equipment (PPE) b Prepare Well-Ventilated Workspace a->b c Retrieve this compound from Storage (4°C) b->c d Weigh/Dispense with Care to Avoid Dust c->d e Perform Experimental Procedure d->e f Return Unused Material to Storage e->f g Clean Equipment and Workspace e->g h Dispose of Contaminated Materials g->h i Dispose of Unused this compound g->i j Small Quantity: Regular Trash i->j k Large Quantity: Approved Waste Facility i->k

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Tagatose
Reactant of Route 2
L-Tagatose

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.